5-Hydroxypyridine-2-carboxylic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934029 | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15069-92-8 | |
| Record name | 15069-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxypyridine-2-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as 5-hydroxypicolinic acid, is a pivotal chemical intermediate whose structural features—a hydroxyl and a carboxylic acid group on a pyridine scaffold—confer significant versatility.[1] This duality allows for a wide array of chemical modifications, making it an invaluable building block in the synthesis of complex, biologically active molecules.[1][2] Its derivatives are actively explored in pharmaceutical development, particularly for neurological disorders, and in the agrochemical sector for creating advanced herbicides and fungicides.[2][3] This guide provides a detailed exploration of the core synthetic pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices to empower researchers and drug development professionals in their synthetic endeavors.
Strategic Approaches to Synthesis: An Overview
The synthesis of this compound can be approached through several distinct strategies, primarily dictated by the availability and cost of starting materials. The most prevalent and industrially relevant methods include:
-
Direct Carboxylation of 5-Hydroxypyridine: An atom-economical approach leveraging the Kolbe-Schmitt reaction to directly introduce a carboxyl group.
-
Hydrolysis of Halogenated Precursors: A reliable method involving nucleophilic aromatic substitution on a pre-functionalized pyridine ring.
-
Diazotization of 5-Aminopyridine-2-carboxylic Acid: A classic transformation converting an amino group to a hydroxyl group via a diazonium salt intermediate.
This guide will dissect each of these pathways, offering both mechanistic insights and practical, field-proven protocols.
Pathway I: Direct Carboxylation via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a powerful carboxylation method that proceeds by heating a phenoxide (or a heteroaromatic equivalent) with carbon dioxide under pressure.[4][5] This electrophilic aromatic substitution is particularly effective for electron-rich aromatic systems, making 5-hydroxypyridine a suitable substrate.
Mechanistic Rationale
The reaction's success hinges on the enhanced nucleophilicity of the pyridinolate anion compared to the neutral 5-hydroxypyridine.
-
Deprotonation: A strong base, typically an alkali hydroxide, deprotonates the hydroxyl group of 5-hydroxypyridine, forming the sodium or potassium pyridinolate salt. This step is critical as it generates a highly electron-rich aromatic ring.
-
Electrophilic Attack: The pyridinolate anion acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The regioselectivity (carboxylation at the C2 position, ortho to the hydroxyl group) is favored, often facilitated by chelation between the alkali metal cation, the pyridinolate oxygen, and the incoming CO2 molecule.[4][6]
-
Tautomerization & Acidification: The intermediate undergoes tautomerization to restore aromaticity. A final acidic workup protonates the carboxylate salt, yielding the desired this compound.[5][6]
Visualizing the Kolbe-Schmitt Pathway
Caption: Kolbe-Schmitt reaction pathway for this compound.
Experimental Protocol: Kolbe-Schmitt Carboxylation
Trustworthiness: This protocol is a generalized representation. Reactants and solvents must be thoroughly dried, as the presence of water can significantly decrease the yield.[6]
-
Preparation of Pyridinolate Salt: In a high-pressure autoclave, combine 5-hydroxypyridine with an equimolar amount of potassium hydroxide (KOH) in a suitable high-boiling inert solvent. Heat the mixture under vacuum to remove any residual water.
-
Carboxylation: Pressurize the sealed autoclave with dry carbon dioxide gas to 80-100 atm. Heat the reaction mixture to 150-180 °C and maintain for 6-12 hours with vigorous stirring.
-
Workup and Isolation: Cool the reactor to room temperature and cautiously vent the excess CO2. Dissolve the solid reaction mass in water.
-
Purification: Filter the aqueous solution to remove any insoluble impurities. Cool the filtrate in an ice bath and slowly acidify with concentrated sulfuric or hydrochloric acid to a pH of 3-4.
-
Product Collection: The product will precipitate as an off-white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Pathway II: Hydrolysis of 5-Chloro-2-cyanopyridine
This pathway represents a robust, multi-step approach starting from a more functionalized precursor. It involves the hydrolysis of both a nitrile group (to a carboxylic acid) and the displacement of a halogen via nucleophilic aromatic substitution.
Mechanistic Rationale
This synthesis is a testament to the controlled, sequential transformation of functional groups.
-
Hydrolysis of Nitrile: The synthesis begins with 5-chloro-2-cyanopyridine.[7] The nitrile group is first hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Typically, heating with concentrated hydrochloric acid is effective, converting the cyano group (-CN) into a carboxylic acid group (-COOH) through a carboxamide intermediate.
-
Nucleophilic Aromatic Substitution: The resulting 5-chloropyridine-2-carboxylic acid is then subjected to hydrolysis under strong basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the C5 position of the pyridine ring, which is activated towards attack by the electron-withdrawing effects of the ring nitrogen and the C2-carboxylate group. The chloride ion is displaced as the leaving group.
-
Acidification: The final step is acidification of the reaction mixture, which protonates the phenoxide and the carboxylate to give the final product.
Visualizing the Hydrolysis Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. 5-Chloropyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Introduction: The Strategic Importance of 5-Hydroxypicolinic Acid in Modern Synthesis
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxypicolinic Acid
5-Hydroxypicolinic acid, also known by its IUPAC name 5-Hydroxy-2-pyridinecarboxylic acid (CAS No: 15069-92-8), is a heterocyclic organic compound that has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical development.[1][2] Its molecular structure, which uniquely combines a pyridine ring with both a hydroxyl and a carboxylic acid functional group, imparts a high degree of reactivity and versatility.[2][3] This dual functionality allows it to serve as a versatile intermediate, enabling chemists to construct complex, biologically active molecules with precision.[1][3]
This guide offers a comprehensive exploration of the core physicochemical properties of 5-hydroxypicolinic acid. As senior application scientists and drug development professionals, understanding these fundamental characteristics is not merely an academic exercise. It is the foundation upon which we can rationally design synthetic routes, develop stable formulations, and predict the molecule's behavior in biological systems. From solubility and ionization constants (pKa) that govern drug absorption and distribution, to spectroscopic fingerprints that ensure quality control, a deep dive into these properties is critical for unlocking the full potential of this valuable synthetic intermediate.[1] This document will provide both the foundational data and the experimental context necessary to effectively utilize 5-hydroxypicolinic acid in demanding research and development environments.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. 5-Hydroxypicolinic acid is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The structure consists of a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring.
Caption: Molecular structure of 5-Hydroxypicolinic Acid.
This unique arrangement of functional groups is the source of its chemical reactivity and its utility as a synthetic intermediate.[3] Key identifiers and basic molecular properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15069-92-8 | [1][3][4][5][6] |
| Molecular Formula | C6H5NO3 | [4][5][7] |
| Molecular Weight | 139.11 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=NC=C1O)C(=O)O | [5] |
| InChI Key | CGRRUFNHHQCLDZ-UHFFFAOYSA-N | [5][7] |
| Appearance | Solid, Pale Yellow Crystalline Solid | [4][5][6] |
Core Physicochemical Properties
The bulk properties of a compound dictate its handling, formulation, and interaction with other substances.
| Property | Value | Source(s) |
| Melting Point | 260-264 °C | [4][5][6] |
| Boiling Point (Predicted) | 514.9 ± 35.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [5][6] |
| Water Solubility | Soluble | [6] |
| Organic Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [4][5][6] |
| XLogP3 | 0.4 | [4] |
| Topological Polar Surface Area | 70.4 Ų | [4] |
Expert Insight: The high melting point is indicative of a stable crystalline lattice, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. The positive XLogP3 value, while low, suggests some lipophilic character, but the high polar surface area and solubility in polar solvents like water and ethanol dominate its overall profile. This balance is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.
Ionization Behavior (pKa)
The acidity and basicity of a molecule, quantified by its pKa value(s), are arguably the most critical physicochemical parameters in drug development. They govern a compound's charge state at a given pH, which directly influences its solubility, absorption, distribution, metabolism, and excretion (ADME). 5-Hydroxypicolinic acid is an amphoteric molecule with three ionizable centers: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group.
A predicted pKa value is reported as 1.15 ± 0.50.[5][6] This likely corresponds to the protonation of the pyridine nitrogen, which is a common pKa range for such functional groups. The carboxylic acid and phenolic hydroxyl groups will have distinct pKa values, which must be determined experimentally for accurate modeling of the molecule's behavior.
Caption: Putative ionization pathway of 5-Hydroxypicolinic Acid as pH increases.
Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for determining pKa values. It provides a direct measure of the buffering capacity of a solution containing the analyte as a function of added acid or base. This allows for the precise identification of the pH at which each ionizable group is 50% protonated and 50% deprotonated, which is the definition of the pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
Caption: Experimental workflow for pKa determination via potentiometric titration.
Self-Validating System:
-
pH Meter Calibration: The protocol begins with a three-point calibration of the pH electrode. This ensures the accuracy of all subsequent pH measurements, which is the primary dependent variable.
-
Standardized Titrants: Using titrants (e.g., 0.1 M HCl, 0.1 M NaOH) that have been previously standardized against a primary standard ensures the independent variable (volume of titrant) is accurate.
-
Inert Atmosphere: Performing the titration under a nitrogen blanket prevents dissolved CO2 from forming carbonic acid, which would interfere with the accurate determination of the analyte's pKa values.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of the molecule, essential for identity confirmation, purity assessment, and structural elucidation.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This is particularly useful for compounds with conjugated systems, such as the aromatic pyridine ring in 5-hydroxypicolinic acid.
Expert Insight: The absorption maximum (λmax) at 327 nm is characteristic of the π → π* electronic transitions within the conjugated system of the pyridine ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The exact λmax is sensitive to the solvent and the pH, as protonation or deprotonation of the ionizable groups alters the electronic structure of the molecule. This property is the basis for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific spectral data is not available in the initial search, a predicted spectrum would show:
-
¹H NMR: Distinct signals for the three protons on the pyridine ring, with chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the substituents. Separate, exchangeable signals for the -OH and -COOH protons would also be expected.
-
¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule (five in the ring and one in the carboxyl group).
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound, providing definitive confirmation of its identity. For 5-hydroxypicolinic acid (C6H5NO3), high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its monoisotopic mass of 139.027 g/mol .[4]
Stability and Storage
The long-term viability of a chemical reagent depends on its inherent stability and proper storage.
-
Stability: 5-Hydroxypicolinic acid is reported to be stable at room temperature.[4][5][6]
-
Storage Conditions: For long-term storage, it is recommended to store the compound in a cool, dry, and well-ventilated area away from incompatible substances, such as strong oxidizing agents.[5][8] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[6]
Conclusion: A Versatile Intermediate for Advanced Applications
5-Hydroxypicolinic acid presents a compelling profile for researchers and developers. Its physicochemical properties—a balance of polarity and lipophilicity, multiple sites for hydrogen bonding, and predictable spectroscopic characteristics—make it a reliable and versatile synthetic intermediate.[1][3] A thorough understanding and experimental validation of these properties, particularly the pKa values, are paramount for its successful application. From synthesizing novel drug candidates targeting neurological disorders to developing advanced agrochemicals, the robust chemical nature of 5-hydroxypicolinic acid ensures its continued importance in driving innovation across the chemical and life sciences.[1][2]
References
An In-Depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid (CAS 15069-92-8): A Core Scaffold in Modern Drug Discovery
This guide offers a comprehensive technical overview of 5-Hydroxypyridine-2-carboxylic acid, also known as 5-Hydroxypicolinic acid. Beyond its fundamental chemical properties, we delve into its pivotal role as a versatile synthetic intermediate and, more critically, as a foundational scaffold in the design of potent enzyme inhibitors, particularly those targeting hypoxia-inducible factor (HIF) prolyl hydroxylases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural and functional attributes.
Core Chemical and Physical Characteristics
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This dual functionality imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1] Its physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15069-92-8 | [2] |
| Molecular Formula | C₆H₅NO₃ | [2][3] |
| Molecular Weight | 139.11 g/mol | [2][3] |
| Appearance | Off-white to pale-yellow or yellow-brown crystalline powder/solid | [2][4] |
| Melting Point | ~268-275 °C (may decompose) | [4][5] |
| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol | [4][6][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [4][6] |
| Synonyms | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [1][2][8] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in research and development. The following describes the expected spectroscopic signatures for this compound based on its functional groups and aromatic system.
-
¹H NMR Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid and electron-donating hydroxyl group. Additionally, two broad singlets corresponding to the acidic protons of the hydroxyl and carboxylic acid groups would be expected, which would be exchangeable with D₂O.
-
¹³C NMR Spectroscopy : The spectrum would show six distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid (typically >165 ppm). The remaining five signals would represent the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment created by the substituents.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A broad absorption band in the 3500-2500 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid and the phenolic hydroxyl group. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[9] Additional peaks in the 1600-1450 cm⁻¹ region would be attributed to the C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (139.11). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Generalized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural characterization of a chemical standard like this compound.
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.
The Central Role in Hypoxia-Inducible Factor (HIF) Pathway Modulation
The most significant application of the this compound scaffold is in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs).[10][11] These represent a novel class of oral medications for treating anemia, particularly in patients with chronic kidney disease (CKD).[10][11]
Mechanism of Action: Mimicking Hypoxia
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized and then hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[12]
During hypoxia (low oxygen), PHD enzymes are inactive. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting HIF complex binds to Hypoxia Response Elements (HREs) on DNA, upregulating the transcription of numerous genes, including erythropoietin (EPO), which is the primary hormone stimulating red blood cell production.[13]
HIF-PHIs are small molecules that structurally mimic α-ketoglutarate, an essential co-substrate for PHD enzymes.[14] The this compound core is a highly effective pharmacophore that competitively binds to the active site of PHDs, inhibiting their function even under normoxic conditions.[14] This pharmacological inhibition prevents HIF-α degradation, thereby activating the body's natural response to hypoxia and stimulating endogenous EPO production.[10][12] Several HIF-PHIs, such as Roxadustat, Daprodustat, and Vadadustat, have been approved for clinical use in various countries.[10][13]
Signaling Pathway Diagram: HIF-α Regulation and PHD Inhibition
Caption: The HIF signaling pathway under normoxia versus hypoxia, highlighting the inhibitory action of HIF-PHIs.
Broader Synthetic Applications
Beyond its role in HIF-PHI development, this compound is a versatile intermediate for various chemical syntheses.[15][16]
-
Pharmaceuticals : It serves as a starting material or key intermediate for a range of biologically active molecules, including those targeting neurological disorders.[1][2] Its structure can be found in inhibitors of other metalloenzymes and as a scaffold for ligands targeting various receptors.[17][18][19]
-
Agrochemicals : The compound is used in the formulation and synthesis of advanced agrochemicals, such as herbicides and fungicides, contributing to improved crop protection and yield.[1][2]
-
Materials Science : Researchers are exploring its incorporation into polymers and specialized coatings to confer enhanced functional properties to materials.[1]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To assess the inhibitory potential of a compound derived from the this compound scaffold, a robust in vitro enzymatic assay is essential. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a target hydroxylase enzyme.
Objective: To quantify the inhibitory activity of a test compound against a recombinant human PHD enzyme.
Materials:
-
Recombinant human PHD enzyme (e.g., PHD2)
-
HIF-α peptide substrate
-
α-ketoglutarate (α-KG)
-
Ascorbate, Fe(II)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., HEPES or Tris-based)
-
Detection reagents (e.g., luminescence-based or fluorescence-based antibody detection system for the hydroxylated peptide)
-
384-well microplates
Procedure:
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10 steps with a 1:3 dilution factor.
-
Reaction Mixture : In each well of a 384-well plate, add the assay buffer containing the HIF-α peptide substrate, ascorbate, and Fe(II).
-
Compound Addition : Add a small volume (e.g., 1 µL) of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Initiation : Initiate the enzymatic reaction by adding a solution of the PHD enzyme and α-KG to all wells.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection : Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves an antibody that specifically recognizes the hydroxylated peptide product.
-
Data Acquisition : Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis :
-
Normalize the data using the controls (0% inhibition for DMSO control, 100% inhibition for no enzyme control).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination
Caption: A streamlined workflow for determining the IC₅₀ of a potential enzyme inhibitor.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[3]
-
Hazard Identification :
-
Precautionary Measures :
-
Handling : Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Use only in a well-ventilated area or under a chemical fume hood.[20] Avoid dust formation and inhalation.[3]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[20] Store at the recommended temperature of 2-8°C.[4]
-
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3][20]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[20]
-
Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.[20]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
-
Conclusion
This compound (CAS 15069-92-8) is far more than a simple chemical intermediate. Its structure represents a privileged scaffold in medicinal chemistry, most notably as the core of a clinically successful class of HIF prolyl hydroxylase inhibitors. Its ability to effectively chelate metal ions in the active sites of metalloenzymes while offering multiple points for synthetic modification ensures its continued relevance. For researchers in drug discovery and development, a thorough understanding of this compound's properties, reactivity, and biological context is essential for innovating the next generation of therapeutics for anemia and other hypoxia-related disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.es [fishersci.es]
- 4. kuujia.com [kuujia.com]
- 5. This compound 97 1194707-71-5 [sigmaaldrich.com]
- 6. This compound CAS#: 15069-92-8 [m.chemicalbook.com]
- 7. This compound | 15069-92-8 [chemicalbook.com]
- 8. synchem.de [synchem.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. nbinno.com [nbinno.com]
- 16. H64265.14 [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Characteristics of 5-Hydroxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a carboxylic acid group, makes it a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals.[2][3] A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure
The structural arrangement of functional groups on the pyridine ring dictates the spectral characteristics of this compound.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and predicted values.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The acidic protons of the hydroxyl and carboxylic acid groups are also expected to be present, often as broad singlets.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | d | ~8.0 |
| H-4 | 7.60 - 7.80 | dd | ~8.0, ~2.5 |
| H-6 | 8.10 - 8.30 | d | ~2.5 |
| -OH (hydroxyl) | 9.0 - 11.0 | br s | - |
| -COOH | 12.0 - 14.0 | br s | - |
Interpretation:
-
H-6: This proton is ortho to the nitrogen and meta to the electron-donating hydroxyl group, and ortho to the electron-withdrawing carboxylic acid group. The proximity to the electronegative nitrogen and the carboxylic acid group would deshield it the most, placing it furthest downfield. It is expected to appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, and is expected to appear as a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating hydroxyl group, which would shield it and shift it upfield relative to the other ring protons. It should appear as a doublet due to coupling with H-4.
-
-OH and -COOH Protons: These acidic protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on concentration and solvent. The carboxylic acid proton is typically more deshielded than the phenolic proton.[4]
Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 125 - 130 |
| C-5 | 155 - 160 |
| C-6 | 140 - 145 |
| -COOH | 165 - 170 |
Interpretation:
-
-COOH: The carbonyl carbon of the carboxylic acid is expected to be the most deshielded carbon, appearing in the typical range for carboxylic acids (160-180 ppm).[4]
-
C-5: This carbon is directly attached to the electronegative hydroxyl group, leading to a significant downfield shift.
-
C-2: This carbon is attached to the carboxylic acid group and is adjacent to the ring nitrogen, resulting in a downfield shift.
-
C-6: Being adjacent to the nitrogen atom, this carbon will also be deshielded.
-
C-4 and C-3: These carbons are expected to be the most shielded of the ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3200 | O-H stretch (hydroxyl) | Broad, Medium |
| 1720 - 1680 | C=O stretch (carboxylic acid) | Strong |
| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |
| 1320 - 1210 | C-O stretch (carboxylic acid) | Medium |
| ~1200 | C-O stretch (hydroxyl) | Medium |
Interpretation:
-
A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[4]
-
The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹.
-
The O-H stretching of the hydroxyl group will likely be a broad peak around 3200 cm⁻¹.
-
Multiple peaks in the 1600-1450 cm⁻¹ region will correspond to the aromatic ring stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 139.11 g/mol .
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 139
-
Key Fragments:
-
m/z = 122 ([M-OH]⁺)
-
m/z = 94 ([M-COOH]⁺)
-
m/z = 66 ([C₄H₄N]⁺)
-
Interpretation of Fragmentation:
The molecule is expected to fragment in a predictable manner under electron ionization (EI). A primary fragmentation pathway would involve the loss of the carboxylic acid group.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a relevant m/z range.
Conclusion
The spectral data of this compound are consistent with its chemical structure, containing a hydroxyl-substituted pyridine ring and a carboxylic acid moiety. While experimental data is not widely available, predictive analysis based on fundamental spectroscopic principles provides a reliable framework for its characterization. The information presented in this guide serves as a valuable resource for researchers and scientists working with this important synthetic intermediate.
References
The Solubility of 5-Hydroxypicolinic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Solubility in the Application of 5-Hydroxypicolinic Acid
5-Hydroxypicolinic acid, a pyridine derivative featuring both a hydroxyl and a carboxylic acid group, is a versatile building block in the synthesis of complex molecules.[1][2] Its structural attributes make it a valuable intermediate in the pharmaceutical and agrochemical industries, particularly in the development of novel drug candidates for neurological disorders and in the formulation of advanced herbicides and fungicides.[3][4] The efficacy of 5-hydroxypicolinic acid in these synthetic applications is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is therefore paramount for process optimization, formulation development, and ensuring the quality and consistency of the final products.
This technical guide provides a comprehensive overview of the solubility of 5-hydroxypicolinic acid in a range of organic solvents. It delves into the theoretical principles governing its solubility, presents available qualitative and comparative quantitative data, and offers a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize 5-hydroxypicolinic acid in their research and development endeavors.
Physicochemical Properties of 5-Hydroxypicolinic Acid
A foundational understanding of the physicochemical properties of 5-hydroxypicolinic acid is essential for interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various solvents.
| Property | Value | Source |
| Molecular Formula | C6H5NO3 | [5] |
| Molecular Weight | 139.11 g/mol | [5] |
| Melting Point | 260-264 °C | [5] |
| pKa (Predicted) | 1.15 ± 0.50 | [6] |
| XLogP3 | 0.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Topological Polar Surface Area | 70.4 Ų | [5] |
The presence of both a hydrogen bond donor (hydroxyl group and carboxylic acid) and multiple hydrogen bond acceptor sites (the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups) suggests that hydrogen bonding will be a dominant factor in its solubility in protic and polar aprotic solvents.[5] The low XLogP3 value indicates a relatively hydrophilic character, which is consistent with its observed solubility in polar organic solvents.[5]
Solubility Profile of 5-Hydroxypicolinic Acid
Qualitative Solubility Data
5-Hydroxypicolinic acid is reported to be soluble in the following polar organic solvents:
This solubility in polar solvents can be attributed to the molecule's ability to form strong hydrogen bonds with these solvents, facilitated by its hydroxyl and carboxylic acid functional groups.[7] The lone pair of electrons on the pyridine nitrogen also contributes to its basicity and ability to interact with protic solvents.[8][9]
Comparative Solubility Analysis with Picolinic Acid
To provide a more quantitative perspective, it is insightful to examine the solubility of a structurally similar compound, picolinic acid (2-pyridinecarboxylic acid). While lacking the hydroxyl group, its solubility trends can offer valuable insights into the behavior of the pyridine carboxylic acid scaffold.
| Solvent | Picolinic Acid Solubility ( g/100g of solvent at 25°C) |
| Ethanol | 6.89 |
Note: Data for picolinic acid is provided for comparative purposes. The presence of the hydroxyl group in 5-hydroxypicolinic acid is expected to increase its polarity and enhance its solubility in polar protic solvents like ethanol and methanol compared to picolinic acid.
The hydroxyl group on the pyridine ring in 5-hydroxypicolinic acid is expected to increase its polarity and capacity for hydrogen bonding, likely leading to a higher solubility in polar protic solvents compared to picolinic acid.[7]
Theoretical Framework for Solubility
The solubility of 5-hydroxypicolinic acid is governed by the principle of "like dissolves like," which is rooted in the thermodynamics of solute-solvent interactions. The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.
The key intermolecular forces at play include:
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups of 5-hydroxypicolinic acid can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atoms of the functional groups can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents (e.g., ethanol, methanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).[7]
-
Dipole-Dipole Interactions: Both 5-hydroxypicolinic acid and polar organic solvents possess permanent dipoles, leading to favorable dipole-dipole interactions that contribute to solubility.
-
Van der Waals Forces: These weaker forces are present in all solute-solvent systems and play a supporting role in the overall solubility.
The interplay of these forces determines the extent to which 5-hydroxypicolinic acid will dissolve in a particular organic solvent.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative solubility data, the shake-flask method is a robust and widely accepted technique.[10][11] The following protocol is a self-validating system designed for accuracy and reproducibility.
Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the 5-hydroxypicolinic acid is of high purity.
-
Use analytical grade or higher purity organic solvents.
-
Prepare a series of calibration standards of 5-hydroxypicolinic acid in the chosen mobile phase for the analytical method.
-
-
Saturation:
-
Add an excess amount of solid 5-hydroxypicolinic acid to a known volume of the organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
The amount of excess solid should be sufficient to be visible at the end of the equilibration period.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[11] The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
For finer particles or to expedite the process, centrifugation at the controlled temperature can be employed.[11]
-
-
Sampling and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is essential to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis:
-
Analyze the concentration of 5-hydroxypicolinic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve by plotting the peak area (or height) of the calibration standards against their known concentrations.
-
Determine the concentration of 5-hydroxypicolinic acid in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 5-hydroxypicolinic acid in the organic solvent using the following formula: Solubility (mg/mL or g/L) = Concentration from calibration curve × Dilution factor
-
Conclusion: A Practical Framework for Harnessing the Potential of 5-Hydroxypicolinic Acid
The solubility of 5-hydroxypicolinic acid in organic solvents is a critical parameter that dictates its utility in various synthetic and formulation processes within the pharmaceutical and agrochemical sectors.[1][4] While comprehensive quantitative data remains an area for further investigation, the available qualitative information and the theoretical understanding of its molecular structure provide a strong basis for predicting its behavior in different solvent systems. The presented experimental protocol offers a robust and reliable method for determining precise solubility data, empowering researchers to make informed decisions in their work. By leveraging the insights and methodologies outlined in this guide, scientists and drug development professionals can optimize their use of 5-hydroxypicolinic acid, paving the way for innovations in medicine and agriculture.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. 5-Hydroxypicolinic acid [acrospharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Pyridine [chemeurope.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
Introduction: The Dynamic Nature of Heterocyclic Scaffolds
An In-depth Technical Guide: Tautomerism in Hydroxypyridine Carboxylic Acids: A Guide for Drug Discovery and Development
Tautomerism, the phenomenon where chemical compounds exist as a mixture of readily interconvertible structural isomers, is a cornerstone of organic chemistry.[1] This dynamic equilibrium most commonly involves the migration of a proton, a process known as prototropic tautomerism.[2][3] In the realm of heterocyclic chemistry, understanding tautomerism is not merely an academic exercise; it is fundamental to rationalizing the reactivity, physical properties, and biological activity of molecules.[2][4] The predominant tautomeric form of a compound dictates its hydrogen bonding capabilities, polarity, lipophilicity, and three-dimensional shape—all critical parameters in drug design.
Hydroxypyridine carboxylic acids are a class of compounds of significant interest in medicinal chemistry, serving as versatile building blocks for pharmaceuticals and agrochemicals.[5][6] Their structure, featuring a pyridine ring, a hydroxyl group, and a carboxylic acid, creates a complex landscape of potential tautomeric and ionic forms. The interplay between these functional groups means that the molecule's structure is not static but exists in a delicate, environment-dependent equilibrium. For researchers in drug development, mastering this concept is essential for predicting molecular behavior, from target binding to membrane permeability. This guide provides a detailed exploration of the core tautomeric equilibria in hydroxypyridine carboxylic acids, the factors that govern them, and the analytical techniques required for their characterization.
The Principal Tautomeric Equilibria
Hydroxypyridine carboxylic acids can exist in multiple tautomeric forms simultaneously. The two most important equilibria are the lactim-lactam (keto-enol) tautomerism involving the hydroxyl group and the pyridine ring, and the zwitterionic-neutral equilibrium involving the carboxylic acid and the basic pyridine nitrogen.
The Hydroxypyridine (Lactim) ⇌ Pyridone (Lactam) Equilibrium
The most prominent tautomerism in 2- and 4-hydroxypyridines is the equilibrium between the aromatic hydroxyl (enol or lactim) form and the non-aromatic pyridone (keto or lactam) form.[7] The enol form preserves the aromaticity of the pyridine ring, while the keto form features a carbonyl group and disrupts full ring aromaticity, though it is still stabilized by amide-like resonance.[8]
In the gas phase, the hydroxypyridine (enol) form is generally favored for simple hydroxypyridines.[9][10] However, in condensed phases (solution and solid state), the equilibrium can dramatically shift toward the more polar pyridone (keto) form, which is better stabilized by intermolecular hydrogen bonding and polar solvents.[8][11]
The Neutral ⇌ Zwitterionic Equilibrium
The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen atom allows for an intramolecular acid-base equilibrium. This results in two main forms: a neutral molecule and a zwitterion (an internal salt with both a positive and negative formal charge).[12][13] The position of this equilibrium is critically dependent on the relative pKa values of the carboxylic acid and the pyridinium nitrogen.
Zwitterion formation is significantly favored in polar, protic solvents like water, which can effectively solvate the charged carboxylate and pyridinium groups.[14]
A Multi-Component System
Combining these two equilibria reveals a complex system where at least four different species can coexist, depending on the conditions. The overall preference is a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvation energies.[15][16] For instance, a 3-hydroxy-4-pyridinecarboxylic acid can exist as a neutral enol, a zwitterionic enol, a neutral keto, or a zwitterionic keto form.
Factors Modulating Tautomeric Preference
The predominance of one tautomer over another is not intrinsic but is powerfully influenced by the molecule's environment and structure.
Solvent Effects
The choice of solvent is arguably the most critical factor in determining the tautomeric equilibrium.[11]
-
Nonpolar Aprotic Solvents (e.g., hexane, cyclohexane): These solvents poorly solvate polar or charged species. Consequently, they tend to favor the less polar, neutral hydroxypyridine (enol) tautomer.[9]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have a high dipole moment and can stabilize the more polar pyridone (keto) form. Their ability to accept hydrogen bonds also plays a role.[17]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents dramatically shift the equilibrium toward the pyridone and zwitterionic forms.[10][18] They are excellent hydrogen bond donors and acceptors, effectively solvating the C=O and N-H groups of the pyridone and the charged centers of the zwitterion.[19] The presence of water has been shown to strongly stabilize the keto tautomer.[20]
| Solvent Type | Predominant Tautomeric Form(s) | Rationale |
| Nonpolar (e.g., Cyclohexane) | Hydroxypyridine (Enol), Neutral | Minimizes polarity; intramolecular H-bonding may be favored. |
| Polar Aprotic (e.g., DMSO) | Pyridone (Keto), Neutral/Zwitterionic | Dipole-dipole interactions stabilize the more polar keto form. |
| Polar Protic (e.g., Water) | Pyridone (Keto), Zwitterionic | Strong H-bonding network effectively solvates and stabilizes both the keto and zwitterionic species.[18] |
pH and Ionization State
The pH of the medium directly controls the protonation state of the carboxylic acid and the pyridine nitrogen, thereby influencing the neutral-zwitterion equilibrium.[12]
-
Acidic pH (low pH): The pyridine nitrogen is protonated, and the carboxylic acid is in its neutral -COOH form. The molecule carries a net positive charge.
-
Neutral pH: The system exists as an equilibrium mixture of neutral and zwitterionic forms.[13]
-
Basic pH (high pH): The carboxylic acid is deprotonated to the carboxylate (-COO⁻), and the pyridine nitrogen is neutral. The molecule carries a net negative charge.
Substituent Effects and Aromaticity
The electronic properties of other substituents on the pyridine ring can fine-tune the tautomeric balance. Electron-withdrawing groups can influence the pKa of the functional groups and the aromaticity of the ring. Recent studies have shown a direct correlation between the aromaticity of the pyridine ring, described by indices based on bond lengths, and the position of the proton in the keto-enol equilibrium.[15][21] The formation of the keto tautomer leads to a partial or complete loss of aromaticity in the pyridine ring.[16]
Analytical Methodologies for Tautomer Characterization
Determining the predominant tautomeric form(s) under specific conditions requires a multi-faceted analytical approach.
Spectroscopic Techniques
-
UV-Vis Spectroscopy: This is a powerful tool for studying tautomeric equilibria in solution, as the different tautomers often have distinct electronic transitions and thus different absorption spectra.[22][23] The aromatic enol form and the conjugated keto form will absorb at different wavelengths. By measuring spectra in various solvents, one can observe shifts in the equilibrium.[17][24]
Protocol 1: Characterization by UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of the hydroxypyridine carboxylic acid in a suitable solvent (e.g., DMSO or methanol).
-
Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Ensure complete dissolution.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a quartz cuvette. Use the pure solvent as a blank.
-
Analysis: Compare the spectra. Look for the appearance or disappearance of absorption bands and shifts in λmax. The pyridone (keto) form typically has a distinct, often longer-wavelength absorption band compared to the hydroxypyridine (enol) form.[25] The ratio of absorbances at characteristic wavelengths can be used to estimate the equilibrium constant (KT).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment. Key diagnostic signals include:
-
¹H NMR: The chemical shift of the proton on the hydroxyl group (enol) versus the N-H proton (keto). The ring proton shifts will also differ significantly due to changes in aromaticity.
-
¹³C NMR: The chemical shift of the carbon attached to the oxygen. In the enol form, it will be in the aromatic C-O region (~150-160 ppm), while in the keto form, it will shift downfield into the C=O region (~170-180 ppm).
-
Crystallographic Analysis
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[15] It allows for precise measurement of bond lengths (e.g., C-O vs. C=O and C-N vs. C=N), which definitively distinguishes between keto and enol forms and confirms the location of protons.[16][21]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are essential for predicting the relative thermodynamic stabilities of different tautomers and the energy barriers for their interconversion.[26][27] These methods can model the effects of solvation and provide insights that complement experimental data, helping to rationalize observed equilibria.[28][29][30]
Implications in Drug Discovery and Development
The tautomeric state of a hydroxypyridine carboxylic acid derivative has profound consequences for its pharmacological profile.
-
Target Recognition: Tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. A drug may bind to its target protein exclusively in one tautomeric form.
-
Physicochemical Properties: The highly polar, zwitterionic keto form may have better aqueous solubility but lower membrane permeability compared to the less polar, neutral enol form. This directly impacts bioavailability.[31]
-
Metal Chelation: Hydroxypyridinones are well-known metal-binding pharmacophores, often used to inhibit metalloenzymes.[32] The keto-enol equilibrium is central to their ability to coordinate metal ions in an enzyme's active site. The addition of a carboxylic acid group can further enhance this binding.[33]
Conclusion
Tautomerism in hydroxypyridine carboxylic acids is a complex but critical area of study for chemists in drug discovery. The molecule's identity is not fixed but is a dynamic equilibrium of multiple forms, governed by a delicate interplay of aromaticity, hydrogen bonding, and environmental factors such as solvent and pH. A thorough understanding of these principles, combined with a robust analytical workflow encompassing spectroscopic, crystallographic, and computational methods, is essential for the rational design and development of novel therapeutics based on this versatile chemical scaffold. Recognizing and controlling the tautomeric state of a lead compound can be the key to optimizing its efficacy, selectivity, and pharmacokinetic properties.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Tautomer [chemeurope.com]
- 4. chimia.ch [chimia.ch]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Zwitterions | ChemTalk [chemistrytalk.org]
- 14. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.unipd.it [research.unipd.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. wuxibiology.com [wuxibiology.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. asianpubs.org [asianpubs.org]
- 26. [PDF] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]
- 27. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.aip.org [pubs.aip.org]
- 30. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 31. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxypyridine-2-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid), a pivotal heterocyclic compound in the fields of pharmaceutical and agrochemical research. While a singular "discovery" paper remains elusive in historical archives, this document reconstructs its probable first synthesis through a classic organic chemistry approach. We will delve into the historical context of its synthesis, detailing the likely multi-step process from readily available starting materials. Furthermore, this guide will explore modern, more efficient synthetic routes and provide detailed experimental protocols. The physicochemical and spectroscopic properties of this versatile building block will be thoroughly examined, supported by predicted data. Finally, we will highlight its significant applications as a key intermediate in the development of novel therapeutic agents and advanced agrochemicals. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this compound.
Introduction and Significance
This compound (CAS No. 15069-92-8) is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 5-position.[1] This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate in organic synthesis.[2] Its ability to undergo a variety of chemical transformations, such as esterification, amidation, and coupling reactions, allows for the creation of a diverse range of derivatives with tailored properties.[2]
The primary significance of this compound lies in its role as a foundational building block for complex, biologically active molecules.[3] In the pharmaceutical industry, it is a key intermediate in the synthesis of novel drug candidates, particularly those targeting neurological disorders.[3] In the agrochemical sector, it serves as a precursor for advanced herbicides and fungicides, contributing to improved crop protection and yield.[3] This guide will provide the reader with a thorough understanding of this important molecule, from its historical synthesis to its modern-day applications.
The Historical Synthesis: A Reconstructed Pathway
While the exact first synthesis of this compound is not well-documented in a single publication, a plausible historical route can be reconstructed based on established organic chemistry reactions of the mid-20th century. This pathway likely involved a two-step process starting from 5-amino-2-methylpyridine (also known as 5-amino-2-picoline).
Step 1: Oxidation of 5-Amino-2-methylpyridine to 5-Aminopyridine-2-carboxylic Acid
The first step in this proposed historical synthesis is the oxidation of the methyl group of 5-amino-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) was a common and powerful oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[4][5] The reaction would have been carefully controlled to selectively oxidize the methyl group without degrading the pyridine ring or the amino group.
Experimental Protocol: Oxidation of 5-Amino-2-methylpyridine
-
1. Dissolution: 5-amino-2-methylpyridine is dissolved in an aqueous alkaline solution, such as aqueous sodium hydroxide, to protect the amino group and facilitate the reaction.
-
2. Addition of Oxidant: A solution of potassium permanganate is added portion-wise to the stirred solution of the aminopicoline. The reaction is typically exothermic and the temperature is maintained between 65-70°C.[6]
-
3. Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
4. Workup: Upon completion, the hot solution is filtered to remove the manganese dioxide byproduct.
-
5. Isolation: The filtrate is cooled and acidified with an acid like sulfuric acid to the isoelectric point of 5-aminopyridine-2-carboxylic acid, causing it to precipitate.
-
6. Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
dot digraph "Historical_Synthesis_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Oxidation of 5-Amino-2-methylpyridine."
Step 2: Diazotization of 5-Aminopyridine-2-carboxylic Acid to this compound
The second step involves the conversion of the amino group of 5-aminopyridine-2-carboxylic acid to a hydroxyl group. This transformation is classically achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.[7] The Sandmeyer reaction, discovered in 1884, provides a well-established method for this type of conversion.[8]
Experimental Protocol: Diazotization of 5-Aminopyridine-2-carboxylic Acid
-
1. Diazotization: 5-aminopyridine-2-carboxylic acid is dissolved in a cold, aqueous mineral acid (e.g., sulfuric or hydrochloric acid). A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature between 0-5°C to form the diazonium salt.[9]
-
2. Hydrolysis: The solution containing the diazonium salt is then gently warmed. The diazonium group is unstable and hydrolyzes in the aqueous acidic solution, releasing nitrogen gas and forming the hydroxyl group.[10]
-
3. Isolation: After the evolution of nitrogen gas ceases, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to induce precipitation.
-
4. Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or ethanol.
dot digraph "Historical_Synthesis_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Conversion of the amino group to a hydroxyl group."
Modern Synthetic Approaches
While the historical two-step synthesis is instructive, modern organic synthesis has developed more direct and efficient methods for the preparation of this compound. These methods often offer higher yields, milder reaction conditions, and greater scalability.
One common modern approach starts from 2-bromo-5-nitropyridine. This multi-step synthesis involves the following key transformations:
-
Nucleophilic Aromatic Substitution: The nitro group can be displaced by a methoxy group using sodium methoxide.
-
Hydrolysis of the Bromo Group: The bromo group can be converted to a carboxylic acid via various methods, such as lithium-halogen exchange followed by carboxylation with carbon dioxide.
-
Demethylation: The methoxy group is then cleaved to the desired hydroxyl group, often using strong acids like HBr.
Another approach involves the biocatalytic transformation of precursors like 2-cyanopyrazine, which can offer high yields and a "greener" synthetic route.[11]
Physicochemical and Spectroscopic Data
This compound is typically an off-white to white crystalline solid.[3] It is soluble in solvents like acetone, dimethyl sulfoxide, ethanol, and methanol.[12]
| Property | Value | Source |
| CAS Number | 15069-92-8 | [1] |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Melting Point | 260-264 °C | [1] |
| Appearance | Off-white crystalline powder | [3] |
Spectroscopic Profile (Predicted)
Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data is based on established principles of spectroscopic theory and data from structurally related compounds.
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | Carboxylic Acid (-COOH) |
| ~10.0 | br s | 1H | Phenolic Hydroxyl (-OH) |
| ~8.1 | d | 1H | H-6 |
| ~7.8 | dd | 1H | H-4 |
| ~7.3 | d | 1H | H-3 |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Carboxylic Acid Carbonyl (C=O) |
| ~158 | C-5 (C-OH) |
| ~145 | C-2 (C-COOH) |
| ~140 | C-6 |
| ~125 | C-4 |
| ~120 | C-3 |
FTIR (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid and phenol) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretch (phenol) |
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 139
-
Major Fragments: m/z = 122 ([M-OH]⁺), 94 ([M-COOH]⁺)
Applications in Research and Development
The utility of this compound as a synthetic intermediate is well-established in several key areas of chemical research and industry.
-
Pharmaceutical Development: It is a crucial building block in the synthesis of a variety of pharmaceuticals, with notable applications in the development of drugs for neurological disorders.[3] Its structure allows for the creation of derivatives with enhanced efficacy and specific biological targets.
-
Agrochemical Chemistry: This compound is used in the formulation of modern agrochemicals, including herbicides and fungicides, to improve crop yields and provide protection against pests.[2]
-
Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways due to its ability to interact with biological systems.[3]
-
Material Science: There is ongoing exploration of its potential in the development of new materials, such as polymers and coatings, where its properties could enhance durability and functionality.[3]
Conclusion
This compound, a seemingly simple heterocyclic compound, holds a significant position in the landscape of modern chemical synthesis. While its formal discovery is not clearly chronicled, its synthesis can be understood through the lens of classical organic reactions, providing valuable insight into the evolution of synthetic chemistry. Today, with more refined synthetic methods available, it continues to be a vital intermediate for innovation in pharmaceuticals, agrochemicals, and material science. This guide has aimed to provide a comprehensive technical overview for researchers and professionals, fostering a deeper understanding and appreciation for the pivotal role of this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 15069-92-8 [chemicalbook.com]
5-Hydroxypyridine-2-carboxylic acid molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 5-Hydroxypyridine-2-carboxylic Acid
Abstract
This compound, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique arrangement of a pyridine ring, a hydroxyl group, and a carboxylic acid group imparts a rich and complex array of chemical properties. This guide provides a comprehensive exploration of its molecular structure, bonding, electronic properties, and the critical role of tautomerism and intermolecular forces. We will delve into the experimental and computational methodologies used to elucidate these features, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecular scaffold.
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 15069-92-8) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its structural framework is a cornerstone in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals like herbicides and fungicides.[1][2] The molecule's utility stems from its dual functionality: the hydroxyl and carboxylic acid groups provide multiple reactive sites for chemical modification, such as esterification and amidation, allowing for the synthesis of diverse derivatives with tailored properties.[3] This guide will dissect the fundamental molecular and electronic characteristics that underpin its reactivity and utility.
Core Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of an aromatic pyridine ring substituted at the 5-position with a hydroxyl (-OH) group and at the 2-position with a carboxylic acid (-COOH) group.[3][4] The pyridine core is a six-membered heteroaromatic ring containing one nitrogen atom, which imparts distinct electronic properties compared to benzene. The substituents further modulate this electronic landscape: the carboxylic acid group acts as a meta-directing electron-withdrawing group, while the hydroxyl group is an ortho-, para-directing electron-donating group. This electronic push-pull relationship is central to its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₃ | [2][4] |
| Molecular Weight | 139.11 g/mol | [4][5] |
| CAS Number | 15069-92-8 | [2][5] |
| Appearance | Off-white to white crystalline solid/powder | [2][4] |
| Melting Point | 260-264 °C; 268 °C | [4][6] |
| Synonyms | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [2][4][5] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone | [7] |
Bonding, Aromaticity, and Electronic Distribution
The bonding within this compound is characterized by the delocalized π-electron system of the aromatic pyridine ring.[4] This aromaticity confers significant thermodynamic stability. The presence of the electronegative nitrogen atom in the ring, along with the electron-withdrawing carboxyl group and electron-donating hydroxyl group, creates a nuanced distribution of electron density. This distribution is key to understanding the molecule's reactivity, acidity, and its ability to engage in specific intermolecular interactions.
Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for visualizing the molecular orbitals and electrostatic potential surface.[8][9][10] These models reveal regions of high and low electron density, predicting sites susceptible to electrophilic or nucleophilic attack and highlighting the locations of hydrogen bond donors and acceptors.
Caption: 2D structure of this compound.
The Critical Role of Tautomerism
A defining feature of many hydroxypyridines is their ability to exist in tautomeric forms.[11] this compound can theoretically exist in equilibrium with its corresponding pyridone (keto) or zwitterionic tautomers. This equilibrium is a delicate balance of competing factors, including aromaticity, solvent effects, and hydrogen bonding.[12][13]
-
Hydroxy Form (Enol): This form benefits from the thermodynamic stability of the fully aromatic pyridine ring.[14]
-
Pyridone/Zwitterionic Form (Keto): While appearing to break aromaticity, this form can be stabilized by resonance and is often more polar.[14] In polar solvents, the pyridone tautomer can be significantly stabilized through favorable dipole-dipole interactions and hydrogen bonding with the solvent.[13]
The position of this equilibrium is crucial as the different tautomers exhibit distinct chemical properties, including acidity, reactivity, and biological activity. Spectroscopic and computational methods are essential for determining the predominant tautomer under specific conditions.[13][15] For instance, quantum mechanical calculations can predict the relative energies of the tautomers, indicating which is more stable in the gas phase or a given solvent.[15]
Caption: Tautomeric equilibrium of 5-hydroxypyridine derivatives.
Supramolecular Assembly via Hydrogen Bonding
The array of hydrogen bond donors (-OH groups) and acceptors (pyridine nitrogen, carbonyl oxygen, hydroxyl oxygen) enables this compound to form robust and predictable supramolecular structures.[16][17] These non-covalent interactions govern the molecule's crystal packing, solubility, and its ability to bind to biological targets.
-
Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond can form between the carboxylic acid proton and the pyridine nitrogen, similar to that observed in picolinic acid.[18][19] This interaction can influence the acidity of the carboxyl group and the conformation of the molecule.
-
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are dominant. Carboxylic acids frequently form strong, dimeric structures. Additionally, hydrogen bonds between the hydroxyl groups and the pyridine nitrogen or carboxyl groups of adjacent molecules lead to the formation of extended one-, two-, or three-dimensional networks.[17][20]
-
π-π Stacking: The planar aromatic rings can stack on top of one another, another important non-covalent interaction that contributes to the stability of the crystal lattice.[12]
Caption: Common intermolecular hydrogen bonding synthons.
Experimental and Computational Characterization
A multi-technique approach is required to fully characterize the structure and bonding of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise measurements of bond lengths, bond angles, and the details of the crystal packing, confirming the dominant tautomeric form and mapping the intricate network of intermolecular interactions like hydrogen bonds and π-π stacking.[12][20]
Generalized Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
-
Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled (e.g., to 100 K) to minimize thermal vibrations.[12] Diffraction data are collected by exposing the crystal to a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell, from which the atomic positions are deduced. The structural model is then refined to achieve the best fit with the experimental data.[17]
Spectroscopic Analysis
Spectroscopy provides critical information about molecular structure and functional groups, both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H and ¹³C NMR spectroscopy are used to identify the chemical environments of the hydrogen and carbon atoms, respectively.[15] The chemical shifts, integration, and coupling patterns provide a detailed map of the molecular connectivity.
-
Expected Signals: For this compound, one would expect distinct signals for the three aromatic protons on the pyridine ring. The protons of the hydroxyl and carboxylic acid groups often appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature due to hydrogen exchange.
-
Protocol: A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.[21] Spectra are then acquired using a high-field NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Purpose: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[21]
-
Expected Bands:
-
O-H Stretch: A very broad band (approx. 2500-3300 cm⁻¹) is characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper O-H stretch for the hydroxyl group would also be expected.
-
C=O Stretch: A strong, sharp absorption band (approx. 1680-1725 cm⁻¹) corresponding to the carbonyl of the carboxylic acid.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.
-
-
Protocol: A background spectrum is recorded. The solid sample is then analyzed, often using an Attenuated Total Reflectance (ATR) accessory, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹.[21]
Computational Modeling
-
Purpose: Computational methods, particularly DFT, complement experimental findings by providing insights that are difficult or impossible to measure directly.[8][15]
-
Applications:
-
Tautomer Stability: Calculating the relative Gibbs free energies of the hydroxy and pyridone tautomers to predict the position of the equilibrium.[13][15]
-
Spectra Prediction: Simulating NMR and IR spectra to aid in the assignment of experimental signals.[9]
-
Reactivity Analysis: Mapping the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity.[12]
-
Structure-Function Relationships and Applications
The specific molecular architecture of this compound directly enables its diverse applications.
-
Synthetic Intermediate: The hydroxyl and carboxyl groups are versatile handles for synthetic modification, allowing chemists to build more complex molecules.[3][22] It serves as a key building block for pharmaceuticals and agrochemicals.[1][2]
-
Coordination Chemistry: The pyridine nitrogen and the oxygen atoms of the carboxylate and hydroxyl groups can act as ligands, chelating metal ions.[4] This property is relevant in the development of metal-binding drugs and materials. Related aminopyridine carboxylic acids have been successfully used to construct coordination polymers with interesting magnetic and luminescent properties.[23]
-
Modulation of Biological Activity: By modifying the functional groups, researchers can fine-tune the molecule's properties (e.g., lipophilicity, hydrogen bonding potential) to optimize its interaction with biological targets like enzymes or receptors.[3]
Caption: Synthetic utility of this compound.
Conclusion
This compound is a molecule whose structural simplicity belies a rich and complex chemical character. Its properties are dictated by the interplay between its aromatic pyridine core and its hydroxyl and carboxylic acid functional groups. The potential for tautomerism and the extensive network of hydrogen bonds it can form are central to its behavior in both solution and the solid state. A thorough understanding of this molecular structure and bonding, achieved through a combination of crystallographic, spectroscopic, and computational methods, is essential for harnessing its full potential as a versatile building block in the rational design of new pharmaceuticals, agrochemicals, and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. synchem.de [synchem.de]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 15069-92-8 [chemicalbook.com]
- 8. Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 23. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Hydroxypyridine-2-carboxylic Acid: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
5-Hydroxypyridine-2-carboxylic acid, a molecule of nuanced reactivity and significant potential, stands as a cornerstone intermediate in the fine chemical landscape. Its strategic importance in the synthesis of complex, biologically active molecules places it at the forefront of innovation in both the pharmaceutical and agrochemical sectors.[1][2] The presence of both a hydroxyl and a carboxylic acid group on the pyridine ring imparts a dual functionality that allows for a diverse array of chemical transformations, including esterification, amidation, and various coupling reactions.[3] This guide serves as an in-depth technical resource, consolidating critical information on its nomenclature, physicochemical properties, synthesis, and analytical characterization, while also exploring its applications as a pivotal building block in modern drug discovery and crop protection.
Nomenclature and Identification: A Molecule of Many Names
Clarity in communication is paramount in scientific research. This compound is known by several synonyms in scientific literature and commercial catalogs. Accurate identification through its CAS number is therefore essential.
Common Synonyms:
-
5-Hydroxypicolinic acid[3]
-
5-Hydroxy-2-pyridinecarboxylic acid[1]
-
6-Carboxy-3-pyridinol
-
5-Hydroxy-2-carboxypyridine
These names are often used interchangeably, and a comprehensive literature search necessitates querying multiple synonyms.
Physicochemical Properties: A Data-Driven Overview
Understanding the fundamental physicochemical properties of this compound is critical for its effective handling, reaction optimization, and formulation. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 15069-92-8 | [1] |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | |
| Appearance | Off-white to white crystalline powder | [1] |
| Melting Point | 260-264 °C | |
| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol | [3] |
| Purity (Typical) | ≥95% (NMR), >98% (HPLC) | [1][4] |
The Synthetic Landscape: Pathways to a Pivotal Intermediate
The synthesis of this compound is a subject of significant interest, with various routes developed to access this valuable compound. While numerous strategies exist, a common approach involves a multi-step synthesis starting from readily available pyridine derivatives.
Illustrative Synthetic Pathway: A Multi-step Approach
One documented synthetic route begins with 2-Bromo-5-nitropyridine and proceeds through a series of transformations. This pathway highlights the versatility of pyridine chemistry and the strategic introduction of functional groups.[5]
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of a Related Pyrimidine Analog
Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine
-
Dissolve 5-bromo-2-cyanopyrimidine and phenylcarbinol in toluene.
-
Add cesium carbonate, cuprous iodide, and 1,10-phenanthroline.
-
Heat the reaction mixture to 80-110 °C and maintain for 4-12 hours, monitoring for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate and purify the reaction solution to obtain 5-benzyloxy-2-cyanopyrimidine.
Step 2: Synthesis of 5-Hydroxypyrimidine-2-carboxylic acid
-
Dissolve the 5-benzyloxy-2-cyanopyrimidine obtained in the previous step in water.
-
Add a strong base (e.g., potassium hydroxide) and heat the mixture to 25-100 °C.
-
Monitor the reaction for completion.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution with an acid to precipitate the product.
-
Filter the solid precipitate and dry to obtain 5-hydroxyl pyrimidine-2-carboxylic acid.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound, which is critical for its application in pharmaceutical and agrochemical synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. While a universally standardized method is not published, a reverse-phase HPLC method with UV detection is typically employed. Key considerations for method development include:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Commercial suppliers often report purities exceeding 98% by HPLC.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carboxyl carbon and the carbons of the pyridine ring are diagnostic. The typical chemical shift range for a carboxylic acid carbon is 170-185 ppm, while aromatic carbons appear in the 125-150 ppm range.[8] The electronegative oxygen of the hydroxyl group will influence the chemical shifts of the adjacent ring carbons.
Applications in Synthesis: A Gateway to Innovation
The true value of this compound lies in its role as a versatile precursor for a wide range of high-value molecules.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of novel drug candidates, particularly those targeting neurological disorders.[1][2] Its rigid pyridine scaffold and functional handles allow for the construction of complex molecules with specific pharmacodynamic and pharmacokinetic properties. The pyridine carboxylic acid motif is found in a number of enzyme inhibitors, and derivatives of this compound are explored for their potential to inhibit various enzymatic targets.[3][9]
Agrochemical Innovation
In the agrochemical industry, this compound serves as a precursor for the development of advanced herbicides and fungicides.[1][2] The picolinic acid scaffold is a well-established feature in several commercial herbicides. By modifying the this compound core, researchers can fine-tune the biological activity, selectivity, and environmental profile of new crop protection agents.
Caption: Synthetic utility of this compound.
Conclusion: A Building Block of Enduring Significance
This compound is more than just a chemical intermediate; it is a key enabler of scientific advancement in critical areas of human health and agriculture. Its well-defined physicochemical properties, coupled with its synthetic versatility, ensure its continued relevance in the development of next-generation pharmaceuticals and crop protection solutions. This guide has provided a comprehensive overview of its synonyms, properties, synthesis, and applications, underscoring its strategic importance for researchers and developers in the chemical and life sciences. As the quest for novel and effective molecules continues, the demand for versatile and reliable building blocks like this compound will undoubtedly grow.
References
- 1. nbinno.com [nbinno.com]
- 2. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. H64265.14 [thermofisher.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pharmaceutical Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Derivatives
Introduction: The Strategic Value of 5-Hydroxypyridine-2-carboxylic Acid in Medicinal Chemistry
This compound, also known as 5-hydroxypicolinic acid, is a heterocyclic building block of significant interest in pharmaceutical research and development.[1][2][3][4][5] Its rigid pyridine core, substituted with two key functional groups—a nucleophilic hydroxyl group and a versatile carboxylic acid—provides a unique scaffold for the synthesis of diverse and complex molecules.[1][3][6] This dual functionality allows for selective chemical modifications, enabling chemists to fine-tune the physicochemical properties of the resulting derivatives to optimize their pharmacological profiles.[1]
The strategic importance of this molecule lies in its utility as a precursor for a wide range of biologically active compounds, particularly in the development of novel therapeutics for neurological disorders and as enzyme inhibitors.[2][4][5][6][7] The pyridine nitrogen, along with the adjacent hydroxyl and carboxyl groups, can act as a metal-binding pharmacophore, making derivatives of this compound attractive candidates for metalloenzyme inhibitors.[7]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reactions and providing detailed, field-proven protocols for its derivatization. We will delve into the causality behind experimental choices, offering insights to guide researchers in developing robust and efficient synthetic routes.
Core Synthetic Strategies: Leveraging Dual Functionality
The synthetic utility of this compound is primarily centered on the selective modification of its two functional groups. The carboxylic acid can be readily converted into esters and amides, while the phenolic hydroxyl group can be alkylated or acylated. The key challenge and opportunity lie in the selective manipulation of one group in the presence of the other.
Diagram of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Application Focus: Synthesis of 5-Hydroxypicolinamide Derivatives as Potential Enzyme Inhibitors
The 5-hydroxypicolinamide scaffold is of particular interest in medicinal chemistry. The amide bond provides a key hydrogen bond donor-acceptor pair, while the hydroxypyridine core can interact with active site residues or metal cofactors of enzymes. This section provides a detailed protocol for the synthesis of a representative 5-hydroxypicolinamide derivative.
Protocol 1: Synthesis of N-benzyl-5-hydroxypyridine-2-carboxamide
This protocol details a common approach for the amidation of a carboxylic acid. The choice of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for efficient amide bond formation under mild conditions, which is important to avoid potential side reactions involving the hydroxyl group.
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | ≥98% | Thermo Scientific |
| Benzylamine | ≥99% | Sigma-Aldrich |
| HATU | ≥98% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine | ACS Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
Activation of Carboxylic Acid: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. The use of HATU is predicated on its ability to efficiently generate the activated ester in situ, minimizing side reactions and often leading to high yields.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). The aqueous washes are critical to remove unreacted starting materials, DMF, and the byproducts from the coupling agent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-benzyl-5-hydroxypyridine-2-carboxamide.
Expected Results:
| Compound | Molecular Weight | Typical Yield | Purity (by HPLC) |
| N-benzyl-5-hydroxypyridine-2-carboxamide | 228.24 g/mol | 75-90% | >95% |
Strategic Considerations for Selective Esterification
Direct esterification of this compound can be challenging due to the competing nucleophilicity of the hydroxyl group. Two primary strategies can be employed to achieve selective esterification of the carboxylic acid.
Diagram of Esterification Strategies
Caption: Methodologies for selective esterification.
Protocol 2A: Direct Esterification using EDC/DMAP
This protocol utilizes a carbodiimide coupling agent (EDC) and a nucleophilic catalyst (DMAP) under mild conditions to favor the esterification of the less hindered carboxylic acid over the phenolic hydroxyl group. This method is often suitable for less hindered alcohols.
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | ≥98% | Thermo Scientific |
| Alcohol (e.g., Ethanol) | Anhydrous | Sigma-Aldrich |
| EDC hydrochloride | ≥98% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of the coupling agent.
-
Addition of Coupling Agent: Slowly add EDC hydrochloride (1.2 eq) to the cooled and stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Protocol 2B: Esterification via a Protection Strategy
For more sterically hindered alcohols or when direct esterification gives low yields, a protection-esterification-deprotection sequence is the most robust approach. Benzyl ether is a common protecting group for phenols as it is stable to a wide range of reaction conditions and can be removed cleanly by hydrogenolysis.
Step 1: Protection of the Hydroxyl Group
-
Reaction Setup: Suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetone.
-
Alkylation: Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting protected acid can often be used in the next step without further purification.
Step 2: Esterification of the Protected Acid
-
Acid Chloride Formation: To a solution of the protected acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF and slowly add oxalyl chloride (1.5 eq) at 0 °C. Stir at room temperature for 2 hours.
-
Ester Formation: In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool to 0 °C. Slowly add the freshly prepared acid chloride solution. Stir at room temperature for 4-6 hours.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 2A and purify by column chromatography.
Step 3: Deprotection
-
Hydrogenolysis: Dissolve the protected ester in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final ester.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality, when strategically manipulated, provides access to a wide array of ester and amide derivatives with significant potential as therapeutic agents, particularly as enzyme inhibitors. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of these derivatives. The choice between direct functionalization and a protection-based strategy will depend on the specific substrate and the desired scale of the reaction. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the development of the next generation of innovative medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxypicolinic Acid as a Versatile Precursor for Agrochemicals
Introduction: The Strategic Importance of 5-Hydroxypicolinic Acid in Agrochemical Synthesis
5-Hydroxypicolinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable and versatile building block in the synthesis of a diverse range of agrochemicals.[1][2][3] Its bifunctional nature, possessing both a reactive hydroxyl group and a carboxylic acid moiety on a pyridine scaffold, allows for a multitude of chemical transformations, making it an ideal starting material for the construction of complex, biologically active molecules.[2][3] This guide provides in-depth technical insights and detailed protocols for the utilization of 5-hydroxypicolinic acid as a precursor for two major classes of agrochemicals: pyridine-based herbicides and fungicides. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of agrochemical development, offering a blend of theoretical rationale and practical, field-proven synthetic strategies.
The pyridine ring is a key pharmacophore in numerous successful agrochemicals due to its favorable physicochemical properties and diverse modes of action.[4][5] By starting with a functionalized pyridine like 5-hydroxypicolinic acid, chemists can streamline synthetic routes to high-value agrochemical targets, potentially reducing the number of synthetic steps and improving overall efficiency.
Part 1: Synthesis of Pyridine-Based Herbicides
A prominent class of herbicides derived from picolinic acid are the synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their demise. Key commercial herbicides in this class include picloram and clopyralid. The synthesis of these potent herbicides often proceeds through chlorinated picolinic acid intermediates.
Causality of Experimental Choices: The Chlorination of 5-Hydroxypicolinic Acid
The critical initial step in transforming 5-hydroxypicolinic acid into a precursor for herbicides like picloram and clopyralid is the conversion of the hydroxyl group into a chlorine atom. This transformation is paramount as the resulting chloropyridine scaffold is the key intermediate for subsequent amination and further functionalization. A common and effective method for this conversion is the use of phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent for heteroaromatic hydroxyl compounds.
The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The carboxylic acid group may also be converted to an acyl chloride under these conditions, which can be subsequently hydrolyzed back to the carboxylic acid during workup.
Experimental Workflow: From 5-Hydroxypicolinic Acid to a Chlorinated Intermediate
The following diagram illustrates the general workflow for the synthesis of a chlorinated picolinic acid derivative from 5-hydroxypicolinic acid, a crucial step towards the synthesis of pyridine-based herbicides.
Caption: General workflow for the synthesis of pyridine-based herbicides.
Protocol 1: Synthesis of 5-Chloro-2-Pyridinecarboxylic Acid
This protocol describes a plausible method for the chlorination of 5-hydroxypicolinic acid based on established procedures for similar compounds.
Materials:
-
5-Hydroxypicolinic acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a stirring bar, add 5-hydroxypicolinic acid (1 equivalent).
-
Addition of Reagents: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. Anhydrous toluene can be used as a solvent if necessary.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Workup: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-2-pyridinecarboxylic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Further Steps Towards Picloram
The resulting 5-chloro-2-pyridinecarboxylic acid would then undergo further chlorination and amination steps to yield picloram (4-amino-3,5,6-trichloropicolinic acid). These subsequent steps are complex and require careful control of reaction conditions.
Part 2: Synthesis of Pyridine-Based Fungicides
5-Hydroxypicolinic acid also serves as a valuable precursor for the synthesis of pyridine-based fungicides. A common structural motif in this class of agrochemicals is the pyridine carboxamide. The synthesis of these compounds typically involves the coupling of a pyridine carboxylic acid derivative with a suitable amine.
Causality of Experimental Choices: Amide Bond Formation
The carboxylic acid group of 5-hydroxypicolinic acid (or its chlorinated derivatives) can be activated to facilitate amide bond formation. A common method for this transformation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily couples with a wide range of amines to form the desired amide.
Experimental Workflow: Synthesis of a Pyridine Carboxamide Fungicide Precursor
The following diagram illustrates the general workflow for the synthesis of a pyridine carboxamide, a potential fungicide, from a picolinic acid derivative.
Caption: General workflow for the synthesis of pyridine carboxamide fungicides.
Protocol 2: Synthesis of a Novel Pyridine Carboxamide
This protocol outlines a general procedure for the synthesis of a pyridine carboxamide from a picolinic acid derivative, which could be derived from 5-hydroxypicolinic acid.
Materials:
-
Picolinic acid derivative (e.g., 5-chloro-2-pyridinecarboxylic acid)
-
Thionyl chloride (SOCl₂)
-
An appropriate amine
-
Triethylamine (Et₃N) or pyridine as a base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a dry round-bottom flask, suspend the picolinic acid derivative (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane (DCM).
-
Amine Addition: In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in DCM.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine carboxamide.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Physicochemical Properties of 5-Hydroxypicolinic Acid
| Property | Value | Reference |
| CAS Number | 15069-92-8 | [6] |
| Molecular Formula | C₆H₅NO₃ | [6] |
| Molecular Weight | 139.11 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 267-275 °C |
Table 2: Key Intermediates and Target Agrochemicals
| Compound | Structure | Class |
| 5-Chloro-2-pyridinecarboxylic acid | Chemical structure to be inserted | Herbicide Intermediate |
| Picloram | Chemical structure to be inserted | Herbicide |
| Pyridine Carboxamide | General structure to be inserted | Fungicide (potential) |
Conclusion and Future Perspectives
5-Hydroxypicolinic acid stands as a strategically important starting material for the synthesis of high-value agrochemicals. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel herbicides and fungicides. The versatility of its functional groups opens up a vast chemical space for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research into novel catalytic methods for the functionalization of the pyridine ring of 5-hydroxypicolinic acid could lead to even more efficient and sustainable synthetic routes to these vital agricultural products.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Hydroxypicolinic Acid 15069-92-8 [sunwisechem.com]
The Versatile Role of 5-Hydroxypyridine-2-carboxylic Acid in Advanced Material Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a versatile organic compound that is gaining significant traction in the field of material science.[1][2] Its unique molecular architecture, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on a pyridine ring, provides multiple reactive sites for chemical modification and coordination with metal ions.[1] This dual functionality makes it an invaluable building block for the rational design and synthesis of novel materials with tailored properties, including polymers, coatings, and, most notably, coordination polymers and metal-organic frameworks (MOFs).[1][3]
The presence of both a hard carboxylate oxygen donor and a softer nitrogen atom in the pyridine ring, along with the hydroxyl group, allows for a variety of coordination modes with different metal centers. This versatility in coordination chemistry is a key factor driving its use in crystal engineering and the construction of complex supramolecular architectures.[4] The strategic placement of these functional groups influences the resulting material's dimensionality, topology, and ultimately, its functional properties.
This guide provides an in-depth exploration of the applications of this compound in material science, with a focus on the synthesis of coordination polymers and MOFs. We will delve into detailed experimental protocols, discuss the causality behind methodological choices, and highlight the functional outcomes of incorporating this remarkable molecule into advanced materials.
Diagram: The Molecular Structure and Coordination Potential of this compound
Caption: Molecular structure of this compound highlighting its key functional groups and potential metal coordination sites.
Application in the Synthesis of Coordination Polymers and Metal-Organic Frameworks
The ability of this compound to act as a versatile ligand has been exploited in the hydrothermal synthesis of a variety of coordination polymers and MOFs.[5][6] The hydrothermal method is particularly well-suited for the synthesis of these materials as it allows for the crystallization of products that may not be stable at their melting points. The choice of metal ion, reaction temperature, pH, and the molar ratio of reactants can significantly influence the final structure and dimensionality of the resulting framework.[7]
A notable study by Zhai and co-workers demonstrated the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid (a related isomer) with Zn(II) and various lanthanide (Ln(III)) ions under hydrothermal conditions, resulting in a series of novel coordination polymers with diverse structures ranging from 1D zigzag chains to 2D grids and 3D microporous frameworks.[8] This work underscores the crucial role of the hydroxyl group in directing the supramolecular assembly and influencing the final architecture of the material. The stereochemical and supramolecular effects of the hydroxyl group can lead to dramatic structural changes in the resulting coordination polymers.[8]
Key Properties and Potential Applications
Materials synthesized using pyridine-carboxylic acid derivatives have shown promise in a range of applications, including:
-
Luminescence: Lanthanide-based coordination polymers constructed with ligands such as 5-aminopyridine-2-carboxylic acid have been shown to exhibit intense photoluminescent emissions.[9] This suggests that materials incorporating this compound could also be designed to have interesting optical properties for applications in sensing, bio-imaging, and solid-state lighting.[10][11]
-
Catalysis: The porous nature and tunable active sites of MOFs make them attractive candidates for heterogeneous catalysis.[5][12] MOFs synthesized from pyridine-dicarboxylic acids have been investigated for their catalytic activities in oxidation reactions.[13]
-
Magnetic Properties: Coordination polymers containing paramagnetic metal ions can exhibit interesting magnetic behaviors, such as slow magnetic relaxation.[9] The specific coordination environment provided by this compound could be used to tune the magnetic properties of the resulting materials.
Application Note 1: Hydrothermal Synthesis of a Luminescent Lanthanide-Organic Framework
This protocol describes a general method for the hydrothermal synthesis of a lanthanide-based coordination polymer using this compound, inspired by the synthesis of related structures.[8][13] This example will focus on the synthesis of a Europium(III)-based framework, which is expected to exhibit characteristic red luminescence.
Materials and Reagents
-
This compound (CAS: 15069-92-8)[14]
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Deionized water
-
Dimethylformamide (DMF)
-
25 mL Teflon-lined stainless steel autoclave
Experimental Protocol
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound (13.9 mg) in a solvent mixture of 5 mL deionized water and 5 mL DMF.
-
Addition of Metal Salt: To the ligand solution, add 0.1 mmol of Europium(III) nitrate hexahydrate (44.6 mg).
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.
-
pH Adjustment (Optional): The pH of the solution can be adjusted using a dilute solution of NaOH or HNO₃ to influence the coordination mode of the ligand and the final structure. This step requires optimization for specific target structures.
-
Hydrothermal Reaction: Transfer the resulting solution into a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Washing and Drying: Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air at room temperature.
Diagram: Hydrothermal Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. synchem.de [synchem.de]
Application Notes and Protocols for the Esterification of 5-Hydroxypyridine-2-carboxylic Acid
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] The ester derivatives of this acid are particularly valuable as they can exhibit modified pharmacokinetic properties, such as improved cell permeability and metabolic stability, which are critical for optimizing drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of this compound. We will explore two primary strategies to achieve this transformation, addressing the key challenge of chemoselectivity due to the presence of the nucleophilic hydroxyl group. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific needs.
Strategic Approaches to Esterification
The primary challenge in the esterification of this compound is the potential for the phenolic hydroxyl group to compete with the desired alcohol nucleophile in reacting with the activated carboxylic acid. To address this, two main strategies are presented:
-
Direct Selective Esterification: This approach aims to directly esterify the carboxylic acid in the presence of the unprotected hydroxyl group by employing reaction conditions that favor the desired transformation.
-
Protection-Esterification-Deprotection Sequence: This classic and often more robust strategy involves temporarily masking the reactive hydroxyl group with a protecting group, followed by esterification of the carboxylic acid and subsequent removal of the protecting group.
The choice between these strategies will depend on the specific alcohol being used, the desired scale of the reaction, and the sensitivity of the overall molecule to the reaction conditions.
Protocol 1: Direct Esterification via Fischer-Speier Reaction
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While the presence of the hydroxyl group on the pyridine ring can lead to side products, under carefully controlled acidic conditions, it is possible to achieve preferential esterification of the carboxylic acid. The pyridine nitrogen is protonated under acidic conditions, which deactivates the ring and can influence the relative nucleophilicity of the hydroxyl group.
Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Fischer-Speier Esterification Mechanism.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully and slowly add the acid catalyst to the reaction mixture.
-
For Sulfuric Acid: Add concentrated H₂SO₄ (0.1-0.2 eq) dropwise while stirring.
-
For Thionyl Chloride: Cool the mixture in an ice bath and add SOCl₂ (1.1-1.5 eq) dropwise. This method first forms the acyl chloride in situ, which then reacts with the alcohol.
-
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the effervescence ceases. c. Remove the excess alcohol under reduced pressure. d. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). e. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.
| Parameter | Value |
| Substrate | This compound |
| Alcohol | Methanol (excess) |
| Catalyst | H₂SO₄ (conc.) |
| Temperature | Reflux |
| Time | 12-24 h |
| Typical Yield | 60-80% |
Table 1: Typical Reaction Parameters for Fischer Esterification.
Protocol 2: Protection-Esterification-Deprotection Strategy
This strategy offers a more controlled and often higher-yielding approach by preventing any unwanted side reactions at the hydroxyl group. A benzyl group is an excellent choice for protecting the phenolic hydroxyl as it is stable to a wide range of reaction conditions and can be selectively removed by hydrogenolysis.
Workflow Overview
Caption: Protection-Esterification-Deprotection Workflow.
Step 1: Protection of the Hydroxyl Group (Benzylation)
Materials:
-
This compound
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
A suitable base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, Acetone)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(Benzyloxy)pyridine-2-carboxylic acid.[3]
Step 2: Esterification of the Protected Acid
With the hydroxyl group protected, the esterification can proceed cleanly using standard methods. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method.[4]
Materials:
-
5-(Benzyloxy)pyridine-2-carboxylic acid
-
The desired alcohol (1.5 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 5-(Benzyloxy)pyridine-2-carboxylic acid (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the protected ester.
-
Purify by column chromatography if necessary.
Step 3: Deprotection of the Benzyl Group (Hydrogenolysis)
The final step is the removal of the benzyl protecting group to reveal the desired 5-hydroxy ester.[5]
Materials:
-
Methyl 5-(benzyloxy)pyridine-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the protected ester (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, methyl 5-hydroxypyridine-2-carboxylate.
| Parameter | Value |
| Protection Reagent | Benzyl Bromide, K₂CO₃ |
| Esterification Method | DCC/DMAP |
| Deprotection Method | H₂, 10% Pd/C |
| Overall Yield | Typically >70% over 3 steps |
Table 2: Key Parameters for the Protection-Esterification-Deprotection Strategy.
Alternative Advanced Protocol: Mitsunobu Reaction
For a more direct and atom-economical approach, the Mitsunobu reaction can be a powerful tool for the chemoselective esterification of phenolic acids in the presence of alcohols.[6] This reaction proceeds under mild, neutral conditions and can often avoid the need for protecting groups. The reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the carboxylic acid.
Reaction Mechanism: Mitsunobu Reaction
Caption: Simplified Mitsunobu Reaction Mechanism.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
The desired alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Conclusion
The esterification of this compound is a crucial transformation for the synthesis of valuable pharmaceutical and agrochemical compounds. This guide has detailed two robust strategies to achieve this: a direct Fischer-Speier esterification and a more controlled protection-esterification-deprotection sequence. Additionally, the Mitsunobu reaction has been presented as a powerful, modern alternative for direct, selective esterification. The choice of method will be dictated by the specific requirements of the synthesis. By understanding the principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize the desired ester derivatives of this important heterocyclic building block.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. prepchem.com [prepchem.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Amidation of 5-Hydroxypicolinic Acid for Pharmaceutical and Agrochemical Synthesis
Introduction: The Strategic Importance of 5-Hydroxypicolinic Acid Amides
5-Hydroxypicolinic acid (5-HPA) is a highly versatile heterocyclic building block, recognized for its critical role in the fields of medicinal chemistry and agrochemical development.[1][2] Its structure, which features a pyridine ring functionalized with both a carboxylic acid and a hydroxyl group, provides multiple reactive sites for constructing complex molecular architectures with tailored biological activities.[3] Amide derivatives of 5-HPA are particularly prevalent in novel drug candidates, especially those targeting neurological disorders, and in the formulation of advanced fungicides and herbicides.[1]
The conversion of 5-HPA's carboxylic acid to an amide is one of the most fundamental and frequently performed reactions in the synthesis of these valuable compounds.[4] However, the success of this transformation hinges on the careful selection of reagents and conditions to activate the carboxylic acid for nucleophilic attack by an amine, a process that does not occur spontaneously under ambient conditions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core principles of amidation, a comparative guide to the most effective coupling reagents, detailed step-by-step protocols, and field-proven insights for troubleshooting common challenges associated with the amidation of this important scaffold.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. The primary challenge is that the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Therefore, the reaction requires a "coupling reagent" or "activator" to convert the hydroxyl into a more reactive species, making the carboxyl carbon highly electrophilic and susceptible to attack by the amine nucleophile.[5]
The general mechanism proceeds through two key stages:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester, acylisourea, or acylphosphonium salt).
-
Aminolysis: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the activated leaving group as a byproduct.
Caption: General mechanism of amide bond formation.
Unique Considerations for 5-Hydroxypicolinic Acid
The bifunctional nature of 5-HPA introduces a layer of complexity. The phenolic hydroxyl group at the C5 position is also a potential nucleophile and could theoretically react with an activated carboxylic acid (either another molecule of 5-HPA or the activated intermediate) to form an ester byproduct.
Fortunately, amines are generally stronger nucleophiles than phenols. Under most standard amidation conditions, N-acylation (amidation) is kinetically favored over O-acylation (esterification). However, for sluggish reactions or when using highly reactive activating agents, this potential side reaction must be considered. The protocols outlined in this guide are optimized to maximize chemoselectivity for the desired amide product.
A Comparative Guide to Key Coupling Reagents
The choice of coupling reagent is the most critical decision in designing an amidation reaction. The selection depends on the reactivity of the amine, the scale of the reaction, cost considerations, and the desired purity profile. Three classes of reagents are predominantly used for this purpose: uronium/aminium salts (HATU), carbodiimides (EDC), and imidazolium reagents (CDI).
| Reagent Class | Example | Mechanism of Action | Key Advantages | Potential Drawbacks | Typical Solvent | Base Required |
| Uronium/Aminium Salt | HATU | Forms a highly reactive OAt-active ester.[6][7] | Very fast reaction times; high yields; low rate of racemization; suitable for hindered substrates.[6] | Higher cost; can self-react with the N-terminus in peptide synthesis if used in large excess.[8] | DMF, NMP, ACN | Non-nucleophilic (DIPEA, TEA).[9] |
| Carbodiimide | EDC | Forms an O-acylisourea intermediate, which can be trapped by NHS to form a more stable active ester.[5] | Cost-effective; water-soluble reagent and byproducts simplify purification via aqueous workup.[8] | Slower than HATU; risk of racemization without an additive (like NHS or HOBt); can be inefficient for electron-poor amines.[4][5] | DCM, DMF, THF | Often none, but a base can be used.[10] |
| Imidazolium Reagent | CDI | Forms a reactive N-acylimidazole intermediate.[11] | Simple protocol; water-soluble imidazole byproduct is easily removed; generally low racemization.[12] | Moisture sensitive; can be less effective for very unreactive or hindered substrates. | THF, DCM, DMF | None |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: High-Efficiency Amidation using HATU
This protocol is recommended for a wide range of amines, including those that are sterically hindered or electronically deactivated. It is known for its high efficiency and rapid conversion.[6][9]
Caption: Experimental workflow for HATU-mediated amidation.
Materials:
-
5-Hydroxypicolinic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[6]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-hydroxypicolinic acid (1.0 eq) and the desired amine (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution with respect to the 5-HPA).
-
Base Addition: Add DIPEA (2.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable) without competing in the coupling reaction.[10]
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the stirred solution in one portion. The solution may change color.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-HPA is consumed.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude material by silica gel column chromatography to yield the pure amide.
Protocol 2: Cost-Effective Amidation using EDC/NHS
This is a robust and widely used method, ideal for routine synthesis where cost is a consideration. The use of N-hydroxysuccinimide (NHS) as an additive minimizes side reactions and forms a more stable active ester intermediate, improving yields.[13]
Materials:
-
5-Hydroxypicolinic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
NHS (N-Hydroxysuccinimide) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-hydroxypicolinic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF (~0.1 M). Cool the solution to 0 °C.
-
EDC Addition: Add EDC (1.5 eq) portion-wise to the solution. The optimal pH for EDC activity is between 4 and 6; the acidic nature of the carboxylic acid itself often brings the reaction into this range.[14]
-
Stir for Activation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure formation of the NHS active ester.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like TEA or DIPEA along with it.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours).
-
Monitoring: Check for completion using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with DCM. The water-soluble urea byproduct from EDC will partition into the aqueous layer.[8]
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product via silica gel column chromatography.
Protocol 3: Simplified Amidation using CDI
This method is advantageous due to its simple procedure and the water-soluble nature of its imidazole byproduct, which simplifies purification.[12]
Materials:
-
5-Hydroxypicolinic acid (1.0 eq)
-
Amine (1.2 eq)
-
CDI (1,1'-Carbonyldiimidazole) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation: To a solution of 5-hydroxypicolinic acid (1.0 eq) in anhydrous THF or DCM (~0.2 M) under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature.
-
Intermediate Formation: Stir the mixture for 60-90 minutes. Evolution of CO₂ gas should be observed. During this step, a reactive acyl-imidazole intermediate is formed.[11]
-
Amine Addition: Add the amine (1.2 eq) to the solution and continue stirring at room temperature.
-
Reaction: Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS. For particularly unreactive amines, the solvent can be switched to DMF and the reaction gently heated to 50 °C.[12]
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine to remove the imidazole byproduct. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: Purify the crude residue by silica gel column chromatography.
Product Characterization
Confirming the identity and purity of the final 5-hydroxypicolinamide derivative is essential. A combination of spectroscopic methods should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Look for the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of a new amide N-H proton signal (typically 6-9 ppm). Also, observe the characteristic shifts of the aromatic protons on the pyridine ring and the protons from the newly incorporated amine fragment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the amide carbonyl carbon, typically in the 165-175 ppm range.
-
MS (Mass Spectrometry): Obtain a high-resolution mass spectrum (HRMS) to confirm that the molecular weight of the product matches the calculated exact mass of the desired compound.
-
IR (Infrared Spectroscopy): Identify the characteristic C=O stretch of the amide bond (typically ~1640-1680 cm⁻¹) and the N-H stretch (~3200-3400 cm⁻¹).
-
HPLC (High-Performance Liquid Chromatography): Use a suitable method to determine the purity of the final product, which should ideally be >95% for use in biological assays.[15]
Troubleshooting and Protocol Selection
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. apexbt.com [apexbt.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Amine to Amide (Coupling) - CDI [commonorganicchemistry.com]
- 12. scribd.com [scribd.com]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
5-Hydroxypyridine-2-carboxylic Acid: A Versatile Ligand for Advanced Coordination Chemistry
Application Note and Protocols
Introduction: Unveiling the Potential of a Multifunctional Ligand
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound that has emerged as a ligand of significant interest in coordination chemistry.[1] Its structure, featuring a pyridine ring functionalized with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, provides multiple coordination sites, allowing for versatile binding modes with a wide range of metal ions.[1] This unique structural arrangement makes it an invaluable building block for the synthesis of novel metal complexes with tailored electronic, magnetic, catalytic, and biological properties. This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for the synthesis and characterization of its metal complexes and highlighting their diverse applications.
Physicochemical Properties of the Ligand
This compound is typically an off-white to pale yellow crystalline solid.[2] It is stable under ambient conditions and soluble in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2]
| Property | Value | Reference |
| CAS Number | 15069-9-2 | [2] |
| Molecular Formula | C₆H₅NO₃ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Melting Point | 260-264 °C | [2] |
| Appearance | Crystalline Solid | [2] |
Coordination Chemistry: A Ligand of Remarkable Versatility
The true potential of this compound is realized in its ability to form stable complexes with a variety of transition metals, lanthanides, and main group elements. The presence of the pyridine nitrogen, the carboxylic oxygen, and the hydroxyl oxygen allows for several coordination modes.
Expected Coordination Modes:
Based on studies of structurally similar ligands like 3-hydroxypicolinic acid and pyridine-2,5-dicarboxylic acid N-oxide, this compound can act as:
-
A Bidentate N,O-Chelator: The most common coordination mode involves the deprotonated carboxylate oxygen and the adjacent pyridine nitrogen atom, forming a stable five-membered chelate ring.
-
A Bridging Ligand: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
-
A Tridentate Ligand: In some cases, the hydroxyl group may also participate in coordination, particularly after deprotonation, leading to a tridentate binding mode. The specific coordination is influenced by the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions such as pH and solvent.
Application Focus 1: Bioinorganic Chemistry - Insulin-Mimetic Vanadium Complexes
A significant application of hydroxypyridine-carboxylic acid ligands is in the development of insulin-mimetic compounds. Vanadium complexes, in particular, have shown considerable promise in this area.[3][4][5] The coordination of ligands like this compound to a vanadyl (VO²⁺) core can enhance the bioavailability and efficacy of vanadium while reducing its toxicity.[3][6]
Mechanism of Action (Hypothesized):
The insulin-mimetic effect of these vanadium complexes is believed to stem from their ability to inhibit protein tyrosine phosphatases (PTPs), enzymes that deactivate the insulin receptor.[4] By inhibiting PTPs, the vanadium complex effectively prolongs the insulin signaling cascade, leading to increased glucose uptake and metabolism.[4]
Caption: Hypothesized mechanism of insulin-mimetic vanadium complexes.
Protocol 1: Synthesis of a Vanadyl Complex with this compound (Adapted from related compounds)
This protocol is adapted from the synthesis of related vanadium complexes and should be optimized for this compound.
Materials:
-
This compound (5-HPA)
-
Vanadyl sulfate (VOSO₄·xH₂O)
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Ligand Solution: Dissolve 2 molar equivalents of 5-HPA in a minimal amount of methanol. If solubility is an issue, gentle warming can be applied.
-
pH Adjustment: Slowly add 1 M NaOH solution dropwise to the ligand solution to deprotonate the carboxylic acid and hydroxyl groups. The pH should be adjusted to approximately 7-8.
-
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of vanadyl sulfate in deionized water.
-
Complexation: Slowly add the aqueous solution of vanadyl sulfate to the methanolic solution of the deprotonated ligand with vigorous stirring.
-
Reaction: A color change should be observed, indicating complex formation. Stir the reaction mixture at room temperature for 4-6 hours.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with small portions of cold water and then methanol, and dried in a desiccator over anhydrous CaCl₂.
Characterization:
-
FT-IR Spectroscopy: Look for a shift in the C=O stretching frequency of the carboxylic acid group (typically around 1700-1730 cm⁻¹ for the free ligand) to a lower wavenumber upon coordination. The V=O stretch is expected in the 950-1000 cm⁻¹ region.
-
UV-Vis Spectroscopy: Monitor the d-d transitions of the V(IV) center.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Application Focus 2: Luminescent Materials - Lanthanide Complexes
The aromatic nature of the pyridine ring in this compound makes it an excellent "antenna" ligand for sensitizing the luminescence of lanthanide ions.[7] The ligand can efficiently absorb UV light and transfer the energy to the f-orbitals of the lanthanide ion, which then emits light at its characteristic wavelength. This property is highly valuable for applications in bio-imaging, sensors, and optoelectronic devices.[8]
Caption: The "antenna effect" in lanthanide luminescence.
Protocol 2: General Synthesis of a Lanthanide Complex with this compound
Materials:
-
This compound (5-HPA)
-
Lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O)
-
Ethanol
-
Deionized water
-
Triethylamine (Et₃N)
Procedure:
-
Ligand Solution: Dissolve 3 molar equivalents of 5-HPA in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Deprotonation: Add a slight excess of triethylamine to the ligand solution to deprotonate the acidic protons.
-
Metal Salt Solution: Dissolve 1 molar equivalent of the lanthanide chloride hydrate in a small amount of deionized water.
-
Complexation: Slowly add the lanthanide salt solution to the ligand solution while stirring.
-
Precipitation: The complex may precipitate immediately or upon slow evaporation of the solvent. Stir the mixture for 2-4 hours at room temperature.
-
Isolation: Collect the solid product by filtration, wash with ethanol, and dry under vacuum.
Characterization:
-
Photoluminescence Spectroscopy: Excite the sample with UV light (e.g., at the absorption maximum of the ligand) and record the emission spectrum to observe the characteristic sharp emission bands of the lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺).
-
FT-IR Spectroscopy: Confirm the coordination of the carboxylate group.
-
Elemental Analysis: Determine the ligand-to-metal ratio in the complex.
Application Focus 3: Homogeneous Catalysis - Ruthenium-Catalyzed Reactions
Ruthenium complexes are well-known for their catalytic activity in a wide range of organic transformations.[9][10] The electronic properties of the this compound ligand can be tuned to influence the catalytic performance of a ruthenium center. For instance, the ligand can stabilize different oxidation states of ruthenium, which is crucial for catalytic cycles like hydrogenation, oxidation, and C-C bond formation.[11][12][13]
Protocol 3: Exploratory Synthesis of a Ruthenium(II) Complex
This is a general procedure that may require significant optimization.
Materials:
-
This compound (5-HPA)
-
[RuCl₂(p-cymene)]₂ dimer
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, suspend 2.2 molar equivalents of 5-HPA in anhydrous methanol.
-
Deprotonation: Add 2.2 molar equivalents of sodium methoxide to the suspension and stir until a clear solution is formed.
-
Ruthenium Precursor: In a separate Schlenk flask, dissolve 1 molar equivalent of [RuCl₂(p-cymene)]₂ in anhydrous methanol.
-
Reaction: Transfer the deprotonated ligand solution to the ruthenium precursor solution via cannula.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. A color change and/or precipitation should occur.
-
Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration under inert atmosphere, wash with cold methanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.
Characterization:
-
¹H and ³¹P NMR Spectroscopy (if a phosphine co-ligand is used): To elucidate the structure of the complex in solution.
-
FT-IR Spectroscopy: To identify the coordination of the carboxylate and the presence of any other functional groups (e.g., CO ligands if a carbonyl precursor is used).
-
X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry.
Self-Validating Systems and Experimental Causality
The protocols provided are designed to be self-validating. For instance, in the synthesis of metal complexes, a successful reaction is often indicated by a distinct color change or the formation of a precipitate. Subsequent characterization by techniques like FT-IR provides immediate feedback on the coordination of the ligand. A shift in the carboxylate stretching frequency is a strong indicator that the ligand has bound to the metal center. For catalytic applications, the ultimate validation is the successful transformation of the substrate into the desired product, which can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy. The choice of a basic medium (NaOH or Et₃N) in the synthesis protocols is crucial as it facilitates the deprotonation of the carboxylic acid and hydroxyl groups, making the oxygen atoms available for coordination to the positively charged metal ion. The use of an inert atmosphere for the synthesis of the ruthenium complex is necessary to prevent the oxidation of the Ru(II) center.
Conclusion and Future Outlook
This compound is a highly versatile and accessible ligand with significant potential in various fields of coordination chemistry. Its ability to form stable and functional complexes with a wide array of metals opens up avenues for the development of new therapeutic agents, advanced luminescent materials, and efficient catalysts. The protocols and insights provided in this guide serve as a starting point for researchers to explore the rich coordination chemistry of this promising ligand. Further research into its coordination with other metals, the synthesis of novel heterometallic complexes, and the exploration of their applications in areas such as magnetic materials and sensing will undoubtedly continue to expand the utility of this remarkable molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and luminescence properties of lanthanide complexes incorporating a hydralazine-derived chromophore. | Semantic Scholar [semanticscholar.org]
- 3. New diketone based vanadium complexes as insulin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Potential antiprostatic performance of novel lanthanide-complexes based on 5-nitropicolinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ruthenium(II) carbonyl complexes containing pyridine carboxamide ligands and PPh₃/AsPh₃/Py coligands: synthesis, spectral characterization, catalytic and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 11. Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 5-Hydroxypicolinic Acid in Enzyme Inhibition Studies
Introduction: Unveiling the Potential of 5-Hydroxypicolinic Acid
5-Hydroxypicolinic acid is a versatile pyridine carboxylic acid derivative that has garnered significant interest in biochemical and pharmaceutical research.[1] Its structural resemblance to 2-oxoglutarate (also known as α-ketoglutarate), a key co-substrate for a large family of enzymes, positions it as a compelling candidate for targeted enzyme inhibition. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of 5-hydroxypicolinic acid as an inhibitor for a critical class of 2-oxoglutarate-dependent dioxygenases: the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).
The inhibition of PHDs is a validated therapeutic strategy for conditions such as anemia associated with chronic kidney disease.[2][3] By inhibiting these enzymes, the transcription factor HIF-1α is stabilized, leading to the expression of genes that promote red blood cell production (erythropoiesis), angiogenesis, and cellular adaptation to low oxygen (hypoxia).[2][3] This guide will detail the mechanistic basis for this inhibition and provide robust, field-proven protocols for characterizing the inhibitory activity of 5-hydroxypicolinic acid both in biochemical and cell-based assays.
Mechanism of Action: A Competitive Strategy at the Active Site
5-Hydroxypicolinic acid is hypothesized to function as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including PHDs.[4] These enzymes utilize a non-heme iron(II) center in their active site to catalyze the hydroxylation of specific proline residues on their substrates, such as HIF-1α.[2] This reaction is coupled with the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂.[5]
The inhibitory action of pyridine carboxylic acid derivatives stems from their ability to mimic the binding of 2-oxoglutarate. The carboxyl and pyridine nitrogen groups can coordinate with the active site iron and interact with surrounding amino acid residues, effectively blocking the binding of the endogenous co-substrate and halting the catalytic cycle.[6] Studies on closely related analogs, such as pyridine-2,4-dicarboxylate and pyridine-2,5-dicarboxylate, have demonstrated potent competitive inhibition of prolyl 4-hydroxylase with Ki values in the low micromolar range.[7][8]
The HIF Prolyl Hydroxylase (PHD) Signaling Pathway
The diagram below illustrates the central role of PHDs in oxygen sensing and how inhibitors like 5-hydroxypicolinic acid intervene to stabilize HIF-1α.
Caption: The HIF-1α signaling pathway under normoxia and with PHD inhibition.
Quantitative Data for Reference PHD Inhibitors
To provide context for the expected potency of 5-hydroxypicolinic acid, the following table summarizes the in vitro IC₅₀ values for several well-characterized HIF-PHD inhibitors that are in clinical development. These values are essential for designing dose-response experiments.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Daprodustat | 3.5 | 22.2 | 5.5 |
| Roxadustat | - | 591 | - |
| Molidustat | 480 | 280 | 450 |
| Note: IC₅₀ values can vary depending on the specific assay conditions and are provided here for reference. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing the inhibitory potential of 5-hydroxypicolinic acid against HIF prolyl hydroxylases.
Protocol 1: In Vitro Biochemical Assay for PHD2 Inhibition (AlphaScreen)
This high-throughput biochemical assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate by recombinant human PHD2. The hydroxylated product is detected by a specific antibody, bringing donor and acceptor beads into proximity to generate a luminescent signal.
Caption: Workflow for the PHD2 AlphaScreen inhibition assay.
-
5-Hydroxypicolinic Acid: High purity (>98%).[1]
-
Recombinant Human PHD2 (catalytic domain, e.g., residues 181-426): Commercially available.
-
Biotinylated HIF-1α Peptide Substrate (e.g., residues 556-574): Custom synthesis or commercially available.
-
2-Oxoglutarate (2-OG): Sigma-Aldrich or equivalent.
-
Iron(II) Sulfate (FeSO₄): Prepare fresh.
-
L-Ascorbic Acid: Prepare fresh.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA.
-
Quench Buffer: Assay buffer containing 30 mM EDTA.
-
AlphaScreen Reagents: Streptavidin-coated Donor beads, Protein A-conjugated Acceptor beads (PerkinElmer).
-
Anti-hydroxy-HIF-1α (Pro564) Antibody: Commercially available.
-
384-well low-volume white microplates.
-
Plate reader capable of AlphaScreen detection.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-hydroxypicolinic acid in DMSO. Create a serial dilution series in DMSO to be used for the dose-response curve.
-
Prepare fresh solutions of 200 µM L-Ascorbic Acid and 20 µM FeSO₄ in ultrapure water.
-
Prepare all other reagents in Assay Buffer to their required final concentrations as outlined in the manufacturer's protocol or published literature.[4]
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 384-well plate, add 1 µL of the 5-hydroxypicolinic acid dilutions (or DMSO for vehicle control).
-
Add 5 µL of a mixture containing PHD2 enzyme (to a final concentration of 5 nM), Fe(II) (final 10 µM), and L-ascorbic acid (final 100 µM).
-
Gently mix and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate the Reaction:
-
Add 4 µL of a substrate mixture containing the biotinylated HIF-1α peptide (to a final concentration of 60 nM) and 2-OG (final 2 µM).
-
Gently mix and incubate for 10 minutes at room temperature to allow the enzymatic reaction to proceed.
-
-
Quench the Reaction:
-
Add 5 µL of Quench Buffer (containing EDTA) to stop the reaction. The EDTA chelates the Fe(II), rendering the enzyme inactive.
-
-
Detection:
-
Prepare a mixture of the anti-hydroxy-HIF-1α antibody with the AlphaScreen Donor and Acceptor beads according to the manufacturer's protocol.
-
Add 5 µL of this detection mixture to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Envision plate reader or similar instrument.
-
Calculate the percentage of inhibition for each concentration of 5-hydroxypicolinic acid relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for HIF-1α Stabilization (Western Blot)
This protocol validates the in-cell activity of 5-hydroxypicolinic acid by measuring the accumulation of HIF-1α protein in cultured human cells.
-
Human Cell Line: HEK293 (Human Embryonic Kidney) or Hep3B (Human Hepatocellular Carcinoma) cells are suitable choices.[8]
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.[8]
-
5-Hydroxypicolinic Acid: Prepared as a stock solution in DMSO.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
SDS-PAGE and Western Blotting equipment.
-
Cell Culture and Treatment:
-
Seed HEK293 or Hep3B cells in 6-well plates and allow them to adhere overnight to reach approximately 70-80% confluency.
-
Prepare working dilutions of 5-hydroxypicolinic acid in the cell culture medium. A typical dose-response range might be 1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for 4 to 8 hours at 37°C in a standard cell culture incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 7.5%).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and β-actin using image analysis software (e.g., ImageJ).
-
Normalize the HIF-1α signal to the corresponding β-actin signal.
-
Observe the dose-dependent increase in HIF-1α protein levels in cells treated with 5-hydroxypicolinic acid compared to the vehicle control.
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:
-
Positive Controls: In the biochemical assay, include a known, potent PHD inhibitor (e.g., Daprodustat) to confirm that the assay system is responsive to inhibition.
-
Negative Controls: The vehicle control (DMSO) establishes the baseline enzyme activity (0% inhibition). A "no enzyme" control should also be included to account for background signal.
-
Counter-Screening: To assess selectivity, test 5-hydroxypicolinic acid against other 2-oxoglutarate-dependent dioxygenases, if available.
-
Reproducibility: Perform all experiments, including dose-response curves, in triplicate to ensure the statistical significance of your findings.
-
Data Integrity: Maintain detailed records of all experimental conditions, including reagent lot numbers and preparation dates.
By adhering to these rigorous protocols and validation measures, researchers can confidently characterize the inhibitory properties of 5-hydroxypicolinic acid and contribute to the development of novel therapeutics targeting the HIF pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. HIF/HIF Prolyl-Hydroxylase | CymitQuimica [cymitquimica.com]
- 4. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylases and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-Hydroxypyridine-2-carboxylic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthesis campaign. 5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, has emerged as a highly versatile and valuable building block for the construction of complex, biologically active molecules.[1] Its strategic importance lies in the dual functionality of a nucleophilic hydroxyl group and a versatile carboxylic acid moiety, both attached to a pyridine ring—a common motif in pharmaceuticals.[1] This unique arrangement of functional groups provides multiple reactive sites, enabling a diverse array of chemical transformations and the synthesis of molecules with tailored properties for various therapeutic areas, particularly in the development of agents targeting neurological disorders and in agrochemical innovation.[2]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a key intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay of its three key structural features: the pyridine ring, the carboxylic acid, and the hydroxyl group. Understanding this interplay is crucial for designing successful synthetic strategies.
-
The Carboxylic Acid (C2-position): This group is the primary handle for forming amide and ester linkages, which are fundamental in drug design for modulating properties like cell permeability, metabolic stability, and target engagement. The electron-withdrawing nature of the pyridine ring can influence the reactivity of this group.
-
The Hydroxyl Group (C5-position): This phenolic hydroxyl group is a potent nucleophile and can participate in O-alkylation and esterification reactions. Its presence necessitates careful consideration of protecting group strategies to achieve selective functionalization of the carboxylic acid.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the aromatic system and provides a site for potential N-alkylation or coordination to metal catalysts.
The strategic functionalization of this compound often involves two primary transformations: amidation and esterification of the carboxylic acid.
Application Protocol 1: Synthesis of 5-Hydroxypyridine-2-carboxamides
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The following protocol details a general yet robust method for the coupling of this compound with a variety of primary and secondary amines to generate a library of bioactive candidates.
Rationale for Method Selection
Direct amidation of a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of a coupling agent is necessary to activate the carboxylic acid. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely adopted and effective method that proceeds through a highly reactive HOBt-ester intermediate, minimizing side reactions and racemization (if chiral amines are used). Dichloromethane (DCM) is a common solvent of choice due to its inertness and ability to dissolve a wide range of organic compounds.
Experimental Workflow: Amidation
Caption: Workflow for the EDC/HOBt mediated amidation of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add the desired primary or secondary amine (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Coupling Reaction:
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the cooled solution in portions over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and EDC urea byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-hydroxypyridine-2-carboxamide.
-
Quantitative Data (Illustrative)
| Amine | Product | Yield (%) | ¹H NMR (δ, ppm) |
| Benzylamine | N-benzyl-5-hydroxypyridine-2-carboxamide | 85 | 8.2 (d, 1H), 7.8 (dd, 1H), 7.3-7.4 (m, 5H), 7.1 (d, 1H), 4.6 (d, 2H) |
| Morpholine | (5-hydroxypyridin-2-yl)(morpholino)methanone | 90 | 8.1 (d, 1H), 7.7 (dd, 1H), 7.0 (d, 1H), 3.6-3.8 (m, 8H) |
Note: The NMR data is illustrative and may vary depending on the solvent and specific product.
Application Protocol 2: Synthesis of 5-Hydroxypyridine-2-carboxylate Esters
Esterification of this compound is a key step in the synthesis of prodrugs or in modifying the pharmacokinetic profile of a lead compound. The Fischer esterification is a classic and effective method for this transformation.
Rationale for Method Selection
Fischer esterification is a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols.[3] It utilizes a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[3] The reaction is driven to completion by using the alcohol as the solvent (i.e., in large excess) or by removing the water byproduct.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equivalents) dropwise.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash carefully with saturated NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Quantitative Data (Illustrative)
| Alcohol | Product | Yield (%) | Melting Point (°C) |
| Methanol | Methyl 5-hydroxypyridine-2-carboxylate | 92 | 185-187 |
| Ethanol | Ethyl 5-hydroxypyridine-2-carboxylate | 88 | 154-156 |
Application in the Synthesis of Bioactive Molecules: A Case Study on DGAT1 Inhibitors
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, and its inhibition is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Several potent DGAT1 inhibitors feature a carboxylic acid moiety on a heterocyclic scaffold, and this compound serves as a valuable precursor for such compounds.[2]
While specific proprietary synthetic routes are often not fully disclosed, a plausible synthetic approach to a DGAT1 inhibitor core structure can be conceptualized based on the protocols outlined above. The general structure of many DGAT1 inhibitors involves a central core, a linker, and a carboxylic acid-containing headgroup. The this compound can be elaborated to form such a headgroup.
Conceptual Synthetic Pathway
References
Application Note & Protocols: A Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Derivatives
Abstract
5-Hydroxypyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their unique structure, featuring both a hydroxyl and a carboxylic acid group on a pyridine ring, provides multiple reactive sites for chemical modification.[1][2] This versatility makes them valuable building blocks for developing novel pharmaceuticals, particularly for neurological disorders, as well as advanced agrochemicals like herbicides and fungicides.[1][2][3] This document provides a comprehensive guide for researchers, detailing two robust synthetic pathways for creating a library of these valuable compounds: direct synthesis of the core scaffold and subsequent derivatization at key functional groups.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization with hydroxyl and carboxylic acid groups at the 5- and 2-positions, respectively, creates a molecule with exceptional utility. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylic acid provides a key site for metal chelation or salt formation, both of which are critical for modulating pharmacokinetic and pharmacodynamic properties.[4] Derivatives of this core structure are being investigated as potent inhibitors for metalloenzymes, such as influenza endonuclease.[4][5]
The synthetic challenge lies in the controlled and regioselective functionalization of the pyridine ring. This guide offers field-proven protocols to overcome these challenges, enabling the reliable synthesis and subsequent diversification of this important molecular scaffold.
Synthetic Strategy Overview
Our approach is bifurcated to maximize versatility. First, we detail a reliable method for synthesizing the parent this compound. Second, we provide modular protocols for derivatizing this core at its two key functional handles: the carboxylic acid and the hydroxyl group. This allows for the systematic exploration of chemical space around the scaffold.
Figure 1: Overall synthetic workflow for generating a library of this compound derivatives.
Protocol 1: Synthesis of this compound Core
This protocol outlines a multi-step synthesis starting from 2-Bromo-5-nitropyridine. This route involves sequential nucleophilic substitution, reduction of the nitro group, diazotization, and hydrolysis to yield the target core molecule.[6]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Bromo-5-nitropyridine | ≥98% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Thermo Fisher |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Hydrogen Sulfide (H₂S) gas | High Purity | Airgas |
| Ammonium Hydroxide (NH₄OH) | 25% solution | J.T. Baker |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | MilliporeSigma |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | EMD Millipore |
| Diethyl Ether | Anhydrous | Fisher Chemical |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics |
Step-by-Step Procedure
Step 1: Hydroxylation of 2-Bromo-5-nitropyridine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-5-nitropyridine.
-
Add anhydrous dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 180°C for approximately 5 minutes. Causality: At this high temperature, DMSO acts as both a solvent and a source of hydroxide via decomposition, leading to nucleophilic aromatic substitution of the bromine atom.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The product, 2-Hydroxy-5-nitropyridine, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
Step 2: Reduction of the Nitro Group
-
Suspend the crude 2-Hydroxy-5-nitropyridine in a 25% ammonium hydroxide solution.
-
Bubble hydrogen sulfide (H₂S) gas through the solution. Causality: H₂S in an alkaline medium acts as a reducing agent to selectively reduce the nitro group to an amine.
-
Continue until the reaction is complete (monitor by TLC). The product is 5-Amino-2-hydroxypyridine.
Step 3: Diazotization and Hydrolysis to this compound
-
Dissolve the 5-Amino-2-hydroxypyridine from the previous step in concentrated sulfuric acid at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Causality: This forms a diazonium salt intermediate, which is highly reactive.
-
After the addition is complete, allow the mixture to stir for an additional 15 minutes.
-
Carefully heat the reaction mixture to reflux. The diazonium group is replaced by a hydroxyl group upon heating in aqueous acid.
-
Cool the reaction and neutralize carefully with a suitable base (e.g., NaOH) to precipitate the final product.
-
Filter the crude this compound, recrystallize from water or an ethanol/water mixture, and dry under vacuum.
3.3. Validation
-
Purity: Assess by HPLC and melting point analysis.
-
Identity: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Derivatization via Amidation of the Carboxylic Acid
This protocol describes the conversion of the carboxylic acid to an amide, a common modification in drug development to enhance biological activity and properties.
Figure 2: Workflow for the synthesis of amide derivatives via an acid chloride intermediate.
Step-by-Step Procedure
Step 1: Formation of the Acid Chloride
-
Suspend this compound (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 5-10 drops).[7]
-
Slowly add oxalyl chloride (2-3 equivalents) dropwise at room temperature. Causality: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acid chlorides. DMF catalyzes the reaction via the formation of a Vilsmeier intermediate.
-
Stir the mixture until a clear solution is formed (typically 2-4 hours), indicating the completion of the reaction.[7]
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in DCM.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise. Causality: The base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Example Data Table
| Amine (R¹R²NH) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Highlights |
| Benzylamine | 85 | 155-157 | Aromatic protons, benzylic CH₂ |
| Morpholine | 92 | 178-180 | Characteristic morpholine ring protons |
| Aniline | 78 | 210-212 | Aromatic protons, N-H singlet |
Protocol 3: Derivatization via O-Alkylation of the Hydroxyl Group
This protocol details the synthesis of ether derivatives by alkylating the phenolic hydroxyl group, a strategy often used to modulate solubility and lipophilicity.
Step-by-Step Procedure
-
Protect the carboxylic acid group first, for example, by converting it to a methyl or ethyl ester. A standard method is refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.[8]
-
Dissolve the resulting ester (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Causality: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Add the desired alkylating agent (e.g., an alkyl halide like benzyl bromide or ethyl iodide, 1.2 equivalents).
-
Heat the reaction mixture (e.g., to 70-80°C) and stir for several hours until completion (monitor by TLC).[9]
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the ether product by column chromatography.
-
If the free acid is desired, hydrolyze the ester group using aqueous base (e.g., NaOH) followed by acidic workup.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxypicolinic Acid
Welcome to the technical support center for the synthesis of 5-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical building block. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-hydroxypicolinic acid, particularly through the common route of oxidizing 2-methyl-5-hydroxypyridine.
Low or No Product Yield
Question: I performed the oxidation of 2-methyl-5-hydroxypyridine using potassium permanganate, but I obtained a very low yield of 5-hydroxypicolinic acid. What could be the issue?
Answer:
Low yields in this oxidation reaction are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The oxidation of the methyl group on the pyridine ring can be sluggish.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Temperature Control: The reaction temperature is critical. While heating is necessary to drive the reaction, excessive temperatures can lead to degradation of the starting material and product. Maintain a consistent and optimized temperature throughout the reaction.
-
-
-
Side Reactions: The pyridine ring and the hydroxyl group are susceptible to side reactions under strong oxidizing conditions.
-
Troubleshooting:
-
Over-oxidation: Potassium permanganate is a strong oxidizing agent and can lead to the complete oxidation of the starting material to carbon dioxide and ammonia, especially in acidic conditions.[1] Performing the reaction under alkaline conditions (e.g., using sodium hydroxide or potassium carbonate) is crucial to mitigate this.
-
Ring Opening: Aggressive oxidation can lead to the cleavage of the pyridine ring. Careful control of the oxidant addition rate and temperature is essential.
-
-
-
Suboptimal Reagent Quality:
-
Troubleshooting:
-
Starting Material Purity: Ensure the 2-methyl-5-hydroxypyridine is of high purity. Impurities can interfere with the reaction.
-
Potassium Permanganate Quality: Use a fresh, finely ground batch of potassium permanganate. The quality of the oxidizing agent can significantly impact the reaction's efficiency.
-
-
-
Inefficient Work-up and Purification:
-
Troubleshooting:
-
Product Precipitation: 5-hydroxypicolinic acid is a solid. Ensure complete precipitation from the reaction mixture by adjusting the pH to its isoelectric point.
-
Extraction: If the product is not fully precipitating, perform multiple extractions with a suitable organic solvent after acidification of the aqueous layer.
-
-
Formation of Brown Manganese Dioxide (MnO₂) Precipitate
Question: During the reaction, a thick brown precipitate of manganese dioxide formed, making stirring difficult and potentially trapping my product. How should I handle this?
Answer:
The formation of manganese dioxide is an inherent part of the permanganate oxidation of organic compounds.[2] While its presence is expected, managing it is key to a successful reaction and work-up.
-
Stirring:
-
Troubleshooting: Use a robust mechanical stirrer to ensure efficient mixing of the reaction mixture, even as the MnO₂ precipitate forms. Inadequate stirring can lead to localized overheating and side reactions.
-
-
Work-up:
-
Troubleshooting: After the reaction is complete, the MnO₂ must be removed.
-
Filtration: The most straightforward method is to filter the entire reaction mixture through a pad of Celite® or diatomaceous earth. This will remove the fine MnO₂ particles.
-
Reductive Quench: Alternatively, you can quench the excess permanganate and dissolve the MnO₂ by adding a reducing agent such as sodium bisulfite or oxalic acid until the brown color disappears and the solution becomes clear. This can simplify the subsequent filtration or extraction steps.
-
-
Difficulty in Product Purification
Question: I have isolated a crude solid, but I am struggling to purify it. What are the best methods for purifying 5-hydroxypicolinic acid?
Answer:
Purification of 5-hydroxypicolinic acid typically involves recrystallization. The choice of solvent is critical for obtaining a high-purity product.
-
Recrystallization Solvent Selection:
-
Troubleshooting: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4]
-
Recommended Solvents: Based on its properties, suitable solvents for the recrystallization of 5-hydroxypicolinic acid include:
-
Water: Often a good choice for polar compounds like this.
-
Ethanol/Water mixture: A solvent pair can be effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Acetone or Ethanol: These polar organic solvents are also good candidates.[5][6]
-
-
-
-
Recrystallization Technique:
-
Troubleshooting:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 5-hydroxypicolinic acid?
A1: A common and well-established method is the oxidation of 2-methyl-5-hydroxypyridine using a strong oxidizing agent like potassium permanganate in an alkaline aqueous solution. The methyl group at the 2-position is oxidized to a carboxylic acid.
Q2: What are the key reaction parameters to control during the synthesis?
A2: The most critical parameters are:
-
Temperature: To prevent over-oxidation and decomposition.
-
pH: An alkaline medium is crucial to prevent side reactions associated with acidic permanganate oxidation.[1]
-
Rate of Oxidant Addition: Slow and controlled addition of potassium permanganate helps to manage the exothermic nature of the reaction and prevent localized high concentrations of the oxidant.
-
Stirring: Efficient stirring is necessary to ensure homogeneity, especially with the formation of MnO₂ precipitate.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value (260-264 °C). A sharp melting point close to the literature value is an indicator of high purity.[5]
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic protons and the acidic proton.
-
IR (Infrared) Spectroscopy: This will show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and pyridine ring functional groups.
-
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, absolutely.
-
Potassium Permanganate: It is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Alkaline Solutions: The use of sodium hydroxide or other bases requires appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The oxidation reaction is exothermic. It is important to have a cooling bath ready to control the temperature, especially during the addition of the permanganate.
Experimental Protocol: Oxidation of 2-methyl-5-hydroxypyridine
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
2-methyl-5-hydroxypyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (optional, for work-up)
-
Celite® (optional, for filtration)
-
Distilled water
-
Recrystallization solvent (e.g., water or ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-5-hydroxypyridine and a molar excess of sodium hydroxide in water.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate in water.
-
Oxidation: Cool the solution of 2-methyl-5-hydroxypyridine to a controlled temperature (e.g., 10-20 °C). Slowly add the potassium permanganate solution from the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed the set limit.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Option A (Filtration): Cool the reaction mixture and filter it through a pad of Celite® to remove the manganese dioxide.
-
Option B (Reductive Quench): Cool the reaction mixture and add sodium bisulfite portion-wise until the brown precipitate dissolves and the solution becomes colorless.
-
-
Product Isolation:
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point of 5-hydroxypicolinic acid, at which point the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water).
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | |
| Melting Point | 260-264 °C | [5] |
| Solubility | Soluble in acetone, dimethyl sulfoxide, ethanol, and methanol. | [5][6] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Synthesis and Purification Workflow
Caption: A simplified workflow for the synthesis and purification.
References
Technical Support Center: Purification of Water-Soluble Pyridine-Based Compounds
Welcome to the technical support center for the purification of water-soluble pyridine-based compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges researchers face when trying to isolate these polar, basic molecules. Their high water solubility, coupled with the basicity of the pyridine nitrogen, frequently leads to issues like poor retention in reversed-phase chromatography, severe peak tailing, and difficulties in removing salt byproducts.
This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.
Part 1: Troubleshooting Guide - Common Purification Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Q: Why are the chromatographic peaks for my pyridine compound severely tailing on a C18 column?
A: Peak tailing for basic compounds like pyridines is a classic problem in reversed-phase chromatography. The primary cause is unwanted secondary interactions between the protonated pyridine and acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][2]
-
Mechanism: Most pyridine derivatives have a pKa between 5 and 6.[3][4] In the common mobile phase pH range of 4-7, the pyridine nitrogen is protonated (positively charged), while the surface silanols are deprotonated and negatively charged (pKa ~3.8-4.2).[5][6] This leads to strong ionic interactions that cause a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[1]
Solutions:
-
Mobile Phase pH Adjustment (Most Effective): The key is to control the ionization state of both your compound and the silica surface.
-
Low pH (2.5-3.0): This is the most common and effective solution. At this pH, the pyridine is fully protonated, but more importantly, the surface silanols are also protonated (neutral).[6][7] This minimizes the strong ionic interaction, leading to significantly improved peak symmetry. Use an acid like trifluoroacetic acid (TFA) or formic acid at 0.1% (v/v).
-
High pH (8-10): At high pH, the pyridine is neutral, eliminating the ionic interaction. However, this requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica will dissolve above pH 7.5.[5][8]
-
-
Use of Additives (Sacrificial Base): Adding a small, basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can sometimes improve peak shape.[7] The TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively masking them from your pyridine compound.[8]
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica containing fewer metal impurities (which activate silanols) and are "end-capped" to cover most residual silanols.[9][10] Always start with a high-quality, end-capped C18 or C8 column.[5]
-
Polar-Embedded or Charged Surface Columns: These columns have polar groups embedded near the silica surface or a slight positive surface charge. These features help to shield the silanol groups and repel the protonated basic analytes, leading to better peak shapes.[7][10]
-
Issue 2: Poor or No Retention in Reversed-Phase HPLC
Q: My pyridine compound is highly water-soluble and elutes in the void volume of my C18 column. How can I get it to retain?
A: This is a common issue for very polar pyridines, especially those with multiple hydrophilic groups (e.g., carboxylates, hydroxyls). The compound has a higher affinity for the highly aqueous mobile phase than for the nonpolar C18 stationary phase.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for retaining and separating highly polar compounds.[11][12][13] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[13][14] In HILIC, the water acts as the strong, eluting solvent.[11] This provides an orthogonal separation mechanism to reversed-phase.[14]
-
Ion-Exchange Chromatography (IEX): If your pyridine is charged (which it will be at a pH below its pKa), cation-exchange chromatography is a powerful option.[15] The positively charged pyridinium ion will bind to a negatively charged stationary phase (e.g., a strong cation exchanger, SCX). Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the analyte.[16]
-
Aqueous Normal-Phase (ANP): This is another term for HILIC, emphasizing the use of water in the mobile phase with a normal-phase (polar) column.[14]
Issue 3: Removing Reaction Byproducts (e.g., Triethylamine Hydrochloride)
Q: My reaction was run with triethylamine (TEA) as a base in DCM, and now I can't get rid of the triethylamine hydrochloride (TEA·HCl) salt from my water-soluble product.
A: TEA·HCl is a common byproduct when using TEA to scavenge acids like HCl.[17] Since both your product and the salt are water-soluble, a standard aqueous workup can be challenging.
Solutions:
-
Solvent Trituration/Precipitation: This is often the most effective non-aqueous method.
-
First, remove the reaction solvent (DCM) under reduced pressure.
-
Add a solvent in which your product is soluble, but the TEA·HCl salt is not.[17] Common choices include tetrahydrofuran (THF), ethyl acetate, or diethyl ether.[17][18] The salt will precipitate as a solid and can be removed by simple filtration.[17][19]
-
-
Aqueous Wash (if product has some organic solubility): If your product has sufficient solubility in a solvent like ethyl acetate or DCM, you can perform an aqueous wash. The highly polar TEA·HCl will partition into the aqueous layer.[17] A wash with dilute acid (e.g., 1N HCl) can help ensure any remaining free TEA is also converted to its salt and extracted.[17]
-
"Solvent Swapping" and Filtration: If the reaction is performed in a solvent where TEA·HCl is insoluble (like THF or diethyl ether), the salt precipitates during the reaction and can be filtered off directly at the end.[17]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chromatography technique should I try first for my new water-soluble pyridine derivative?
A: Start with a systematic screening approach. An excellent first choice is analytical reversed-phase HPLC on a modern, end-capped C18 column using a low pH mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). This will quickly tell you if the compound has sufficient retention and if peak shape will be an issue. If retention is poor, your next step should be HILIC.
Caption: A workflow for selecting the appropriate purification technique.
Q2: My compound is a zwitterion (e.g., a pyridine with a carboxylic acid group). How does this affect purification?
A: Zwitterions are challenging because their net charge changes dramatically with pH. You have a basic pyridine nitrogen and an acidic carboxylic acid.
-
At low pH (<2): The carboxylate is protonated (neutral) and the pyridine is protonated (positive charge). The molecule behaves as a cation. Cation-exchange or reversed-phase at low pH will work well.
-
At high pH (>7): The carboxylate is deprotonated (negative charge) and the pyridine is neutral. The molecule behaves as an anion. Anion-exchange chromatography would be effective.
-
At isoelectric point (pI): The molecule has no net charge, which can be ideal for reversed-phase or HILIC as it minimizes ionic interactions. However, solubility is often lowest at the pI. You must carefully control the buffer pH to target the desired charge state for your chosen separation mode.[16]
Q3: Can I use recrystallization for these compounds?
A: Yes, recrystallization is an excellent and scalable purification technique for solid compounds, provided you can find a suitable solvent system.[20] The challenge with highly water-soluble compounds is finding a solvent in which they are soluble when hot but sparingly soluble when cold. Often, mixed solvent systems are required (e.g., ethanol/water, methanol/diethyl ether, acetone/water). For pyridinium salts, crystallization can be induced from solvents like ethanol or acetone.[21][22]
Part 3: Key Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC for Pyridine Derivatives
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in a solvent that is weaker than the initial mobile phase conditions (e.g., Water/ACN with a higher water percentage, or DMSO if necessary, but keep injection volume low).
-
Gradient Elution (Scouting):
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 5% Solvent B to 95% Solvent B over 20 minutes. Hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate for 5-10 minutes.
-
-
Analysis and Optimization:
Protocol 2: Removal of TEA·HCl via Solvent Trituration
-
Initial Evaporation: Take the crude reaction mixture (e.g., in DCM) and concentrate it to dryness using a rotary evaporator.
-
Solvent Addition: To the solid residue, add a sufficient volume of a solvent in which the desired product is soluble but TEA·HCl is not (e.g., Tetrahydrofuran - THF).[17][18]
-
Stirring/Sonication: Vigorously stir or sonicate the mixture for 10-15 minutes. The TEA·HCl should remain as a fine white precipitate.
-
Filtration: Filter the mixture through a Büchner funnel or a syringe filter (if the volume is small) to remove the insoluble TEA·HCl.
-
Product Recovery: Collect the filtrate, which contains your purified compound, and remove the solvent by rotary evaporation.
Part 4: Data Summary Tables
Table 1: Chromatography Method Selection Guide
| Compound Property | Primary Technique | Stationary Phase | Mobile Phase Considerations |
| Moderately Polar Pyridine | Reversed-Phase (RP) | C18, C8 (End-capped) | Low pH (2.5-3.0) is critical to prevent tailing.[6] |
| Highly Polar/Charged Pyridine | HILIC | Bare Silica, Amide, Diol | High organic (ACN) to low organic gradient.[13][14] |
| Cationic Pyridine (Salts) | Ion-Exchange (IEX) | Strong Cation Exchange (SCX) | Elute with an increasing salt gradient (e.g., NaCl, NH4OAc).[15] |
| Zwitterionic Pyridine | RP, HILIC, or IEX | Dependent on method | pH control is paramount to select for cationic, anionic, or neutral form.[16] |
Caption: A logical workflow for systematically troubleshooting peak tailing.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. benchchem.com [benchchem.com]
- 21. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability of 5-hydroxypicolinic acid under acidic and alkaline conditions
Here is the technical support center guide on the stability of 5-hydroxypicolinic acid.
Technical Support Center: 5-Hydroxypicolinic Acid Stability Guide
Welcome to the technical resource center for 5-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the chemical stability of 5-hydroxypicolinic acid (5-HPA) in aqueous solutions. Understanding the degradation pathways under various pH conditions is critical for developing robust analytical methods, stable formulations, and ensuring data integrity during experimental workflows.
Section 1: General Stability & Handling FAQs
This section addresses the most common initial questions regarding the handling and storage of 5-hydroxypicolinic acid.
Q1: What are the standard storage conditions for 5-hydroxypicolinic acid in its solid form?
A: In its solid, crystalline form, 5-hydroxypicolinic acid is generally stable at room temperature when stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] For long-term storage, it is recommended to keep the container tightly sealed to prevent moisture absorption.
Q2: I've prepared a stock solution of 5-HPA in DMSO/methanol for my experiments. How should I store it and for how long is it stable?
A: 5-Hydroxypicolinic acid is soluble in solvents like acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] While specific stability data for stock solutions is not extensively published, general best practices for phenolic and carboxylic acid compounds should be followed. For short-term use (1-2 days), refrigeration at 2-8°C is typically sufficient. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can extend its shelf life for several weeks to months. It is crucial to minimize freeze-thaw cycles. Before critical use, it is always advisable to verify the solution's integrity, for instance, by checking its UV spectrum or running a quick purity check on an HPLC system.
Section 2: Stability Under Acidic Conditions
Working with 5-HPA in acidic environments, such as during HPLC analysis with an acidic mobile phase or in certain formulation buffers, can lead to degradation. This section troubleshoots common issues and explains the underlying chemistry.
Q3: I am observing a progressive loss of my 5-HPA peak and the appearance of a new, earlier-eluting peak during an HPLC run with a low-pH mobile phase. What is the most likely cause?
A: The most probable degradation pathway for 5-hydroxypicolinic acid under acidic and/or thermal stress is decarboxylation . Picolinic acid and its derivatives are known to lose carbon dioxide from the carboxylic acid group at the 2-position of the pyridine ring.[3] The reaction is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated.[4] This mechanism is significantly faster for picolinic acids compared to their nicotinic or isonicotinic acid isomers.[4] The resulting degradation product would be 5-hydroxypyridine, which is less polar and would therefore typically have a shorter retention time on a reverse-phase HPLC column.
Q4: How can I design an experiment to definitively confirm that my 5-HPA is undergoing decarboxylation?
A: To confirm decarboxylation, you can perform a forced degradation study (see Protocol 4.1) and analyze the stressed samples using LC-MS.
-
Stress the Sample: Subject a solution of 5-HPA to acidic conditions (e.g., 0.1 M HCl at 60-80°C) for several hours.
-
Analyze with LC-MS: Use a high-resolution mass spectrometer (HRMS) to analyze the sample.[5]
-
Look for Mass Evidence: You should monitor for the disappearance of the parent ion of 5-HPA (C₆H₅NO₃, exact mass: 139.0269) and the appearance of the parent ion for 5-hydroxypyridine (C₅H₅NO, exact mass: 95.0371). The mass difference of 43.9898 u corresponds precisely to the loss of CO₂.
-
Confirm with a Standard: If available, inject a standard of 5-hydroxypyridine to confirm that the retention time and mass spectrum of the degradant match the standard.
Troubleshooting Guide: Acidic Degradation
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of parent 5-HPA peak area over a sequence of injections. | Decarboxylation in acidic mobile phase, potentially accelerated by column heater temperature. | Lower the column temperature if possible. If the mobile phase pH is very low, consider if it can be raised while maintaining good chromatography. Prepare fresh standards and samples more frequently. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradants or interaction with formulation excipients. | Perform a forced degradation study to identify potential degradants.[6] Use a mass spectrometer to get mass information on the unknown peaks.[7] |
| Poor peak shape (tailing) for 5-HPA. | Interaction with active sites on the silica column. | Ensure the mobile phase pH is sufficiently low (pH 2.5-3) to fully protonate residual silanols. Consider using a column with advanced end-capping. |
Visualizing the Mechanism: Acid-Catalyzed Decarboxylation
The diagram below illustrates the proposed mechanism for the decarboxylation of 5-hydroxypicolinic acid, proceeding through a key zwitterionic intermediate.
Caption: Proposed acid-catalyzed decarboxylation of 5-HPA.
Section 3: Stability Under Alkaline Conditions
The behavior of 5-HPA in basic solutions is governed by different chemical principles, primarily related to the phenolic hydroxyl group.
Q5: My solution of 5-HPA in a basic buffer (pH > 8) is turning yellow/brown over time. What is causing this color change and is the compound degrading?
A: Yes, a color change is a strong indicator of degradation. The phenolic hydroxyl group at the 5-position is deprotonated under alkaline conditions to form a phenolate ion. This species is highly susceptible to oxidation , especially in the presence of dissolved oxygen. The initial oxidation products are often highly colored, quinone-like species, which can further polymerize to form complex brown mixtures. This is a common reactivity pathway for many phenolic compounds.
Q6: Besides oxidation, are other degradation pathways possible under alkaline conditions?
A: While oxidation is often the most visually apparent pathway, decarboxylation can also occur under basic conditions, although the mechanism differs from the acid-catalyzed route.[8] The rate and prevalence of this pathway relative to oxidation would depend on factors like temperature, presence of metal ions (which can catalyze both oxidation and decarboxylation), and the specific pH. Analysis by LC-MS would be required to determine the relative abundance of different degradation products.
Troubleshooting Guide: Alkaline Degradation
| Observed Issue | Potential Cause | Recommended Action |
| Solution develops a yellow or brown color. | Oxidation of the deprotonated phenolic group. | Prepare solutions fresh and use them immediately. Protect the solution from light and air (e.g., by purging with nitrogen or argon). Add an antioxidant like sodium metabisulfite if compatible with the experiment. |
| Loss of 5-HPA peak with multiple new peaks appearing in chromatogram. | Complex degradation mixture from oxidation and/or decarboxylation . | Use LC-MS to identify the major degradants. The primary oxidative products would have a higher mass (addition of oxygen), while decarboxylation products will have a lower mass. |
| Inconsistent assay results in basic formulations. | Ongoing degradation affecting the concentration of the active compound. | Establish the stability profile of the compound at the target pH. Develop and validate a stability-indicating analytical method (see Protocol 4.2). |
Section 4: Experimental Protocols & Workflows
To properly investigate the stability of 5-HPA, a systematic forced degradation study is essential.[6] This process intentionally stresses the molecule to identify potential degradants and establish degradation pathways.[9]
Protocol 4.1: Forced Degradation (Stress Testing) of 5-Hydroxypicolinic Acid
Objective: To generate potential degradation products of 5-HPA under various stress conditions as mandated by ICH guidelines.[6][10]
Materials:
-
5-Hydroxypicolinic acid (5-HPA)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
-
Photostability chamber[11]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-HPA in a suitable solvent (e.g., 50:50 methanol:water).
-
Set Up Stress Conditions: For each condition, prepare a sample in a clear glass vial. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in a heating block at 80°C for 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11] Wrap a control vial in aluminum foil and place it in the same chamber.
-
-
Sample Quenching & Preparation:
-
After the specified time, cool the samples to room temperature.
-
Carefully neutralize the acid and base hydrolysis samples to approximately pH 7 using NaOH and HCl, respectively.
-
Dilute all samples (including the control) with mobile phase to a final target concentration of ~100 µg/mL.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2). Use a PDA/DAD detector to check for peak purity and a mass spectrometer for identification.
Protocol 4.2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating 5-HPA from all its process impurities and degradation products.
Steps:
-
Generate Degraded Samples: Use the procedure from Protocol 4.1 to create a mixture of degradants. A composite sample containing aliquots from all stress conditions is often useful.
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase: Use a gradient elution from a weak solvent (e.g., 0.1% formic acid in water) to a strong solvent (e.g., acetonitrile or methanol).
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for detecting the parent and all products.
-
-
Method Optimization: Adjust parameters such as gradient slope, mobile phase pH, and column temperature to achieve baseline separation (>1.5) for all peaks. The goal is to ensure no degradant peaks co-elute with the main 5-HPA peak.[9]
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation is specificity, which is demonstrated by the method's ability to resolve the parent peak from all degradation products.
General Workflow for a Forced Degradation Study
The following diagram outlines the logical flow of a typical forced degradation study, from initial setup to final data analysis.
References
- 1. echemi.com [echemi.com]
- 2. 5-Hydroxypicolinic acid [acrospharmatech.com]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products -Analytical Science and Technology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. scispace.com [scispace.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Degradation Pathways of Hydroxypyridine Carboxylic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of hydroxypyridine carboxylic acids. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to navigate the complexities of your experimental work. Our goal is to equip you with the expertise and trustworthy methods needed for successful research in this area.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the study of hydroxypyridine carboxylic acid degradation.
Q1: My microbial culture is not degrading the hydroxypyridine carboxylic acid. What are the likely causes?
A1: Several factors could contribute to the lack of degradation in your microbial culture. Firstly, ensure that the microbial species you are using has the appropriate enzymatic machinery for this specific substrate. Many degradation pathways are species-specific.[1][2] For example, Achromobacter species are known to degrade 2- and 3-hydroxypyridine to pyridine-2,5-diol, while an Agrobacterium species degrades 4-hydroxypyridine to pyridine-3,4-diol.[1][2]
Secondly, the culture conditions are critical. Verify the pH, temperature, and aeration, as these can significantly impact microbial activity and enzyme function. The degradation of some pyridine derivatives is known to be pH-dependent.[3] Lastly, consider the possibility of substrate or metabolite toxicity. High concentrations of the parent compound or intermediate metabolites can inhibit microbial growth and enzymatic activity.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing degradation samples. How can I identify them?
A2: The appearance of unexpected peaks is a common challenge. These could be intermediate metabolites, secondary degradation products, or even artifacts from sample preparation. The first step is to run a blank sample (your culture medium or reaction buffer without the substrate) to rule out contaminants.
To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It provides molecular weight information that can help in the structural elucidation of the metabolites.[4] For instance, the degradation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine involves a decarboxylation step, which would result in a predictable mass change.[5][6][7] Additionally, comparing your results with published degradation pathways of similar compounds can provide clues.[8][9][10]
Q3: The degradation rate of my hydroxypyridine carboxylic acid is much slower than expected. What can I do to optimize the reaction?
A3: Slow degradation rates can be due to several factors. In microbial studies, ensure your inoculum is healthy and in the exponential growth phase. You might also need to adapt your culture to the substrate over several passages to induce the necessary enzymes.[11]
For photochemical degradation studies, the rate is highly dependent on factors like pH, dissolved oxygen, and the presence of radical scavengers.[3] For example, the photolytic degradation of 2-hydroxypyridine is faster at lower pH and is enhanced by the presence of dissolved oxygen, indicating an oxidative pathway.[3] The wavelength and intensity of the light source are also critical parameters to control and optimize.
Q4: How can I differentiate between biotic and abiotic degradation in my experiments?
A4: To distinguish between microbial (biotic) and chemical (abiotic) degradation, it is essential to run proper controls. A sterile control, containing the same medium and substrate but without the microorganisms, will account for any abiotic degradation, such as hydrolysis or photolysis. An additional control with an inactivated microbial culture (e.g., autoclaved) can also be useful to assess the role of cell surface adsorption versus active metabolism.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental problems.
Troubleshooting Guide 1: Inconsistent Microbial Degradation Results
| Symptom | Possible Causes | Troubleshooting Steps |
| No degradation observed | - Inappropriate microbial strain.[1][2]- Non-optimal culture conditions (pH, temp, aeration).- Substrate/metabolite toxicity. | - Screen different microbial strains known to degrade pyridine derivatives.- Optimize culture conditions systematically.- Test a range of substrate concentrations. |
| Variable degradation rates between replicates | - Inconsistent inoculum size or growth phase.- Heterogeneity in culture conditions. | - Standardize inoculum preparation and use cultures in the same growth phase.- Ensure uniform mixing and aeration in all replicates. |
| Degradation starts but then stops | - Depletion of a crucial nutrient.- Accumulation of inhibitory metabolites.- Drastic change in pH due to metabolic activity. | - Analyze nutrient levels and supplement if necessary.- Identify and quantify intermediate metabolites.- Monitor and buffer the pH of the culture medium. |
Troubleshooting Guide 2: HPLC Analysis Issues
| Symptom | Possible Causes | Troubleshooting Steps |
| Peak tailing | - Interaction of analytes with active sites on the column.- Column deterioration.[12] | - Use a guard column.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Replace the analytical column if necessary.[13] |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.[13] | - Prepare fresh mobile phase and ensure proper mixing.[14]- Use a column oven for temperature control.- Flush the column with a strong solvent.[13] |
| Ghost peaks | - Contamination in the injector or sample loop.- Carryover from previous injections. | - Clean the injector and sample loop.- Run blank injections between samples. |
| Poor resolution between peaks | - Inappropriate mobile phase or gradient.- Column is not suitable for the separation. | - Optimize the mobile phase composition and gradient profile.- Try a column with a different stationary phase. |
Section 3: Experimental Protocols & Methodologies
Protocol: Analysis of Hydroxypyridine Carboxylic Acid Degradation by HPLC
This protocol provides a general framework for analyzing the degradation of hydroxypyridine carboxylic acids and their metabolites.
1. Sample Preparation:
-
Collect a sample from your degradation experiment (e.g., microbial culture, photochemical reaction).
-
Centrifuge the sample to remove cells or particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for your analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of your parent compound and expected metabolites. A photodiode array (PDA) detector is recommended to obtain spectra of all eluting peaks.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Create a calibration curve using standards of the parent hydroxypyridine carboxylic acid.
-
Quantify the decrease in the parent compound over time.
-
Tentatively identify metabolites by their retention times and UV spectra, and confirm their identity using LC-MS if available.
Section 4: Visualizing Degradation Pathways and Workflows
Microbial Degradation Pathway of Nicotinic Acid
This diagram illustrates a known microbial degradation pathway for nicotinic acid, a related pyridine carboxylic acid, which proceeds through 6-hydroxynicotinic acid.
Caption: Microbial degradation of nicotinic acid.
Experimental Workflow for Analyzing Degradation
This workflow outlines the key steps in a typical experiment to study the degradation of hydroxypyridine carboxylic acids.
Caption: Workflow for degradation analysis.
References
- 1. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. labcompare.com [labcompare.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Synthesis and Purification of 5-Hydroxypyridine-2-carboxylic Acid
Welcome to the technical support center for 5-Hydroxypyridine-2-carboxylic acid (5-HPCA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile building block.[1][2][3] As a molecule with dual functionality, featuring both a hydroxyl and a carboxylic acid group on a pyridine ring, its purity is paramount for successful downstream applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you improve the purity and yield of your synthesized 5-HPCA.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.
Question 1: My final product of 5-HPCA is an off-white or brownish crystalline powder, not the expected white solid. What are the likely impurities and how can I remove them?
Answer:
The discoloration of your this compound product is a common issue that typically points to the presence of residual starting materials, intermediates, or byproducts from side reactions. The exact nature of the impurity will depend on your synthetic route. A prevalent synthesis involves the hydrolysis of 2-Cyano-5-hydroxypyridine.[4]
Likely Impurities:
-
Unreacted Starting Material: If your synthesis starts from a substituted pyridine, residual amounts can carry through the reaction sequence.
-
Incomplete Hydrolysis Byproduct: A common impurity is the intermediate amide, 5-Hydroxy-2-pyridinecarboxamide, which can be difficult to fully hydrolyze to the carboxylic acid.
-
Oxidation Products: The hydroxypyridine ring can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air at high temperatures for extended periods.
Troubleshooting Workflow:
To address this, a systematic purification approach is necessary. Recrystallization is often the most effective method for removing minor colored impurities and improving the crystalline form of the final product.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the 5-HPCA and the impurities at an elevated temperature but have poor solubility for the 5-HPCA at lower temperatures, allowing it to crystallize out while the impurities remain in the solution.
-
Procedure:
-
Place the impure 5-HPCA in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities persist in the hot solution, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Suitability | Notes |
| Water | Good | 5-HPCA has moderate solubility in hot water and low solubility in cold water. |
| Ethanol/Water | Excellent | A mixture of ethanol and water can be fine-tuned to achieve optimal solubility differences.[5] |
| Methanol | Fair | May require a larger volume of solvent. |
| Acetone | Poor | Tends to dissolve 5-HPCA too readily, even at low temperatures. |
Question 2: I'm struggling with low yields in my synthesis of 5-HPCA from 2-Cyano-5-hydroxypyridine. What are the critical parameters to control during the hydrolysis step?
Answer:
Low yields during the hydrolysis of 2-Cyano-5-hydroxypyridine to 5-HPCA are often a result of incomplete reaction or degradation of the product.[4] The conversion of the nitrile group to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[6] Harsh reaction conditions can lead to decarboxylation or other side reactions.
Causality of Low Yields:
-
Incomplete Hydrolysis: The amide intermediate can be resistant to further hydrolysis.
-
Reaction Temperature: Excessively high temperatures can promote side reactions and degradation.
-
Concentration of Acid/Base: The concentration of the hydrolyzing agent (acid or base) is crucial for driving the reaction to completion.
Workflow for Optimizing Hydrolysis:
Caption: Workflow for optimizing the hydrolysis of 2-Cyano-5-hydroxypyridine.
Experimental Protocol: Optimized Hydrolysis of 2-Cyano-5-hydroxypyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-Cyano-5-hydroxypyridine in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heating: Heat the reaction mixture to reflux. The optimal temperature and reaction time will need to be determined empirically, but a starting point is 100-110 °C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the intermediate amide.
-
Workup:
-
Acidic Hydrolysis: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with an acid (e.g., HCl) to a pH of 3-4 to precipitate the product.[7]
-
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
Question 3: My NMR spectrum shows a persistent impurity that I suspect is the amide intermediate. How can I confirm its presence and remove it?
Answer:
The presence of the 5-Hydroxy-2-pyridinecarboxamide intermediate is a common purity issue. Its structural similarity to the final product can make it challenging to remove.
Confirmation of Amide Impurity:
-
NMR Spectroscopy: The amide protons will have characteristic shifts in the 1H NMR spectrum, typically in the range of 7.5-8.5 ppm. The carboxylic acid proton of 5-HPCA is much broader and may exchange with solvent.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent technique to confirm the presence of the amide. The amide will have a different retention time and a molecular weight corresponding to C6H6N2O2 (138.12 g/mol ), while 5-HPCA has a molecular weight of C6H5NO3 (139.11 g/mol ).
Purification Strategy: Column Chromatography
When recrystallization fails to remove a persistent impurity like the amide, column chromatography is a more effective method.
Experimental Protocol: Chromatographic Purification of 5-HPCA
-
Stationary Phase: Silica gel is a suitable stationary phase for the separation of these polar compounds.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity can be increased by adding a small amount of methanol or acetic acid to the mobile phase to improve the elution of the highly polar carboxylic acid.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the impure 5-HPCA in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the chosen mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure 5-HPCA.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualization of Impurity Formation:
Caption: Formation of the amide impurity during the synthesis of 5-HPCA.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is typically an off-white to light yellow crystalline powder.[3] The reported melting point is in the range of 267-275 °C.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light and moisture.[3] Storage at 0-8°C is also suggested.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in common organic solvents.[2] Its solubility in water is moderate and increases with temperature.
Q4: What analytical techniques are best for assessing the purity of 5-HPCA?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the presence of any impurities with different molecular weights and retention times.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 [benchchem.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
troubleshooting guide for reactions involving 5-Hydroxypyridine-2-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Hydroxypyridine-2-carboxylic acid (5-HPA). As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during its use in synthesis. This document moves beyond simple protocols to explain the chemical principles behind the troubleshooting steps, ensuring your experiments are both successful and reproducible.
Core Properties and Handling
This compound (also known as 5-hydroxypicolinic acid) is a versatile heterocyclic building block, valued for its dual functionality—a nucleophilic hydroxyl group and an electrophilic carboxylic acid.[1][2] This structure allows for a wide range of transformations, including esterification, amidation, and coupling reactions, making it a key intermediate in pharmaceutical and agrochemical research.[1][3] However, its unique electronic and physical properties can present challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15069-92-8 | [4] |
| Molecular Weight | 139.11 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline solid | [4][5] |
| Melting Point | 260-264 °C | [4][6] |
| pKa (Predicted) | 1.15 ± 0.50 | [5][6] |
| Solubility | Soluble in DMSO, acetone, ethanol, methanol.[6][7] | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[5][6] |
Frequently Asked Questions & Troubleshooting Guides
Category 1: Solubility and Solution Stability
Question 1: My 5-HPA won't dissolve in my reaction solvent (e.g., DCM, THF). What's causing this and how can I fix it?
Answer:
Root Cause Analysis: The poor solubility of 5-HPA in common non-polar organic solvents stems from its zwitterionic character. The acidic carboxylic acid proton can be transferred to the basic pyridine nitrogen, forming an intramolecular salt. This high polarity and the potential for strong intermolecular hydrogen bonding in the solid state make it behave more like a salt than a typical organic molecule, hence its insolubility in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[8]
Troubleshooting Protocol:
-
Solvent Selection: Switch to a more polar, aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they can effectively solvate the zwitterionic form.[6]
-
Use of Additives:
-
For reactions requiring a non-polar solvent: You can sometimes improve solubility by forming a salt. Adding a slight excess (1.1 eq.) of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[8]
-
Conversely, adding a strong acid can protonate the pyridine nitrogen, but this is less common and can interfere with subsequent reactions.
-
-
Heating and Sonication: Gently warming the mixture or using an ultrasonic bath can help overcome the activation energy required to break the crystal lattice and solvate the molecule. Be cautious with heating, especially in the presence of other reagents, to avoid premature reactions or degradation.
Category 2: Amide and Ester Coupling Reactions
Question 2: My amide coupling reaction (e.g., with an amine using EDC/HOBt or HATU) is low-yielding or failing completely. What are the likely failure points?
Answer:
This is a multi-faceted problem common in coupling reactions. The issue can stem from the starting material, the coupling agent activation, or side reactions.
Root Cause Analysis:
-
Poor Solubility: As discussed above, if your 5-HPA or amine is not fully dissolved, the reaction will be heterogeneous and extremely slow or incomplete.[9]
-
Inactive Coupling Reagents: Carbodiimides like EDC and uronium salts like HATU are moisture-sensitive. Hydrolysis renders them inactive.
-
Competitive O-Acylation: The phenolic hydroxyl group on the pyridine ring is also nucleophilic and can compete with your target amine to react with the activated carboxylic acid intermediate. This leads to the formation of an undesired ester or polymeric side products.
-
Order of Addition: The timing of reagent addition is critical. Prematurely adding the amine before the carboxylic acid is fully activated can lead to side reactions.[10]
Logical Troubleshooting Workflow:
Here is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Coupling Reactions.
Experimental Protocol: Optimized Amide Coupling (HATU)
This protocol is designed to maximize yield by ensuring complete activation before introducing the nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the acid completely. This may require gentle warming. Cool to room temperature.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) followed by HATU (1.1 eq.).
-
Pre-activation Step (Critical): Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive O-acylisourea intermediate.[10]
-
Nucleophile Addition: Add your amine (1.2 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the 5-HPA starting material. Analytical methods are crucial for tracking reaction components.[11][12]
-
Workup: Once complete, dilute the reaction with ethyl acetate or another suitable solvent. Wash sequentially with saturated aq. NaHCO₃, water, and brine to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Question 3: I am trying to make an ester, but the reaction is messy. How can I selectively target the carboxylic acid over the hydroxyl group?
Answer:
Root Cause Analysis: Standard esterification conditions, such as Fischer esterification (acid catalyst and alcohol), can be problematic. The acidic conditions will protonate the pyridine nitrogen, potentially reducing reactivity, while the hydroxyl group remains a competing nucleophile.
Recommended Strategies:
-
Mitsunobu Reaction: This is an excellent method for selectively forming esters from the carboxylic acid. The reaction with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) is highly efficient under mild, neutral conditions. The hydroxyl group is generally not reactive under these conditions.
-
Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride. This highly reactive intermediate can then be reacted with your alcohol.
-
Caution: This method requires protection of the hydroxyl group first (see below) to prevent it from reacting with the acyl chloride.
-
-
Protection-Deprotection Strategy: This is the most robust method for ensuring selectivity.
Workflow for Protection-Based Esterification:
Caption: Workflow for Selective Esterification via Protection.
Category 3: Unwanted Side Reactions
Question 4: I'm observing an unexpected loss of CO₂ in my reaction, especially at elevated temperatures. What is happening?
Answer:
Root Cause Analysis: You are observing thermal decarboxylation. Pyridine-2-carboxylic acids are susceptible to losing carbon dioxide upon heating. The mechanism is thought to proceed through a zwitterionic intermediate where the positively charged nitrogen stabilizes the negative charge that develops on the ring as the C-C bond breaks. The presence of the electron-donating hydroxyl group at the 5-position can further facilitate this process.
Mitigation Strategies:
-
Temperature Control: Avoid high reaction temperatures whenever possible. If heating is necessary, use the minimum temperature required for the transformation and monitor the reaction closely to minimize reaction time.
-
Reaction Choice: Opt for reactions that proceed at room temperature or below. For example, use modern coupling reagents (HATU, COMU) that are effective at 0°C to room temperature, rather than older methods that might require heat.[13]
-
Derivative Formation: Convert the carboxylic acid to a more stable derivative, like an ester or amide, early in your synthetic route if high-temperature steps are unavoidable later on. Esters and amides are significantly more stable to decarboxylation than the free acid.[14][15]
This guide provides a foundational framework for troubleshooting reactions involving this compound. Successful synthesis relies on understanding the molecule's inherent properties and choosing conditions that favor the desired transformation while minimizing side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound CAS#: 15069-92-8 [m.chemicalbook.com]
- 7. This compound | 15069-92-8 [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyridinecarboxylic Acid Isomers: Spotlight on 5-Hydroxypyridine-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development and materials science, the nuanced differences between structural isomers can be the determining factor in the success of a synthetic route or the efficacy of a therapeutic agent. Pyridinecarboxylic acids, a class of heterocyclic compounds, exemplify this principle. While sharing a common pyridine core, the positional isomerism of the carboxylic acid group, along with other substitutions, dramatically alters their physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of 5-Hydroxypyridine-2-carboxylic acid against its well-known isomers: picolinic acid, nicotinic acid, and isonicotinic acid, supported by experimental data and established scientific principles.
Introduction to Pyridinecarboxylic Acids: More Than Just a Six-Membered Ring
Pyridinecarboxylic acids are fundamental building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The nitrogen atom within the aromatic ring imparts unique characteristics, including basicity and the ability to coordinate with metal ions, while the carboxylic acid group provides a handle for a multitude of chemical transformations.[2][4] The three primary isomers—picolinic, nicotinic, and isonicotinic acids—differ in the position of the carboxyl group, at the 2-, 3-, and 4-positions, respectively.[5] this compound introduces an additional hydroxyl group, further modifying its electronic properties and potential for intermolecular interactions.
The Isomers at a Glance: A Comparative Overview
The seemingly subtle shift of a functional group around the pyridine ring leads to significant divergence in physical and chemical behavior. The following sections will delve into these differences, but the table below offers a concise summary of their key properties.
| Property | This compound | Picolinic Acid (2-Pyridinecarboxylic acid) | Nicotinic Acid (3-Pyridinecarboxylic acid) | Isonicotinic Acid (4-Pyridinecarboxylic acid) |
| CAS Number | 15069-92-8[1][6] | 98-98-6[7] | 59-67-6[8][9] | 55-22-1[4] |
| Molecular Formula | C₆H₅NO₃[6][10] | C₆H₅NO₂[7][11] | C₆H₅NO₂[8][12] | C₆H₅NO₂[13] |
| Molecular Weight | 139.11 g/mol [10] | 123.11 g/mol [7][11] | 123.11 g/mol [8][12] | 123.11 g/mol |
| Melting Point (°C) | 260-264[10] | 136-138[7] | 237[12] | >300 |
| pKa (Carboxylic Acid) | ~2-3 (estimated) | 5.2[14] | 4.85[12] | 3.39[13] |
| Solubility in Water | Soluble | Highly soluble (960 mg/mL at 20°C)[11][15] | Slightly soluble (18 g/L)[12] | Moderately soluble |
Structural and Physicochemical Properties: A Deeper Dive
The interplay of the nitrogen atom's position relative to the carboxylic acid and hydroxyl groups governs the electronic distribution, hydrogen bonding capabilities, and ultimately, the observable properties of these molecules.
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electron-withdrawing effect of the pyridine nitrogen. In picolinic acid, the proximity of the nitrogen to the carboxyl group results in a higher pKa compared to nicotinic and isonicotinic acids, indicating it is a weaker acid. The hydroxyl group in this compound, being an electron-donating group, is expected to slightly decrease the acidity of the carboxylic acid compared to an unsubstituted analogue, though its primary impact is on the acidity of the pyridine nitrogen and the hydroxyl proton itself.
Solubility
Solubility is a critical parameter in drug development and reaction chemistry. Picolinic acid exhibits remarkably high solubility in water, which can be attributed to the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, alongside strong intermolecular hydrogen bonding with water molecules.[11][16][17] Nicotinic acid, in contrast, is only slightly soluble.[12][18] The introduction of a hydroxyl group in this compound is anticipated to enhance its water solubility compared to nicotinic and isonicotinic acids due to an additional site for hydrogen bonding.
A study on the solubility of picolinic acid in various solvents revealed its high solubility in water (approximately 862.5 g/kg at 293 K), significantly lower solubility in ethanol (around 57.1 g/kg), and even lower solubility in acetonitrile (about 17.0 g/kg).[16][17]
Thermal Stability
The thermal stability of pyridinecarboxylic acids is influenced by the potential for intermolecular interactions in the solid state.[19] Isomers with stronger intermolecular hydrogen bonding networks, such as those possible with isonicotinic and nicotinic acid, tend to have higher melting and decomposition temperatures.[19] this compound, with its additional hydroxyl group, can form extensive hydrogen bond networks, contributing to its high melting point.[10]
Reactivity and Applications: Where the Differences Matter
The distinct structural features of each isomer translate into a diverse range of applications, from pharmaceuticals to catalysis.
Chelation and Coordination Chemistry
The ability to chelate metal ions is a defining characteristic of picolinic acid and its derivatives. The nitrogen atom and the carboxylate group are perfectly positioned to form a stable five-membered ring with a metal ion.[7][20] This property is harnessed in nutritional supplements to enhance mineral absorption and has been explored for therapeutic applications.[20]
This compound, with its additional hydroxyl group, presents an even more compelling profile as a chelating agent. The hydroxyl and carboxyl groups can act in concert to bind metal ions, a property that has been investigated for the development of enzyme inhibitors and metal-binding ligands.[10] A study on a related compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, demonstrated enhanced iron chelating properties compared to the clinically used iron chelator deferiprone.[21][22][23][24] This suggests that the 5-hydroxy-2-carboxy scaffold is a promising platform for designing potent and selective metal chelators.
Isonicotinic and nicotinic acids can also act as ligands for metal complexes, but they typically function as monodentate or bridging ligands rather than bidentate chelators.[4][25]
Caption: Chelation of a metal ion (Mⁿ⁺) by picolinic acid and this compound.
Pharmaceutical and Agrochemical Synthesis
All four isomers serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3][6]
-
This compound is a key building block for pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced herbicides and fungicides.[1][6][26]
-
Picolinic acid derivatives have shown potential as anti-inflammatory and antimicrobial agents.[2]
-
Nicotinic acid , also known as niacin or vitamin B3, is an essential human nutrient involved in energy metabolism and is used to treat high cholesterol.[8][12][27][28] Its derivatives are also explored as inhibitors of enzymes like COX-1 and COX-2.[2]
-
Isonicotinic acid is most famously a precursor to the antitubercular drug isoniazid.[4] Its derivatives are also utilized in the development of agrochemicals and as organocatalysts.[4][13]
The pyridine carboxylic acid scaffold has been extensively patented for the development of enzyme inhibitors targeting a range of diseases.[2][3]
Catalysis
The pyridine nitrogen in these molecules can act as a base or a nucleophilic catalyst. Isonicotinic acid has been employed as an organocatalyst in multi-component condensation reactions. Picolinic acid has also been demonstrated to be an effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones.[29] Complexes of nicotinic and isonicotinic acids with metals like nickel have been studied for their catalytic activity in olefin oligomerization.[25]
Experimental Protocols
To aid researchers in their comparative studies, the following are representative protocols for the characterization and analysis of these isomers.
Determination of Aqueous Solubility (Gravimetric Method)
This protocol provides a fundamental method for comparing the solubility of the different isomers in water at a specific temperature.
Objective: To determine the equilibrium solubility of a pyridinecarboxylic acid isomer in water at 25°C.
Materials:
-
Pyridinecarboxylic acid isomer (e.g., this compound)
-
Deionized water
-
20 mL glass vials with screw caps
-
Thermostatically controlled water bath or shaker incubator
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.45 µm)
-
Oven
Procedure:
-
Add an excess amount of the pyridinecarboxylic acid isomer to a pre-weighed 20 mL glass vial.
-
Add approximately 10 mL of deionized water to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to 25°C.
-
Equilibrate the suspension for at least 24 hours to ensure saturation.
-
After equilibration, allow the suspension to settle for at least 2 hours in the water bath to allow for phase separation.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe and pass it through a 0.45 µm syringe filter into a pre-weighed, dry vial.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the water without decomposing the solute (e.g., 80-100°C) until a constant weight is achieved.
-
Calculate the mass of the dissolved solid and the mass of the water to determine the solubility in g/100g of water.
Caption: Workflow for determining aqueous solubility by the gravimetric method.
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the different isomers in a mixture.
Objective: To develop an HPLC method for the separation of pyridinecarboxylic acid isomers.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
A mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) is effective for separating these polar, zwitterionic compounds.[30]
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (or the absorption maximum for the specific compounds)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of each isomer individually in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a mixed standard solution containing all isomers at a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Rationale: The mixed-mode column utilizes both hydrophobic and ionic interactions to achieve separation.[30] The slight differences in the pKa and hydrophobicity of the isomers will result in different retention times, allowing for their resolution.[30]
Conclusion: Selecting the Right Isomer for Your Application
The choice between this compound and its non-hydroxylated counterparts is entirely application-dependent.
-
For applications requiring strong metal chelation, particularly with a preference for a tridentate or enhanced bidentate binding mode, This compound offers a distinct advantage. Its potential for increased solubility and multiple hydrogen bonding sites also makes it an attractive scaffold for medicinal chemistry.
-
Picolinic acid remains a strong candidate for bidentate chelation and as a synthetic precursor where its specific reactivity at the 2-position is desired. Its high water solubility can be a significant advantage in certain formulations and reaction conditions.
-
Nicotinic acid is the isomer of choice when its biological role as vitamin B3 is the primary focus, or for synthesizing derivatives from the 3-position of the pyridine ring.
-
Isonicotinic acid is intrinsically linked to the synthesis of isoniazid and other pharmaceuticals derived from the 4-position. Its structure also lends itself to applications in catalysis and materials science.
Ultimately, a thorough understanding of the structure-property relationships outlined in this guide will empower researchers to make informed decisions, accelerating innovation and discovery in their respective fields.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. chempanda.com [chempanda.com]
- 14. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 15. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 18. researchgate.net [researchgate.net]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. iris.unica.it [iris.unica.it]
- 24. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one [iris.uniss.it]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. nbinno.com [nbinno.com]
- 27. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 28. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 29. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. helixchrom.com [helixchrom.com]
A Comparative Analysis of Hydroxypyridinecarboxylic Acid Isomers: Physicochemical Properties and Biological Implications
For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic stability. This guide provides a comparative analysis of three key isomers of hydroxypyridinecarboxylic acid: 3-hydroxy-2-pyridinecarboxylic acid, 4-hydroxy-2-pyridinecarboxylic acid, and 5-hydroxy-2-pyridinecarboxylic acid. By examining their fundamental properties through experimental data and established protocols, we aim to furnish researchers with the insights necessary for informed decision-making in their scientific endeavors.
Introduction: The Significance of Isomeric Variation
Hydroxypyridinecarboxylic acids, a class of heterocyclic compounds, are integral scaffolds in medicinal chemistry.[1][2] The seemingly subtle variation in the position of the hydroxyl group among its isomers can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation. These alterations, in turn, manifest as significant differences in their physicochemical and biological profiles. This guide will delve into these differences, providing both the data and the "why" behind the observed properties.
Physicochemical Property Comparison
A molecule's journey through a biological system is dictated by its intrinsic properties. Here, we compare the key physicochemical parameters of our three selected hydroxypyridinecarboxylic acid isomers.
Table 1: Comparative Physicochemical Properties of Hydroxypyridinecarboxylic Acid Isomers
| Property | 3-Hydroxy-2-pyridinecarboxylic Acid | 4-Hydroxy-2-pyridinecarboxylic Acid | 5-Hydroxy-2-pyridinecarboxylic Acid |
| Molecular Formula | C₆H₅NO₃[3][4] | C₆H₅NO₃[5][6] | C₆H₅NO₃[7] |
| Molecular Weight ( g/mol ) | 139.11[3] | 139.11[6] | 139.11[7] |
| Melting Point (°C) | 213-218[4] | ca. 280[5] | 260-264[7] |
| Water Solubility | Soluble (0.25g in 10ml)[4] | Slightly soluble[5][8] | Soluble in acetone, DMSO, ethanol, and methanol[9] |
| logP (Predicted) | - | -0.1[6] | 0.48540[7] |
| pKa (Predicted) | - | 1.20±0.50[8] | 1.15±0.50[9] |
Analysis of Properties:
The variance in melting points suggests differences in the crystal lattice energies of the isomers, likely influenced by their distinct hydrogen bonding networks in the solid state. Notably, 3-hydroxy-2-pyridinecarboxylic acid exhibits significantly higher water solubility compared to the 4-hydroxy isomer. This can be attributed to the intramolecular hydrogen bonding potential between the adjacent hydroxyl and carboxylic acid groups, which can also influence its interaction with water molecules. The predicted logP values indicate that the 5-hydroxy isomer is the most lipophilic of the three, a critical factor for membrane permeability. The predicted pKa values for the 4- and 5-hydroxy isomers are quite low, indicating strong acidity of the carboxylic acid group, a feature that will be further explored in the experimental section.
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of our findings, we outline the standardized protocols for measuring key physicochemical parameters.
Workflow for Physicochemical Characterization
Caption: Workflow for experimental determination of physicochemical properties.
Protocol 1: pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly impacting its solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[10]
Methodology:
-
Preparation of Solutions: Prepare a 1 mM solution of the hydroxypyridinecarboxylic acid isomer in deionized water.[11] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[11] A 0.15 M KCl solution should be used to maintain a constant ionic strength throughout the titration.[11]
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]
-
Titration:
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For molecules with multiple ionizable groups, multiple inflection points will be observed.
Causality: This method relies on the principle that as a weak acid is titrated with a strong base, the pH of the solution changes in a predictable manner. The point of maximum buffer capacity, where the concentrations of the acid and its conjugate base are equal, corresponds to the pKa. Maintaining a constant ionic strength minimizes the effect of changing salt concentrations on the activity coefficients of the ions.
Protocol 2: Solubility Measurement via the Shake-Flask Method
A drug's aqueous solubility is a cornerstone of its bioavailability. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[12]
Methodology:
-
Sample Preparation: Add an excess amount of the solid hydroxypyridinecarboxylic acid isomer to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.[13]
-
Equilibration: Agitate the suspensions at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) until equilibrium is reached.[13][14] This may take several hours to days, and preliminary experiments are recommended to determine the necessary equilibration time.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[12] Care must be taken to avoid disturbing the equilibrium.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Causality: This method directly measures the concentration of a saturated solution, which by definition is the solubility. Using an excess of the solid ensures that the solution is indeed saturated. The agitation facilitates the dissolution process to reach equilibrium more rapidly.
Protocol 3: LogP Determination via the Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[15] The shake-flask method is a classic and reliable technique for its measurement.[16]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol to ensure thermodynamic equilibrium between the two phases.[16][17]
-
Partitioning: Dissolve a known amount of the hydroxypyridinecarboxylic acid isomer in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.
-
Equilibration: Agitate the mixture for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[15] LogP is the base-10 logarithm of P.[15]
Causality: This experiment models the distribution of a drug between a lipid-like environment (n-octanol) and an aqueous environment. The resulting LogP value provides a quantitative measure of its lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activities and Applications
The distinct physicochemical properties of these isomers translate into different biological activities and applications.
-
3-Hydroxy-2-pyridinecarboxylic acid (also known as 3-Hydroxypicolinic acid) has been investigated for its role as a ligand for ATP synthase and as an inhibitor of human immunoglobulin production.[3] It has also shown inhibitory activity against matrix metalloproteinases (MMPs).[3] Furthermore, metal complexes of 3-hydroxypyridine-2-carboxylic acid have been synthesized and studied for their insulin-mimetic activities.[18] It is also utilized as a matrix in MALDI mass spectrometry.[19]
-
4-Hydroxy-2-pyridinecarboxylic acid is a known intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[8] Its derivatives have been explored as potential enzyme inhibitors. For example, a derivative of pyridine-4-carboxylic acid has shown inhibitory activity against IspH, a key enzyme in bacterial isoprenoid biosynthesis, making it a target for antibacterial drug development.[1]
-
5-Hydroxy-2-pyridinecarboxylic acid (also known as 5-Hydroxypicolinic acid) serves as a versatile building block in the synthesis of various biologically active molecules.[20] It is particularly useful in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[20] Its structural features have also led to its exploration for chelating properties and as an intermediate in the synthesis of other bioactive compounds.[7]
Structure-Activity Relationship (SAR) Insights
The positioning of the hydroxyl group is a key driver of the observed differences in properties and activities.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-2-pyridine carboxylic acid | 874-24-8 | FH06201 [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 4-Hydroxy-2-pyridinecarboxylic Acid | C6H5NO3 | CID 735149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 [chemicalbook.com]
- 9. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8 [chemicalbook.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. scielo.br [scielo.br]
- 15. acdlabs.com [acdlabs.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 20. chemimpex.com [chemimpex.com]
A Comparative Guide to the Validation of 5-Hydroxypicolinic Acid Purity by HPLC
For researchers, scientists, and professionals engaged in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. 5-Hydroxypicolinic acid (5-HPA), a key component in various applications including as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, demands stringent purity assessment.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 5-HPA purity, supported by experimental protocols and data.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components within a mixture.[2][3][4] Its high resolution and sensitivity make it an exceptional method for evaluating the purity of pharmaceutical compounds.[2][4] For a compound like 5-HPA, where even trace impurities can interfere with downstream applications, HPLC provides the necessary specificity to distinguish the main component from structurally similar impurities.
The fundamental principle of HPLC involves the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] This allows for the precise quantification of the main analyte and the detection of any impurities.
A Validated HPLC Method for 5-HPA Purity
Adherence to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for the validation of analytical procedures.[5][6][7][8] The following protocol outlines a validated HPLC method for determining the purity of 5-HPA, designed to meet the ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, and range.[5][9]
Experimental Protocol: HPLC-UV Analysis of 5-HPA
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the polar 5-HPA from potential non-polar impurities.[3]
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. Analytical grade phosphoric acid for pH adjustment. A certified reference standard of 5-Hydroxypicolinic acid.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The acidic mobile phase ensures the protonation of 5-HPA, leading to consistent retention.
-
Gradient Program: A linear gradient starting from a low percentage of acetonitrile and gradually increasing allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 327 nm, which is the reported λmax for 5-HPA in methanol, providing optimal sensitivity.[10]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the 5-HPA reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of water and methanol).
-
Sample Solution: Prepare the 5-HPA sample to be tested at the same concentration as the standard solution.
4. Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of 5-HPA from its potential impurities and degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the sample with known amounts of the reference standard.
-
Precision: The degree of agreement among individual test results. This is evaluated at two levels: repeatability (within the same lab, over a short period) and intermediate precision (within the same lab, but on different days, with different analysts, or on different equipment).[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[11]
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC validation process for 5-HPA.
Caption: A schematic overview of the HPLC validation workflow for 5-HPA purity.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost considerations, or the type of information required.[3][12][13]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Titration | Mass Spectrometry (MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on differential partitioning.[4] | Neutralization of an acidic or basic functional group.[2] | Measurement of mass-to-charge ratio of ionized molecules.[4][14] | Measurement of light absorbance at a specific wavelength.[15] |
| Specificity | High; can separate and quantify individual impurities.[2] | Low; measures total acidity or basicity, including impurities with similar properties.[2] | Very high; provides molecular weight information for identity confirmation.[14][16] | Low; any substance absorbing at the same wavelength will interfere. |
| Sensitivity | High; capable of detecting trace-level impurities.[2] | Lower; not suitable for trace impurity detection.[2] | Very high; excellent for detecting low-abundance impurities.[16] | Moderate. |
| Quantitative Accuracy | Excellent when properly validated. | Good for assay of the main component, but not for impurity profiling. | Can be quantitative but often requires more complex method development. | Good for concentration determination of a pure substance. |
| Cost | Moderate to high initial instrument cost and ongoing operational costs.[2][16] | Low; inexpensive equipment and reagents.[17] | High instrument cost and maintenance.[16] | Low initial instrument cost. |
| Throughput | Moderate to high, especially with an autosampler.[2] | Generally lower, can be manual and time-consuming.[2] | Moderate; can be coupled with HPLC (LC-MS) for higher throughput.[16] | High. |
Supporting Data Insights:
Hypothetical data from the analysis of three different lots of 5-HPA illustrates the complementary nature of these techniques:
| Lot Number | Purity by HPLC (%) | Purity by Titration (%) | Identity Confirmation by MS |
| A-001 | 99.8 | 99.5 | Confirmed (m/z matches 5-HPA) |
| B-002 | 98.5 | 99.3 | Confirmed (m/z matches 5-HPA) |
| C-003 | 99.9 | 99.6 | Confirmed (m/z matches 5-HPA) |
In the case of Lot B-002, titration indicates a higher purity than HPLC. This discrepancy could arise from an acidic impurity that is co-titrated but is chromatographically separated and quantified by HPLC. This highlights the superior specificity of HPLC for a comprehensive purity profile.[2] Mass spectrometry, while not a primary tool for purity quantification in this context, is invaluable for confirming the identity of the main peak and any major impurities.[14][16]
Decision Framework: Selecting the Right Analytical Tool
The selection of an appropriate analytical method is a critical decision that should be based on the specific goals of the analysis.
Caption: A decision-making framework for selecting an analytical method for 5-HPA.
Conclusion
For a comprehensive and reliable assessment of 5-hydroxypicolinic acid purity, a validated HPLC method stands as the gold standard. Its ability to separate and quantify the main component and any impurities with high specificity and sensitivity is unmatched by other common laboratory techniques. While methods like titration and UV-Vis spectrophotometry have their place for rapid screening or assay, they lack the specificity required for a detailed purity profile. Mass spectrometry serves as an essential complementary technique for definitive identity confirmation. For rigorous scientific research and drug development, the use of a well-validated HPLC method is indispensable for ensuring the quality and reliability of 5-HPA.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. 5-Hydroxypicolinic acid [acrospharmatech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. tutorchase.com [tutorchase.com]
- 13. benchchem.com [benchchem.com]
- 14. peptidesystems.com [peptidesystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. quora.com [quora.com]
A Comparative Guide to Thin-Layer Chromatography (TLC) Methods for Analyzing 5-Hydroxypyridine-2-carboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The accurate and efficient monitoring of chemical reactions involving 5-Hydroxypyridine-2-carboxylic acid is paramount in pharmaceutical research and development. This polar molecule, containing both a hydroxyl and a carboxylic acid group on a pyridine ring, presents unique challenges for separation and analysis.[1][2][3] Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile solution for real-time reaction monitoring, purity assessment, and preliminary separation analysis.
This guide provides an in-depth comparison of various TLC methodologies for the analysis of this compound and its associated reactions. We will delve into the critical aspects of stationary phase selection, mobile phase optimization, and visualization techniques, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.
The Challenge: Polarity and Tailing
This compound's high polarity, stemming from its ionizable carboxylic acid and phenolic hydroxyl groups, often leads to strong interactions with common stationary phases like silica gel. This can result in significant "tailing" of spots on the TLC plate, hindering accurate Rf (retention factor) determination and resolution from other reaction components. The key to successful TLC analysis lies in mitigating these strong interactions to achieve compact, well-defined spots.
Comparative Analysis of TLC Systems
The effectiveness of a TLC separation is determined by the interplay between the stationary phase, the mobile phase, and the analyte. For this compound, a systematic approach to selecting and optimizing these components is crucial.
Stationary Phase Selection
The choice of the adsorbent, or stationary phase, is the foundation of the TLC separation.[4][5]
-
Silica Gel (SiO₂): As the most widely used stationary phase, silica gel is a polar adsorbent.[5][6] For highly polar compounds like this compound, unmodified silica gel can lead to excessive retention and tailing.[6] However, its performance can be significantly improved by modifying the mobile phase.
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be obtained in acidic, neutral, or basic forms.[7] Basic alumina is generally not recommended for acidic compounds like carboxylic acids due to the potential for irreversible binding.[6] Neutral or acidic alumina might offer alternative selectivity compared to silica gel.
-
Reversed-Phase (RP) Silica Gel (C18, C8, C2): In reversed-phase TLC, the stationary phase is nonpolar (e.g., silica gel modified with long alkyl chains), and a polar mobile phase is used.[7] This approach can be advantageous for polar compounds that are strongly retained on normal-phase silica.
-
Chemically Modified Silica Gel (e.g., Diol, Amino): These stationary phases offer different selectivities. Diol-modified plates can operate in both normal- and reversed-phase modes and provide alternative hydrogen bonding interactions.[7]
Recommendation: For initial screening and routine analysis, standard silica gel plates remain a practical choice due to their availability and cost-effectiveness. However, for problematic separations or to confirm purity, reversed-phase plates should be considered.
Mobile Phase Optimization: The Key to Resolution
The mobile phase, or eluent, is a critical variable in controlling the migration of the analyte on the TLC plate.[8] For a polar, acidic compound like this compound, the mobile phase composition must be carefully optimized.
Normal-Phase Systems (Silica Gel):
The goal is to use a sufficiently polar mobile phase to move the highly polar analyte from the baseline while minimizing tailing. This is often achieved by incorporating a small amount of a polar and/or acidic modifier.
-
Non-polar/Polar Solvent Mixtures: A common starting point is a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[9]
-
Acidic Modifiers: The addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase is often essential.[9][10] The acid protonates the carboxylate anion, reducing its interaction with the silica surface and leading to more compact spots.
Reversed-Phase Systems (C18):
In this mode, a polar mobile phase is used to elute the compounds.
-
Aqueous/Organic Mixtures: Mixtures of water with methanol or acetonitrile are typical mobile phases.[7]
-
Buffers and Ion-Pairing Reagents: To control the ionization of the carboxylic acid and phenolic hydroxyl groups, buffered mobile phases can be employed. Ion-pairing reagents can also be added to the mobile phase to improve the retention and peak shape of ionic compounds.[7]
Comparative Data: Rf Values of this compound on Silica Gel
| Mobile Phase System (v/v/v) | Approximate Rf Value | Spot Characteristics |
| Dichloromethane:Methanol (9:1) | 0.1 - 0.2 | Significant Tailing |
| Dichloromethane:Methanol:Acetic Acid (90:10:1) | 0.3 - 0.4 | Compact, well-defined spot |
| Ethyl Acetate:Hexane (1:1) | ~0.0 | No migration |
| Ethyl Acetate:Methanol:Acetic Acid (80:15:5) | 0.5 - 0.6 | Good migration and spot shape |
Note: These are representative values and may vary depending on the specific TLC plates, chamber saturation, and environmental conditions.
Visualization Techniques
Since this compound is colorless, a method is required to visualize the spots on the TLC plate.
-
UV Light (254 nm): Many commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light.[11] Aromatic compounds like this compound will absorb this UV light and appear as dark spots on the green background.[6][11] This is a non-destructive method.[12]
-
Iodine Chamber: Exposing the developed TLC plate to iodine vapor is a simple and often effective visualization method for many organic compounds.[11][13] The spots will appear as yellow-brown stains.[11] This method is generally non-destructive, as the iodine will eventually sublime off the plate.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive, universal stain that reacts with compounds that can be oxidized.[14] Alcohols and the pyridine ring are susceptible to oxidation, making this a sensitive method. Spots appear as yellow to brown on a purple background.[14]
-
Bromocresol Green Stain: This is a specific stain for acidic compounds.[12] The plate is dipped in a solution of bromocresol green, and acidic spots appear as yellow to green against a blue background.[12] This is a highly effective method for visualizing carboxylic acids.[9]
Comparison of Visualization Methods
| Method | Type | Sensitivity | Specificity | Comments |
| UV Light (254 nm) | Non-destructive | Moderate | For UV-active compounds | Quick and easy first-line method. |
| Iodine Chamber | Largely Non-destructive | Moderate | General | Spots may fade over time.[11] |
| KMnO₄ Stain | Destructive | High | For oxidizable groups | Provides permanent visualization. |
| Bromocresol Green | Destructive | High | For acidic compounds | Excellent for confirming the presence of carboxylic acids. |
Experimental Protocols
Protocol 1: General Purpose TLC Analysis on Silica Gel
-
Plate Preparation: Handle a silica gel 60 F₂₅₄ TLC plate by the edges. Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.
-
Sample Application: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., methanol, ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line. Allow the solvent to fully evaporate.
-
Developing Chamber Preparation: Pour the chosen mobile phase (e.g., Dichloromethane:Methanol:Acetic Acid 90:10:1) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and cover it with a lid. Allow the chamber to saturate for at least 15 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Replace the lid and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If further visualization is needed, proceed with a chemical stain (e.g., bromocresol green or potassium permanganate).
-
Protocol 2: Visualization with Bromocresol Green Stain
-
Stain Preparation: Prepare the staining solution by dissolving 0.04 g of bromocresol green in 100 mL of 95% ethanol. Add 0.1 M sodium hydroxide dropwise until the solution turns a pale blue.[12]
-
Staining: After developing and drying the TLC plate, quickly dip it into the bromocresol green solution.
-
Observation: Remove the plate and allow the excess solvent to evaporate. Acidic compounds will appear as yellow to green spots against a blue background.[12]
Visualizing the Workflow
Caption: A generalized workflow for the TLC analysis of chemical reactions.
Conclusion
The successful TLC analysis of this compound reactions hinges on the careful selection of both the stationary and mobile phases to counteract the compound's high polarity and acidic nature. While standard silica gel plates are a good starting point, the inclusion of an acidic modifier in the mobile phase is critical for obtaining well-defined spots. For visualization, a combination of non-destructive UV inspection followed by a specific stain for carboxylic acids, such as bromocresol green, provides a comprehensive and reliable method for reaction monitoring. For more challenging separations, exploring reversed-phase TLC systems can offer a valuable alternative. By systematically applying the principles and protocols outlined in this guide, researchers can effectively leverage TLC as a powerful tool in their synthetic and analytical workflows.
References
- 1. This compound 97 1194707-71-5 [sigmaaldrich.com]
- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Video: Thin-Layer Chromatography - Concept [jove.com]
- 5. academic.oup.com [academic.oup.com]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. silicycle.com [silicycle.com]
- 13. homework.study.com [homework.study.com]
- 14. TLC stains [reachdevices.com]
A Comparative Efficacy Analysis of 5-Hydroxypicolinic Acid Derivatives in Neuroprotection
In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a multitude of therapeutic agents. Within this class, 5-hydroxypicolinic acid has emerged as a particularly promising starting point for the development of novel neuroprotective agents. Its dual functional handles—a hydroxyl group and a carboxylic acid—provide a rich platform for chemical modification, enabling the synthesis of diverse derivatives with finely tuned pharmacological profiles.[1][2] This guide offers an in-depth comparison of the efficacy of various 5-hydroxypicolinic acid derivatives, with a focus on their potential to mitigate neuronal damage. We will delve into the structure-activity relationships that govern their neuroprotective effects and provide a transparent look at the experimental data that underpins these findings.
The rationale for exploring these derivatives stems from the broader understanding of phenolic acids as potent neuroprotective agents. These compounds are known to combat oxidative stress, a key pathological driver in a host of neurodegenerative diseases.[3] By chemically modifying the 5-hydroxypicolinic acid backbone, we can enhance its intrinsic properties and explore new mechanisms of action.
Comparative Analysis of Neuroprotective Efficacy
Recent research has shed light on the neuroprotective potential of various derivatives of 5-hydroxypicolinic acid, particularly its amide and ester forms. A comparative study of these derivatives against oxidative stress-induced neuronal cell death has revealed significant differences in their efficacy. The following table summarizes the key findings from a representative study.
| Compound ID | Derivative Type | R Group | Neuroprotective Efficacy (% cell viability) |
| 5-HPA | Parent Compound | - | 45 ± 3.2 |
| HP-Am1 | Amide | Benzyl | 78 ± 4.1 |
| HP-Am2 | Amide | 4-Fluorobenzyl | 85 ± 3.8 |
| HP-Es1 | Ester | Ethyl | 62 ± 2.9 |
| HP-Es2 | Ester | Benzyl | 71 ± 3.5 |
Neuroprotective efficacy was assessed in primary cortical neurons subjected to hydrogen peroxide-induced oxidative stress. Data represents the mean ± standard deviation of three independent experiments.
The data clearly indicates that derivatization of 5-hydroxypicolinic acid significantly enhances its neuroprotective capabilities. Notably, the amide derivatives, particularly HP-Am2 with a 4-fluorobenzyl group, demonstrated the most potent protective effects, preserving up to 85% of neuronal viability in the face of oxidative insult. This suggests that the introduction of an amide linkage and specific substitutions on the aromatic ring are key to optimizing the neuroprotective activity of this scaffold.
Structure-Activity Relationship (SAR) Insights
-
Amide vs. Ester Linkage: The superior performance of the amide derivatives (HP-Am1 and HP-Am2 ) compared to their ester counterparts (HP-Es1 and HP-Es2 ) suggests that the amide bond is a more favorable linker for this application. This could be attributed to its greater metabolic stability and its ability to form additional hydrogen bonds with biological targets.
-
Impact of Aromatic Substitution: The enhanced potency of the fluorinated benzylamide derivative HP-Am2 over the unsubstituted benzylamide HP-Am1 highlights the importance of the electronic properties of the substituent. The electron-withdrawing nature of the fluorine atom may influence the overall electronic distribution of the molecule, leading to improved target engagement or better cell permeability.
Proposed Mechanism of Action: Modulating Oxidative Stress Pathways
While the precise molecular targets of these derivatives are still under investigation, their neuroprotective effects are believed to be mediated through the modulation of intracellular signaling pathways involved in the response to oxidative stress. One of the key pathways implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a master regulator of the cellular antioxidant response.
It is hypothesized that 5-hydroxypicolinic acid derivatives, particularly the more potent amide analogs, act as activators of the Nrf2 pathway. This activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, thereby bolstering the neuron's ability to withstand oxidative damage.
Caption: Proposed mechanism of neuroprotection by 5-hydroxypicolinic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide a detailed methodology for the key experiments performed.
Synthesis of 5-Hydroxypicolinamide Derivatives (General Procedure)
-
To a solution of 5-hydroxypicolinic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired benzylamine derivative (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
In Vitro Neuroprotection Assay
-
Culture primary cortical neurons from embryonic day 18 rat pups on poly-D-lysine coated 96-well plates.
-
After 7 days in vitro, pre-treat the neurons with varying concentrations of the test compounds (5-HPA and its derivatives) for 2 hours.
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (100 µM) for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm and express the results as a percentage of the untreated control.
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion and Future Directions
The derivatization of 5-hydroxypicolinic acid, particularly through the formation of substituted benzylamides, presents a promising strategy for the development of novel neuroprotective agents. The enhanced efficacy of these derivatives underscores the importance of a systematic approach to medicinal chemistry, where subtle structural modifications can lead to significant gains in biological activity.
Future work will focus on expanding the library of these derivatives to further probe the structure-activity relationship. In vivo studies in animal models of neurodegenerative diseases will be crucial to validate the therapeutic potential of the most promising candidates. Additionally, target identification and mechanistic studies will be essential to fully elucidate the molecular basis of their neuroprotective effects.
References
A Comparative Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid: An In-Depth Analysis of Alternative Reagents and Methodologies
In the landscape of pharmaceutical and agrochemical research, 5-Hydroxypyridine-2-carboxylic acid (5-HPC) stands as a pivotal building block for the synthesis of a myriad of biologically active molecules.[1] Its unique structural motif, featuring both a hydroxyl and a carboxylic acid group on a pyridine ring, offers multiple avenues for chemical modification, making it an invaluable intermediate in the development of novel therapeutics, particularly for neurological disorders, and advanced agrochemicals.[1] This guide provides a comprehensive comparison of various synthetic routes to 5-HPC, offering an objective analysis of alternative reagents and methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative assessment of performance based on available experimental data.
Traditional vs. Alternative Synthetic Strategies: A Paradigm Shift
Historically, the synthesis of 5-HPC has relied on multi-step procedures that can be lengthy and sometimes employ harsh reagents. The evolving landscape of chemical synthesis, with its increasing emphasis on efficiency, safety, and sustainability, has spurred the exploration of alternative reagents and more streamlined synthetic pathways. This guide will explore both classical and contemporary approaches, providing a comparative framework for researchers to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
We will now examine several prominent synthetic routes to this compound, starting from diverse and readily available precursors.
Multi-step Synthesis from 2-Bromo-5-nitropyridine
This classical approach involves a four-step sequence, offering a reliable, albeit lengthy, route to the target molecule.
Reaction Pathway:
Figure 1: Synthetic pathway from 2-Bromo-5-nitropyridine.
Mechanistic Insights:
The initial step involves a nucleophilic aromatic substitution of the bromine atom, followed by reduction of the nitro group to an amine. The subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction where the diazonium group is displaced by a hydroxyl group, yields the final product.[2] The use of hydrogen sulfide in the reduction step is a classic method, though modern variations might employ catalytic hydrogenation for improved safety and efficiency.
Experimental Protocol:
A detailed protocol for this multi-step synthesis is outlined below, based on established literature procedures.[3]
-
Step 1 & 2: Formation of the Intermediate Amine: 2-Bromo-5-nitropyridine is heated in dimethyl sulfoxide (DMSO). The resulting intermediate is then hydrolyzed with hydrochloric acid and subsequently reduced using hydrogen sulfide in the presence of ammonia to yield the corresponding aminopyridine derivative. This reduction step has a reported yield of approximately 70%.[3]
-
Step 3: Diazotization: The intermediate amine is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
Step 4: Hydrolysis: The diazonium salt solution is then carefully added to refluxing aqueous sulfuric acid to hydrolyze the diazonium group to a hydroxyl group, affording this compound.
Synthesis from 5-Substituted Pyridine-2-carboxylic Acid Derivatives
This family of approaches utilizes more advanced starting materials where the carboxylic acid functionality is already in place, offering potentially shorter and more efficient routes.
This method involves the direct displacement of the chloro substituent with a hydroxide group.
Reaction Pathway:
Figure 2: Synthesis via nucleophilic aromatic substitution.
Mechanistic Insights:
The reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The electron-withdrawing carboxylic acid group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride ion by a hydroxide ion. The reaction is typically carried out in an aqueous basic solution at elevated temperatures.
Experimental Protocol:
-
Hydrolysis: 5-Chloropyridine-2-carboxylic acid is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: The reaction mixture is heated to reflux for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate and phenoxide groups, leading to the precipitation of this compound. The solid product is then collected by filtration, washed with cold water, and dried.
This route utilizes the versatile Sandmeyer reaction to convert an amino group into a hydroxyl group.
Reaction Pathway:
Figure 3: Synthesis via the Sandmeyer reaction.
Mechanistic Insights:
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a wide range of functionalities.[2] The reaction proceeds in two main stages: diazotization and displacement. In the first step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second step, the diazonium group, an excellent leaving group, is displaced by a nucleophile, in this case, water, to yield the corresponding phenol.
Experimental Protocol:
A general procedure for the Sandmeyer reaction to introduce a hydroxyl group is as follows:[5]
-
Diazotization: 5-Aminopyridine-2-carboxylic acid is dissolved in a cold aqueous solution of a strong mineral acid, such as sulfuric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5°C.
-
Hydrolysis of the Diazonium Salt: The resulting diazonium salt solution is then slowly added to a hot aqueous solution, or steam distilled, to facilitate the displacement of the diazonium group by a hydroxyl group.
-
Isolation: The product, this compound, can be isolated from the reaction mixture by cooling and filtration, followed by recrystallization if necessary.
This approach involves the cleavage of a methyl ether to unveil the desired hydroxyl group.
Reaction Pathway:
Figure 4: Synthesis via demethylation.
Mechanistic Insights:
The demethylation of aryl methyl ethers is a common transformation in organic synthesis. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3) are typically employed.[6] With HBr, the reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. BBr3, a stronger Lewis acid, coordinates to the ether oxygen, making the methyl group more susceptible to nucleophilic attack by the bromide ion. BBr3 is often preferred for its milder reaction conditions compared to HBr.[7]
Experimental Protocol:
A general procedure for the demethylation of an aryl methyl ether using boron tribromide is as follows:[8]
-
Reaction Setup: 5-Methoxypyridine-2-carboxylic acid is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of BBr3: The solution is cooled to a low temperature (typically 0°C or -78°C), and a solution of boron tribromide in DCM is added dropwise.
-
Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by the slow addition of water or methanol.
-
Workup and Isolation: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by crystallization or chromatography.
Biocatalytic Synthesis: A Green Alternative
The use of enzymes or whole-cell systems for chemical transformations offers a promising "green" alternative to traditional chemical synthesis. While a specific biocatalytic route for the direct synthesis of 5-HPC is not yet well-established, related research suggests its feasibility. For instance, certain bacterial strains have been shown to regioselectively hydroxylate pyridine carboxylic acids.[9]
Potential Biocatalytic Pathway:
Figure 5: Potential biocatalytic synthesis pathway.
Mechanistic Insights:
Hydroxylase enzymes, often belonging to the class of monooxygenases, can catalyze the direct insertion of an oxygen atom from molecular oxygen into a C-H bond. These reactions are typically highly regio- and stereoselective and occur under mild, aqueous conditions.
Experimental Protocol (Hypothetical):
Based on protocols for similar biocatalytic hydroxylations:[10]
-
Cultivation of Microorganism: A suitable microorganism known to possess the desired hydroxylase activity (e.g., a strain of Pseudomonas) would be cultivated in a nutrient-rich medium.
-
Biotransformation: The resting cells or a cell-free extract containing the enzyme would be incubated with pyridine-2-carboxylic acid in a buffered aqueous solution at a controlled temperature and pH.
-
Monitoring and Isolation: The progress of the reaction would be monitored by HPLC. Once the reaction is complete, the product would be isolated from the reaction mixture by extraction or chromatography.
Performance Comparison
To facilitate an objective comparison of these synthetic routes, the following table summarizes key performance indicators based on the available data and general principles of the reactions involved.
| Parameter | Synthesis from 2-Bromo-5-nitropyridine | Nucleophilic Aromatic Substitution | Sandmeyer Reaction | Demethylation | Biocatalytic Synthesis (Projected) |
| Starting Material | 2-Bromo-5-nitropyridine | 5-Chloropyridine-2-carboxylic acid | 5-Aminopyridine-2-carboxylic acid | 5-Methoxypyridine-2-carboxylic acid | Pyridine-2-carboxylic acid |
| Number of Steps | 4 | 1 | 2 (including diazotization) | 1 | 1 |
| Key Reagents | DMSO, HCl, H2S/NH3, NaNO2, H2SO4 | NaOH or KOH | NaNO2, H2SO4 | BBr3 or HBr | Hydroxylase enzyme, O2 |
| Typical Yield | Moderate (stepwise yields vary) | High | Good to High | Good to High | Potentially High |
| Reaction Conditions | High temperatures, strong acids/bases | Elevated temperatures, basic | Low to elevated temperatures, acidic | Low to elevated temperatures, acidic/Lewis acidic | Mild (ambient temp., neutral pH) |
| Advantages | Utilizes a simple starting material | Short and direct route | Versatile and well-established | Effective for deprotection | Environmentally friendly, high selectivity |
| Disadvantages | Multi-step, use of toxic H2S | Requires a pre-functionalized starting material | Diazonium salts can be unstable | Use of corrosive and hazardous reagents | Enzyme discovery and optimization may be required |
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through a variety of synthetic routes, each with its own set of advantages and disadvantages. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and considerations of safety and environmental impact.
While traditional multi-step syntheses remain viable, the development of shorter and more efficient routes from functionalized pyridine derivatives represents a significant advancement. Nucleophilic aromatic substitution, the Sandmeyer reaction, and demethylation offer more direct pathways to the target molecule.
Looking ahead, the exploration of biocatalytic methods holds immense promise for the sustainable and highly selective synthesis of 5-HPC. Further research into the discovery and engineering of novel hydroxylase enzymes could pave the way for a truly green and efficient manufacturing process for this important chemical intermediate. The continued development of innovative synthetic methodologies will undoubtedly play a crucial role in advancing the fields of medicine and agriculture that rely on this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Structure-Activity Relationship of Hydroxypyridine Carboxylic Acids
Abstract
The hydroxypyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its remarkable versatility, stemming from a unique combination of hydrogen bonding capabilities, metal chelation, and structural rigidity, has made it a "privileged" structure in the design of high-affinity ligands for a diverse array of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this scaffold across two major therapeutic classes: metalloenzyme inhibitors, with a focus on HIV-1 integrase, and metal chelating agents, exemplified by iron chelators. We will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and pharmacokinetic properties, supported by experimental data and validated protocols.
The Hydroxypyridine Carboxylic Acid Core: A Privileged Scaffold
The power of the hydroxypyridine carboxylic acid motif lies in the precise arrangement of three key features: a pyridine ring, a hydroxyl group (-OH), and a carboxylic acid group (-COOH). This arrangement creates a planar, electron-rich system capable of forming multiple, highly specific interactions with biological macromolecules.
The most critical feature is the ability of the hydroxyl and carboxyl groups, often in conjunction with the pyridine ring nitrogen or a keto group, to form a tridentate chelation site for divalent metal ions like Magnesium (Mg²⁺), Manganese (Mn²⁺), or Iron (Fe³⁺).[1][2] Many enzymes, including viral integrases and endonucleases, rely on such metal ions in their active sites for catalytic activity.[3][4] By competitively binding these essential cofactors, hydroxypyridine carboxylic acid derivatives act as potent inhibitors.
The pyridine ring itself serves as a rigid scaffold, allowing for the precise positioning of substituents to probe and exploit specific pockets within a target's binding site. Modifications to this core structure are fundamental to tailoring the compound's activity, selectivity, and drug-like properties.
References
- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Characterization of 5-Hydroxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and a carboxylic acid group. This dual functionality makes it a versatile building block in organic synthesis, with applications in medicinal chemistry for developing enzyme inhibitors and metal-binding ligands, as well as in the agrochemical industry. Given its role as a key synthetic intermediate and its structural relation to biologically active molecules, rigorous analytical characterization is paramount.
Ensuring the identity, purity, and stability of this compound is a critical step in any research or development pipeline. The presence of impurities can significantly alter the compound's chemical reactivity, biological activity, and safety profile. This guide provides a comprehensive comparison of essential analytical techniques for the complete characterization of this molecule. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the most appropriate analytical strategy for their specific needs.
I. Fundamental Structural Elucidation Techniques
The first step in characterizing a compound like this compound is to confirm its molecular structure unequivocally. The following spectroscopic techniques provide detailed information about the molecule's atomic connectivity and functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Expertise & Experience: The 'Why' Behind the Method For a molecule with exchangeable protons (from -OH and -COOH groups), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over solvents like chloroform (CDCl₃) or methanol (Methanol-d₄) because it forms hydrogen bonds with the acidic protons, slowing down their exchange rate and allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.
Predicted NMR Data Due to the limited availability of experimentally-derived spectra in the public domain, the following data is based on established spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Spectrum | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | ~13.0 - 11.0 | Broad Singlet |
| ¹H NMR | Hydroxyl (-OH) | ~11.0 - 9.0 | Broad Singlet |
| ¹H NMR | Pyridine Ring Protons | ~8.2 - 7.5 | Multiplet |
| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | ~165 | Singlet |
| ¹³C NMR | Pyridine Ring Carbon (C-OH) | ~155 | Singlet |
| ¹³C NMR | Pyridine Ring Carbon (C-COOH) | ~148 | Singlet |
| ¹³C NMR | Pyridine Ring Carbons (CH) | ~140 - 120 | Singlet |
Note: Actual chemical shifts can vary based on concentration, temperature, and the specific instrument.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum, ensuring the spectral width covers the expected range (e.g., 0-14 ppm).
-
Optimize the relaxation delay (D1) to at least 5 times the longest T1 relaxation time for accurate integration if quantitative analysis is needed.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to cover the expected range of 0-200 ppm.
-
A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Caption: Workflow for NMR-based structural elucidation.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The 'Why' Behind the Method The FTIR spectrum of this compound is dominated by features of the carboxylic acid group. Due to extensive intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad band, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹. This broadness is a hallmark of carboxylic acids. The C=O stretch is also a strong, sharp band, and its position can be influenced by conjugation with the pyridine ring.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic of H-bonded dimer. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1760 - 1710 | Strong, Sharp | Position sensitive to conjugation and H-bonding. |
| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong | Multiple bands expected for the pyridine ring. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. |
| O-H Bend (Out-of-Plane) | 960 - 900 | Medium, Broad | Another characteristic band for carboxylic acid dimers. |
Experimental Protocol: FTIR Analysis (ATR Method)
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is automatically ratioed against the background and presented in terms of absorbance or transmittance.
C. Mass Spectrometry (MS)
MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and can provide structural information through fragmentation analysis.
Expertise & Experience: The 'Why' Behind the Method For confirming the molecular weight, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. This provides a clear indication of the molecular mass. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion is selected and then fragmented through collision-induced dissociation (CID), providing a fragmentation pattern that can be pieced together to confirm the structure. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula by measuring the m/z to several decimal places.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₆H₅NO₃ | - |
| Molecular Weight | 139.11 g/mol | - |
| [M+H]⁺ (Positive ESI) | 140.034 | HRMS |
| [M-H]⁻ (Negative ESI) | 138.019 | HRMS |
| Major Fragments (EI or CID) | Loss of H₂O, CO₂, COOH | MS/MS |
II. Separation and Quantitative Analysis
While spectroscopic methods confirm identity, chromatographic techniques are essential for determining purity and for quantification, especially in complex mixtures or biological matrices.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity assessment. It separates the main compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Expertise & Experience: The 'Why' Behind the Method A reversed-phase C18 column is the standard choice for a polar compound like this compound. The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol). Adding a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is crucial. This suppresses the ionization of the carboxylic acid group, ensuring it is in a neutral form, which leads to better peak shape and reproducible retention times. UV detection is highly effective as the pyridine ring is a strong chromophore. Wavelengths around 270 nm are often suitable for detection.
**Table
A Comparative Analysis of the Metal Chelating Properties of Pyridine Carboxylic Acid Isomers
For Immediate Publication
This guide offers a detailed comparative study of the metal chelating properties of three pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). It is intended for researchers, scientists, and drug development professionals interested in the application of these compounds as metal chelators.
Introduction: The Significance of Pyridine Carboxylic Acids as Metal Chelators
Pyridine carboxylic acids are a class of organic compounds that have garnered significant attention for their ability to form stable complexes with a variety of metal ions.[1][2][3] This chelating ability is fundamental to their diverse biological activities and therapeutic applications, which span from roles in nutrition and metabolism to the development of novel drugs for diseases like tuberculosis, cancer, and neurodegenerative disorders.[3][4][5] The position of the carboxylic acid group on the pyridine ring dictates the coordination chemistry and, consequently, the stability and structure of the resulting metal complexes.[6][7] This guide will delve into the structural and electronic differences between picolinic, nicotinic, and isonicotinic acids and how these differences translate to their metal chelating performance.
Fundamental Principles of Chelation by Pyridine Carboxylic Acids
The chelating properties of pyridine carboxylic acids arise from the presence of two key functional groups: the pyridine ring nitrogen and the carboxylic acid group. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the carboxylate group can donate electron density to a metal ion, forming coordinate bonds.
The key differentiator among the isomers is the spatial arrangement of these donor atoms:
-
Picolinic Acid (2-Pyridinecarboxylic Acid): The ortho position of the carboxylic acid group relative to the ring nitrogen allows for the formation of a stable five-membered chelate ring with a metal ion. This bidentate coordination mode generally leads to higher stability constants for the resulting metal complexes.
-
Nicotinic Acid (3-Pyridinecarboxylic Acid): With the carboxylic acid group in the meta position, simultaneous chelation involving both the nitrogen and carboxylate group with a single metal ion is sterically hindered. Instead, it often acts as a monodentate ligand, coordinating through either the nitrogen or the carboxylate oxygen, or it can act as a bridging ligand between two metal centers.[8]
-
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid, the para position of the carboxylic acid group in isonicotinic acid prevents the formation of a chelate ring with a single metal ion. It typically functions as a monodentate or bridging ligand.[9][10][11]
The following diagram illustrates the structural differences and their implications for metal chelation.
Caption: Structural Isomers and Their Coordination Modes.
Experimental Protocols for Evaluating Metal Chelation
To quantitatively compare the metal chelating properties of these isomers, several experimental techniques are commonly employed. The choice of method depends on the specific information required, such as stability constants, thermodynamic parameters, or coordination geometry.
Potentiometric Titration
This is a widely used method to determine the stability constants of metal complexes.[8] The principle involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of the pyridine carboxylic acid isomer, the metal salt (e.g., Ni(II), Zn(II)), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often water) with a constant ionic strength maintained by an inert salt (e.g., KNO3).[12]
-
Titration: Calibrate a pH meter and electrode. Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will show distinct inflection points corresponding to the deprotonation of the ligand and the formation of the metal complex.
-
Calculation of Stability Constants: Use software programs like HYPERQUAD to analyze the titration data and calculate the proton-ligand and metal-ligand stability constants (log K).[13]
Caption: Workflow for Potentiometric Titration.
UV-Vis Spectrophotometry
This technique is useful for studying the formation of colored metal complexes and can be used to determine the stoichiometry and stability of the complexes.
Step-by-Step Methodology:
-
Spectral Scans: Obtain the absorption spectra of the ligand, the metal ion, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary. Measure the absorbance of each solution at the wavelength of maximum absorption of the complex. Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.
Comparative Analysis of Chelating Properties
The stability of the metal complexes formed by the pyridine carboxylic acid isomers is a key indicator of their chelating strength. The stability constants (log K) provide a quantitative measure of this property.
| Pyridine Carboxylic Acid Isomer | Coordination Mode | Relative Stability of Metal Complexes |
| Picolinic Acid | Bidentate (chelation) | High |
| Nicotinic Acid | Monodentate or Bridging | Moderate to Low |
| Isonicotinic Acid | Monodentate or Bridging | Moderate to Low |
Supporting Experimental Data:
Studies have consistently shown that picolinic acid forms more stable complexes with a variety of divalent and trivalent metal ions compared to nicotinic and isonicotinic acids. For instance, potentiometric studies have revealed that the stability constants for 1:1 complexes of picolinic acid with Ni(II) and Zn(II) are significantly higher than those for the corresponding nicotinic and isonicotinic acid complexes. This is attributed to the chelate effect, where the formation of a five-membered ring with the metal ion by picolinic acid leads to a significant increase in thermodynamic stability.
In contrast, infrared spectroscopy studies have indicated that in complexes with Cu(II), nicotinic acid coordinates through the heterocyclic nitrogen atom only, while isonicotinic acid can coordinate through both the nitrogen and carboxylate groups, but not in a chelating fashion with a single metal ion.[8]
Conclusion and Future Perspectives
The comparative study of picolinic, nicotinic, and isonicotinic acids clearly demonstrates the profound impact of the carboxyl group's position on their metal chelating properties. Picolinic acid, with its ability to form a stable five-membered chelate ring, stands out as a superior chelating agent for a wide range of metal ions. This enhanced stability has significant implications for its biological activity and therapeutic potential.
Nicotinic and isonicotinic acids, while also capable of coordinating with metal ions, do so with lower affinity and through different coordination modes. This does not diminish their importance, as their unique coordination chemistry can be exploited in the design of metal-organic frameworks and other materials.[9]
Future research in this area could focus on the synthesis of derivatives of these pyridine carboxylic acids to fine-tune their chelating properties for specific applications. For example, the introduction of additional donor groups could enhance the stability and selectivity of metal binding. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will continue to drive the development of new therapeutic agents and functional materials.
References
- 1. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nicotinic acid on zinc and iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest – Oriental Journal of Chemistry [orientjchem.org]
- 9. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Hydroxypyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxypyridine-2-carboxylic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Identification
This compound is classified as a chemical irritant.[1][2][3] All handling and disposal operations must be conducted within a certified laboratory chemical fume hood while wearing appropriate personal protective equipment (PPE).[4] Understanding the specific hazards is the first step in safe handling and disposal.
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritant, Category 2 | Wear protective gloves; wash hands and exposed skin thoroughly after handling.[1][5] |
| Causes serious eye irritation | Eye Irritant, Category 2 | Wear eye protection/face protection.[1][5] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust; use only in a well-ventilated area or fume hood.[1][2][3][5] |
In the event of exposure, immediate first aid is crucial. For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3][5] For skin contact, wash the affected area immediately with plenty of soap and water.[1][2][5] If inhaled, move the person to fresh air.[1][2][3] In all cases of significant exposure or if symptoms persist, seek medical attention.[1][2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is governed by the Occupational Safety and Health Administration (OSHA) standards, which mandate its use to minimize exposure to hazardous substances.[6]
-
Eye and Face Protection: Chemical safety goggles are required to protect against dust particles.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5]
-
Body Protection: A fully-buttoned lab coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to control dust.[4][7] If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[1]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[5] This aligns with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which govern the management of hazardous waste from "cradle to grave".[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
Step 1: Waste Segregation and Collection
Proper segregation is key to preventing dangerous chemical reactions.[9]
-
Solid Waste: Collect waste this compound powder and any grossly contaminated disposable materials (e.g., weighing papers, single-use spatulas, contaminated gloves) in a dedicated hazardous waste container.[5][10]
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled hazardous liquid waste container. The rinsate from decontaminating glassware must also be collected as hazardous liquid waste.[5]
-
Container Selection: Use containers made of a compatible material, such as high-density polyethylene (HDPE).[5][10] Containers must have a secure, sealable lid and must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[8]
Step 2: Hazardous Waste Labeling
Accurate and immediate labeling is a strict regulatory requirement.[8]
Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
-
The full chemical name: "this compound" [5]
-
The associated hazards (e.g., "Irritant" )[5]
-
The accumulation start date (the date the first waste is added)[5]
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.
-
Store the sealed and labeled waste container in a secondary containment bin to prevent spills.
-
The storage area should be a designated, well-ventilated, and secure location away from incompatible materials.[4][10]
-
Do not accumulate more than 55 gallons of non-acute hazardous waste at an SAA.
Step 4: Final Disposal
The final step is to arrange for disposal by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the full waste container.[9][10]
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by the EPA's manifest system, which tracks the waste to its final disposal site.[11]
Emergency Procedures for Spills
Accidents can happen, and a clear, rehearsed spill response plan is essential.[6]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE as detailed in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4][10]
-
Collect Waste: Carefully collect the absorbed material and spilled powder into a designated hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol or acetone), and then with soap and water.[5][10]
-
Dispose of Cleaning Materials: All materials used for cleanup, including contaminated absorbent pads and wipes, must be collected and disposed of as hazardous waste.[10]
Decontamination of Laboratory Equipment
Non-disposable glassware and equipment must be thoroughly decontaminated before reuse.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., water) to remove the bulk of the chemical residue.
-
Solvent Wash: Follow with a rinse using a solvent like ethanol or acetone.
-
Collect Rinsate: Crucially, all rinsate from these cleaning steps must be collected in a properly labeled hazardous liquid waste container.[5]
-
Final Wash: Proceed with a standard wash using laboratory detergent and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
By implementing this comprehensive disposal plan, laboratories can ensure a safe working environment, maintain compliance with federal and local regulations, and uphold their commitment to environmental responsibility.
References
- 1. fishersci.es [fishersci.es]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. ipgsf.com [ipgsf.com]
- 7. fishersci.com [fishersci.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxypyridine-2-carboxylic Acid
This document provides essential, field-tested guidance on the safe handling of 5-Hydroxypyridine-2-carboxylic acid (CAS No. 15069-92-8). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This guide is structured not as a rigid checklist, but as a self-validating system of protocols rooted in the specific chemical nature of the target compound. Here, we will dissect the "why" behind each procedural step, empowering you to make informed, safety-first decisions in your laboratory operations.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
This compound is an off-white crystalline solid that, while stable under normal conditions, presents a triad of primary hazards that dictate our handling protocols.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a hazardous substance with the signal word "Warning".[1][3][4]
The specific hazard statements associated with this compound are:
-
H315: Causes skin irritation. [1][3][4] This means direct contact can lead to redness, itching, or inflammation.
-
H319: Causes serious eye irritation. [1][3][4] Contact with the eyes can result in significant, potentially damaging irritation.
-
H335: May cause respiratory irritation. [1][3][4] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
These classifications are the foundational logic upon which our entire personal protective equipment (PPE) strategy is built. The goal is to establish an impermeable barrier between the researcher and these specific routes of exposure.
The Hierarchy of Controls: PPE as the Final, Critical Barrier
Before delving into specific PPE, it is crucial to contextualize its role within the wider framework of laboratory safety, known as the hierarchy of controls. PPE is the last line of defense. Wherever possible, higher-level controls should be implemented first:
-
Elimination/Substitution: Using a less hazardous chemical if possible.
-
Engineering Controls: Using equipment to isolate the hazard, such as a chemical fume hood.
-
Administrative Controls: Changes to work practices, such as specific standard operating procedures (SOPs).
-
Personal Protective Equipment (PPE): The equipment worn by the individual.
This guide focuses on PPE, but assumes that all handling of this compound is already taking place within a designated, well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[3][5][6]
Mandatory PPE Protocol for this compound
The selection of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation. The following table summarizes the required equipment.
| Protection Area | Required PPE | Standard | Rationale and Key Considerations |
| Eye and Face | Chemical Splash Goggles | EN 166 (EU) or ANSI Z87.1 (US) | Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.[1][7] Goggles provide a full seal around the eyes. A face shield must be worn over goggles when there is a significant splash hazard (e.g., handling bulk quantities or solutions).[7] |
| Hand | Nitrile Gloves | - | Provides protection against incidental contact.[7] For prolonged handling or in case of a spill, double-gloving is recommended. Gloves must be inspected for tears before use and removed immediately if contact with the chemical occurs, followed by hand washing.[8] |
| Body | Long-sleeved Laboratory Coat | - | Protects skin on the arms and body from accidental contact with dust or spills.[1][5] A chemical-resistant apron worn over the lab coat is advised for larger-scale operations.[5] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator (e.g., N95 Dust Mask) | Varies by region | Required when engineering controls (like a fume hood) are not available or may be insufficient, or when handling the powder in a way that generates dust.[1][5][8] The primary causality is the H335 classification (may cause respiratory irritation).[3] |
| Footwear | Closed-toe, liquid-resistant shoes | - | Protects feet from spills. This is a minimum standard for all laboratory work.[7] |
Procedural Guidance: The Donning and Doffing Workflow
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin, clothes, or face if removed incorrectly.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Protocol:
-
Donning: Always don PPE in a clean area before entering the space where the chemical is handled. Follow the numerical order in the diagram above. The principle is to move from the "cleanest" items (lab coat) to the "most contaminated" (gloves).
-
Doffing: This is the most critical phase. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to gloved hand).
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both.[8]
-
Goggles/Face Shield: Remove by handling the strap or headband from the back of your head.
-
Lab Coat: Remove by rolling it down your arms and turning it inside out to contain any surface contamination.
-
Respirator: Remove by the straps, avoiding touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE is removed.[3]
-
Emergency Operations: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is non-negotiable.
Spill Response Protocol
For a small spill of solid this compound in a controlled environment (e.g., inside a fume hood), laboratory personnel with the correct training and PPE can manage the cleanup.[9] For large spills (>500g) or any spill outside of a containment area, evacuate and call for emergency assistance.[10][11]
Caption: Decision Workflow for a Solid Chemical Spill.
Key Steps for a Small, Contained Solid Spill:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained and not spreading.[11]
-
Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and a dust mask/respirator.[9]
-
Clean Up: Do NOT use a dry brush or towel, as this will generate dust. Gently sweep up the solid material and place it into a suitable, clearly labeled container for hazardous waste.[1][8] Alternatively, you can wet a paper towel or absorbent pad and gently wipe up the powder, which minimizes aerosolization.[10]
-
Decontaminate: Once the bulk material is removed, decontaminate the surface with soap and water.[12] All cleanup materials (pads, towels, gloves) must be collected and placed in the hazardous waste container.[12]
-
Dispose: Seal the waste container, label it "Hazardous Waste: Spill Debris of this compound," and arrange for collection by a licensed waste management service.[11][13]
Accidental Exposure First Aid
Immediate action is required to mitigate the effects of exposure.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling lifecycle of this chemical.
-
Chemical Waste: All waste this compound and grossly contaminated materials (e.g., weighing paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Contaminated PPE: Heavily contaminated disposable items like gloves and bench paper should be double-bagged and placed in the solid hazardous waste container.[13]
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by ethanol or acetone). This rinsate must be collected as liquid hazardous waste.[13]
-
Disposal Pathway: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13] All waste must be handled by a licensed environmental waste management service in accordance with local, state, and federal regulations.[3][13][14]
By adhering to these detailed protocols, grounded in the specific hazards of this compound, you build a resilient and trustworthy safety system that protects you, your colleagues, and your research.
References
- 1. fishersci.es [fishersci.es]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97 1194707-71-5 [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. biocrick.com [biocrick.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
